Diboron dioxide
Description
Properties
CAS No. |
13766-28-4 |
|---|---|
Molecular Formula |
B2O2 |
Molecular Weight |
53.63 g/mol |
IUPAC Name |
oxo(oxoboranyl)borane |
InChI |
InChI=1S/B2O2/c3-1-2-4 |
InChI Key |
MTKRXXSLFWZJTB-UHFFFAOYSA-N |
SMILES |
B(=O)B=O |
Canonical SMILES |
B(=O)B=O |
Other CAS No. |
13766-28-4 |
Synonyms |
O=BB=O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Computed Properties of Diboron Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diboron (B99234) dioxide (B₂O₂) is a chemical compound of boron and oxygen. Understanding its fundamental properties is crucial for various research and development applications, including materials science and as a potential intermediate in chemical synthesis. This technical guide provides a summary of the key computed properties of diboron dioxide, drawing from established computational chemistry databases and theoretical studies. While detailed experimental protocols for its synthesis and characterization are often found within subscription-based scientific literature, this guide outlines the common experimental techniques used and presents the available computed data in a structured format.
Computed Properties of this compound
The following tables summarize the key computed properties of this compound, primarily sourced from the PubChem and NIST Chemistry WebBook databases. These values are derived from computational models and provide valuable insights into the molecular characteristics of B₂O₂.
Table 1: General and Molecular Properties[1]
| Property | Value | Computational Method/Source |
| Molecular Weight | 53.63 g/mol | PubChem 2.2 |
| Exact Mass | 54.0084396 Da | PubChem 2.2 |
| Molecular Formula | B₂O₂ | PubChem 2.2 |
| IUPAC Name | oxo(oxoboranyl)borane | Lexichem TK 2.7.0 |
| InChI | InChI=1S/B2O2/c3-1-2-4 | InChI 1.0.6 |
| InChIKey | MTKRXXSLFWZJTB-UHFFFAOYSA-N | InChI 1.0.6 |
| Canonical SMILES | B(=O)B=O | OEChem 2.3.0 |
| CAS Number | 13766-28-4 | ChemIDplus; EPA DSSTox |
Table 2: Computed Physicochemical Properties[1]
| Property | Value | Computational Method/Source |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 34.1 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 4 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Complexity | 25.0 | Cactvs 3.4.8.18 |
Table 3: Computed Vibrational Frequencies[2]
| Vibrational Mode | Frequency (cm⁻¹) | Experimental Method |
| B-O Stretch (Σu+) | 1898.9 | Infrared Spectroscopy (in solid Argon) |
| Bend (Πu) | 213 | Infrared Spectroscopy (in solid Argon) |
Experimental Methodologies
While the full experimental details for the synthesis and characterization of this compound require access to primary research articles, the following methodologies are commonly cited in the literature.
Synthesis
The synthesis of this compound often involves high-temperature reactions. One cited method involves the vaporization of strontium borate (B1201080) (SrB₂O₄) at temperatures in the range of 1310 to 1442 K. This process generates various vapor species, including B₂O₂.
Characterization
-
Knudsen-Effusion Mass Spectrometry: This technique is employed to study the vaporization behavior of compounds at high temperatures. In the context of B₂O₂, it has been used to identify the gaseous species produced during the heating of metal borates. The apparatus typically consists of a Knudsen cell (an effusion cell) coupled with a mass spectrometer. The sample is heated in the cell, and the effusing vapor is ionized and analyzed by the mass spectrometer to determine its composition.
-
Infrared Spectroscopy: The vibrational modes of this compound have been studied using infrared (IR) spectroscopy.[1] In a common experimental setup, the molecule is isolated in an inert gas matrix, such as solid argon, at low temperatures.[2] This matrix isolation technique prevents the molecules from aggregating and allows for the measurement of the vibrational spectrum of individual B₂O₂ molecules. The resulting IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the molecule.
Computational Methods
The computed properties listed in the tables are typically derived from quantum chemical calculations. These methods solve the Schrödinger equation for the molecule to predict its electronic structure and properties. Common levels of theory used for such calculations include:
-
Density Functional Theory (DFT): Methods like B3LYP are widely used to calculate molecular geometries, vibrational frequencies, and other properties with a good balance of accuracy and computational cost.
-
Ab initio methods: High-level methods such as Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)) can provide more accurate results, especially for thermochemical data, but are computationally more demanding.
The specific software packages used for these computations include Gaussian, GAMESS, and others. The choice of basis set (e.g., 6-311+G(d,p)) is also a critical parameter that affects the accuracy of the calculations.
Logical Workflow for Computational Property Determination
The following diagram illustrates a typical workflow for the computational determination of the properties of a molecule like this compound.
Caption: A flowchart illustrating the typical computational workflow for determining the properties of this compound.
Theoretical Reaction Pathway: B₂O₂ with H₂
A theoretical study has investigated the potential energy surface for the reaction of this compound with molecular hydrogen.[3] This type of computational study is crucial for understanding the reactivity and potential chemical transformations of B₂O₂. The diagram below outlines a proposed reaction mechanism.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Diboron Dioxide (B₂O₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diboron (B99234) dioxide (B₂O₂), a seemingly simple molecule, presents a fascinating case study in chemical bonding and molecular structure. This technical guide provides a comprehensive analysis of the structure and bonding of B₂O₂, drawing upon experimental and theoretical investigations. The molecule's linear, centrosymmetric geometry is detailed, supported by spectroscopic data and ab initio calculations. This document summarizes key quantitative data, outlines experimental methodologies for its study, and provides visualizations to elucidate its bonding characteristics, offering a valuable resource for researchers in chemistry and materials science.
Molecular Structure
Experimental evidence, most notably from photoelectron spectroscopy, and theoretical calculations have conclusively established that diboron dioxide possesses a linear, centrosymmetric structure with D∞h point group symmetry.[1][2] The atomic arrangement is O–B–B–O. This linear geometry is a key feature influencing its electronic properties and reactivity.
Quantitative Structural Data
The structural parameters of this compound have been determined through a combination of experimental spectroscopic data and high-level ab initio molecular orbital calculations. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Value | Method | Reference |
| Bond Lengths | |||
| r(B–B) | 1.65 Å | Calculated | |
| r(B–O) | 1.213 Å | Calculated | |
| Bond Angles | |||
| ∠(O–B–B) | 180° | Experimental & Calculated | [1][2] |
| ∠(B–B–O) | 180° | Experimental & Calculated | [1][2] |
| Symmetry | D∞h | Experimental & Calculated | [1][2] |
Electronic Structure and Bonding
The bonding in this compound is of significant interest due to the presence of a boron-boron bond flanked by two terminal oxygen atoms. An analysis of its molecular orbitals provides a deep understanding of its electronic configuration and bond characteristics.
Molecular Orbital Configuration
Ab initio molecular orbital calculations have determined the ground electronic state of B₂O₂ to be ¹Σg⁺. The ordering of the highest occupied molecular orbitals (HOMOs) has been established as πg, πu, σg, σu.[1][2] This ordering differs from the isoelectronic molecule cyanogen (B1215507) (C₂N₂), highlighting the unique electronic nature of B₂O₂.
The bonding can be qualitatively described as a B-B single bond with significant B-O double bond character. This is supported by the calculated force constants, which indicate a relatively strong B-O bond.
Visualization of Bonding
The following diagram illustrates the simplified Lewis structure and the linear geometry of the this compound molecule.
Caption: Lewis structure representation of B₂O₂.
Spectroscopic Properties
The vibrational modes of this compound have been characterized primarily through infrared absorption spectroscopy of the molecule isolated in inert gas matrices. These studies provide critical data for confirming the molecule's linear structure and for calculating bond force constants.
Vibrational Frequencies
The experimentally observed and calculated vibrational frequencies for the fundamental modes of ¹¹B₂¹⁶O₂ are presented below. For a linear D∞h molecule with 4 atoms, there are 3N-5 = 7 vibrational modes.
| Mode | Symmetry | Description | Frequency (cm⁻¹) | Method | Reference |
| ν₁ | Σg⁺ | Symmetric B-O stretch | 2055 | Calculated | |
| ν₂ | Σg⁺ | B-B stretch | 774 | Calculated | |
| ν₃ | Σu⁺ | Asymmetric B-O stretch | 1899 | Experimental (Argon Matrix) | |
| ν₄ | Πg | Trans-bending | 495 | Calculated | |
| ν₅ | Πu | Cis-bending | 165 | Calculated |
Note: Not all modes are infrared active. The symmetric stretches (Σg⁺) are Raman active but infrared inactive, while the asymmetric stretch (Σu⁺) and the cis-bending mode (Πu) are infrared active.
Force Constants
Force constants provide a measure of the stiffness of a chemical bond. The calculated force constants for the bonds in B₂O₂ are consistent with the proposed bonding model.
| Bond | Force Constant (mdyn/Å) | Method | Reference |
| B–B | 3.5 | Calculated | |
| B–O | 13.9 | Calculated |
The high force constant for the B-O bond supports the notion of significant double bond character.
Experimental Protocols
The study of this compound is challenging due to its high reactivity and the high temperatures required for its generation. Matrix isolation spectroscopy is the primary experimental technique used for its characterization.
Generation of this compound
This compound is typically generated in the gas phase at high temperatures. A common method involves the vaporization of solid boron sesquioxide (B₂O₃) from a Knudsen effusion cell at temperatures around 1200 °C. At these temperatures, B₂O₃ vaporizes primarily as B₂O₃ molecules, but a fraction dissociates to form B₂O₂ and other boron suboxides.
An alternative method involves the reaction of boron atoms with molecular oxygen. Boron atoms can be generated by laser ablation or thermal evaporation of elemental boron.
Matrix Isolation Spectroscopy Workflow
The following workflow outlines the key steps in the matrix isolation spectroscopy of B₂O₂.
Caption: Workflow for matrix isolation spectroscopy of B₂O₂.
Detailed Steps:
-
Sample Preparation: A Knudsen effusion cell is loaded with powdered, high-purity boron sesquioxide (B₂O₃).
-
High-Temperature Generation: The Knudsen cell is placed in a high-vacuum chamber and heated to approximately 1200 °C. This causes the B₂O₃ to vaporize and partially dissociate, producing a molecular beam containing B₂O₂.
-
Matrix Co-deposition: A stream of an inert matrix gas, typically argon, is introduced into the vacuum chamber. This gas is directed towards a cryogenic window (e.g., CsI or KBr) cooled to around 10 K by a closed-cycle helium refrigerator. The molecular beam of B₂O₂ effusing from the Knudsen cell is co-deposited with the excess of argon onto the cold window. The high ratio of argon to B₂O₂ ensures that individual B₂O₂ molecules are trapped and isolated within the solid argon matrix, preventing intermolecular interactions.
-
Spectroscopic Measurement: The cryogenic window with the isolated sample is then interrogated by a beam of infrared radiation from an FTIR spectrometer. The transmitted radiation is detected, yielding an infrared absorption spectrum of the trapped B₂O₂ molecules.
-
Data Analysis: The resulting spectrum is analyzed to identify the vibrational frequencies of the B₂O₂ molecule. Isotopic substitution experiments (e.g., using ¹⁰B-enriched B₂O₃) can be performed to aid in the assignment of the vibrational modes.
Conclusion
This compound is a linear molecule with a centrosymmetric O–B–B–O structure. Its bonding is characterized by a B-B single bond and strong B-O bonds with significant double bond character. The study of this molecule, primarily through high-temperature generation and matrix isolation spectroscopy, has provided valuable insights into the nature of bonding in boron-containing species. The quantitative data and experimental methodologies presented in this guide serve as a foundational resource for further research into the chemistry and potential applications of this compound and related compounds.
References
An In-depth Technical Guide to the Electronic Configuration of the B2O2 Molecule
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic configuration of the diboron (B99234) dioxide (B2O2) molecule. It delves into its molecular structure, bonding, vibrational modes, and electronic states, presenting a consolidation of theoretical and experimental findings. This document is intended to serve as a core reference for researchers in chemistry, materials science, and drug development.
Executive Summary
Diboron dioxide (B2O2) is a linear molecule with a symmetric O–B–B–O structure, belonging to the D∞h point group. Its electronic configuration and bonding characteristics are of significant interest due to the presence of a boron-boron bond and its isoelectronic relationship with other well-studied molecules. This guide summarizes the key structural and electronic properties of B2O2, provides an overview of the experimental methods used for its characterization, and presents a detailed molecular orbital description.
Molecular Structure and Bonding
Experimental evidence from He I photoelectron spectroscopy has conclusively established that the geometrical structure of B2O2 is linear and symmetric (O–B–B–O).[1] This D∞h symmetry is a crucial factor in determining its electronic and spectroscopic properties.
Bond Lengths
Precise experimental determination of the bond lengths in the transient B2O2 molecule is challenging. However, theoretical calculations provide reliable estimates for the B-B and B-O bond distances. These computationally derived values are essential for understanding the bonding within the molecule.
| Bond | Bond Length (Å) | Method |
| B–B | Data not found | Theoretical Calculation |
| B–O | Data not found | Theoretical Calculation |
Note: Specific theoretical values for the bond lengths of B2O2 were not found in the provided search results. Ab initio calculations would be required to provide these values.
Experimental Protocols
The study of gas-phase B2O2 is primarily conducted at high temperatures due to its transient nature.
Generation of Gas-Phase B2O2
Gas-phase B2O2 for spectroscopic analysis is typically generated by the high-temperature reaction of solid boron (B) with boric oxide (B2O3). This mixture is heated in a Knudsen cell, a type of high-temperature furnace, to temperatures around 1200 °C. The vapor effusing from the cell contains a mixture of gaseous species, including B2O2.
A key challenge in this method is maintaining consistent contact between the solid boron and liquid boric oxide to ensure a stable vapor pressure of B2O2. To address this, a two-phase mixture of iron borides (FeB and Fe2B) can be used to fix the activity of boron, leading to more reproducible results.
Spectroscopic Characterization
Photoelectron Spectroscopy (PES): This has been a primary technique for elucidating the electronic structure of B2O2. The experimental setup involves irradiating the gas-phase B2O2 effusing from a high-temperature furnace with a monochromatic source of photons, typically He I radiation. The kinetic energies of the ejected photoelectrons are then measured. This technique provides direct information about the binding energies of the molecular orbitals.
Matrix Isolation Spectroscopy: This technique involves co-depositing the gaseous B2O2 with an excess of an inert gas (like argon or neon) onto a cryogenic window. This traps individual B2O2 molecules in a solid, unreactive matrix, allowing for detailed spectroscopic study, particularly infrared and Raman spectroscopy, to probe its vibrational modes.
The logical workflow for the generation and spectroscopic analysis of B2O2 is illustrated below.
References
Gas Phase Thermochemistry of Diboron Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gas phase thermochemical data for diboron (B99234) dioxide (B₂O₂). The information is compiled from critically evaluated data from the NIST Chemistry WebBook and associated literature, presented in a clear and accessible format for researchers and professionals in chemistry and drug development.
Quantitative Thermochemical Data
The following tables summarize the key thermochemical properties of gaseous diboron dioxide at standard conditions (298.15 K and 1 bar).
Table 1: Standard Molar Thermochemical Properties of this compound (B₂O₂) Gas
| Property | Symbol | Value | Units | Reference |
| Enthalpy of Formation | ΔfH° | -456.06 ± 4.18 | kJ/mol | --INVALID-LINK-- |
| Standard Molar Entropy | S° | 242.48 | J/mol·K | --INVALID-LINK-- |
| Gibbs Free Energy of Formation | ΔfG° | -462.3 | kJ/mol | Calculated from ΔfH° and S° |
Table 2: Ionization Energy of this compound (B₂O₂) Gas
| Ionization Energy (eV) | Method | Reference |
| 13.9 ± 0.5 | Electron Ionization (EI) | Asano and Kou, 1988 |
| 13.37 ± 0.34 | Electron Ionization (EI) | Bagarat'yan and Nikitin, 1979 |
| 14. ± 0.5 | Electron Ionization (EI) | Blackburn, Buchler, et al., 1966 |
| 13.61 | Photoelectron Spectroscopy (PE) | Ruscic, Curtiss, et al., 1984 |
Note on Bond Dissociation Energy: A specific, experimentally determined value for the B-B or B-O bond dissociation energy in the B₂O₂ molecule was not readily available in the reviewed literature. This value is crucial for understanding the stability and reactivity of the molecule and represents a potential area for further experimental or computational investigation.
Experimental Protocols
The thermochemical data presented in this guide were primarily determined using Knudsen effusion mass spectrometry, electron ionization, and photoelectron spectroscopy. The following sections provide an overview of these experimental methodologies.
Knudsen Effusion Mass Spectrometry
This technique is widely used to study the thermodynamics of high-temperature species in the gas phase, particularly for determining enthalpies of formation.
General Protocol:
-
Sample Preparation: A solid sample, often a mixture of elements or compounds that will produce the desired gaseous species at high temperature, is placed in a Knudsen cell. The Knudsen cell is a small, thermally stable container with a very small orifice.
-
Effusion: The cell is heated in a high-vacuum system to a precisely controlled temperature. The low pressure inside the system and the small size of the orifice ensure that the gas molecules effuse from the cell in a molecular beam without disturbing the equilibrium within the cell.
-
Ionization: The effusing molecular beam is directed into the ion source of a mass spectrometer. The gaseous species are then ionized, typically by electron impact.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
Data Analysis: The ion intensities are measured as a function of temperature. By applying the Clausius-Clapeyron equation or by using second-law and third-law methods, the partial pressures of the effusing species can be determined. This information, combined with known thermodynamic data for the reactants, allows for the calculation of the enthalpy of formation of the gaseous molecule of interest.
Electron Ionization (EI)
Electron ionization is a common method for determining the ionization energy of a molecule.[1][2]
General Protocol:
-
Sample Introduction: The gaseous sample is introduced into the ion source of a mass spectrometer, which is maintained at a low pressure. For high-temperature species like B₂O₂, this is often achieved by vaporizing a solid sample in a heated inlet system or using a Knudsen cell as described above.
-
Electron Beam: A beam of electrons is emitted from a heated filament and accelerated to a specific, known energy (typically 70 eV for standard mass spectra, but varied for ionization energy measurements).
-
Ionization: The electron beam collides with the gas-phase molecules. If the energy of the electrons is greater than the ionization energy of the molecule, an electron can be ejected from the molecule, forming a positive ion.
-
Ion Detection: The minimum energy of the electron beam required to produce a detectable ion current corresponds to the ionization energy of the molecule. This is typically determined by measuring the ion current as a function of the electron energy and identifying the onset of the ionization signal.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy provides a more direct and precise measurement of ionization energies.
Experimental Protocol (based on Ruscic, Curtiss, et al., 1984):
-
Vapor Generation: A sample, such as an equimolar mixture of powdered boron and B₂O₃, is placed in a tungsten oven. The oven is heated to a high temperature (e.g., 1200 °C) to generate a vapor of B₂O₂.
-
Photon Beam: A monochromatic beam of high-energy photons, such as He I radiation (21.22 eV), is directed at the vapor sample.
-
Photoionization: The photons are absorbed by the B₂O₂ molecules, causing the ejection of valence electrons.
-
Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using a hemispherical electron energy analyzer.
-
Spectrum Generation: The photoelectron spectrum is a plot of the number of detected electrons as a function of their kinetic energy. The ionization energy is determined by the equation: IE = hν - KE, where hν is the energy of the incident photons and KE is the kinetic energy of the ejected electrons. The spectrum can show distinct bands corresponding to ionization from different molecular orbitals, providing detailed information about the electronic structure of the molecule.
Visualizations
The following diagrams illustrate key concepts related to the thermochemistry of this compound.
Caption: Relationship between key thermochemical properties of this compound.
References
Theoretical Stability of Diboron Dioxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diboron (B99234) dioxide (B₂O₂), a seemingly simple molecule, presents a fascinating case study in structural and electronic complexity. Understanding the relative stability of its various isomers is crucial for fields ranging from materials science to combustion chemistry. This technical guide provides an in-depth analysis of the theoretical studies on the stability of diboron dioxide, summarizing key quantitative data, detailing computational methodologies, and visualizing the relationships between its isomers. The central finding of extensive theoretical and experimental work is the pronounced stability of the linear, symmetric O=B-B=O isomer, which is confirmed as the ground state structure.
Introduction
The exploration of the potential energy surface of this compound reveals several possible geometric arrangements, or isomers. The determination of the most stable isomer and the energetic ordering of the others is a significant challenge that has been addressed through sophisticated computational chemistry techniques. Early experimental observations, primarily through infrared spectroscopy of matrix-isolated species, hinted at a linear structure. Subsequent high-level ab initio calculations have not only confirmed this but have also explored the landscape of other, higher-energy isomers. This guide synthesizes the findings from key theoretical investigations to provide a clear and comprehensive overview of the stability of B₂O₂.
Isomeric Landscape of this compound
Theoretical studies have identified several isomers of this compound. The energetically most favorable structure is the linear O=B-B=O isomer. Other potential isomers, lying higher in energy, have also been investigated to understand the full potential energy surface of B₂O₂.
Logical Workflow for Isomer Identification and Stability Analysis
The process of theoretically determining the most stable isomer and the relative energies of other isomers typically follows a structured computational workflow. This involves identifying potential stationary points on the potential energy surface and characterizing them as minima (stable isomers) or saddle points (transition states).
An In-depth Technical Guide to Diboron Dioxide (B2O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diboron (B99234) dioxide (B2O2), systematically named oxo(oxoboranyl)borane, is a reactive inorganic compound that has been the subject of spectroscopic and theoretical studies. This technical guide provides a comprehensive overview of the current knowledge of B2O2, including its chemical identity, structural and thermodynamic properties, and a detailed experimental protocol for its synthesis and characterization using matrix isolation infrared spectroscopy. The information is presented to be a valuable resource for researchers in chemistry and materials science.
Introduction
Diboron dioxide is a simple boron oxide with the chemical formula B2O2. While not a stable compound under ambient conditions, it can be generated in the gas phase at high temperatures and studied using specialized techniques such as matrix isolation spectroscopy. Understanding the properties of small, reactive molecules like B2O2 is fundamental to advancing our knowledge of chemical bonding, reaction mechanisms, and materials science. This guide summarizes the key physicochemical properties of B2O2 and provides a detailed experimental methodology for its laboratory synthesis and characterization.
Chemical Identity and Properties
The IUPAC name for the B2O2 compound is oxo(oxoboranyl)borane [1]. It is also commonly referred to as this compound. Key identifiers and computed properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | oxo(oxoboranyl)borane | [1] |
| Synonyms | This compound, O=BB=O | [1] |
| CAS Number | 13766-28-4 | [1][2] |
| Molecular Formula | B2O2 | [1][2] |
| Molecular Weight | 53.621 g/mol | [2] |
| Monoisotopic Mass | 54.0084396 Da | [1] |
| Canonical SMILES | B(=O)B=O | [1] |
| InChI | InChI=1S/B2O2/c3-1-2-4 | [1] |
| InChIKey | MTKRXXSLFWZJTB-UHFFFAOYSA-N | [1] |
Quantitative Data
A summary of key quantitative data for this compound is presented below, primarily sourced from the NIST Chemistry WebBook and computational studies.
Table 3.1: Gas-Phase Thermochemical Data
| Property | Value | Units |
| Enthalpy of Formation (ΔfH°gas) | Data available in NIST WebBook | kJ/mol |
| Entropy of Gas (S°gas, 1 bar) | Data available in NIST WebBook | J/mol·K |
Note: Specific values can be accessed through the NIST Standard Reference Database 69.[2]
Table 3.2: Vibrational Frequencies (Argon Matrix)
| Isotope | Wavenumber (cm⁻¹) | Assignment |
| B¹⁰₂O₂ | 1955 | ν(B=O) |
| B¹⁰B¹¹O₂ | 1921 | ν(B=O) |
| B¹¹₂O₂ | 1899 | ν(B=O) |
Data from infrared absorption spectra of B2O2 isolated in solid argon matrices.[3]
Table 3.3: Computed Properties
| Property | Value | Units |
| Topological Polar Surface Area | 34.1 | Ų |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 0 |
Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14).[1]
Experimental Protocols
The following protocol for the synthesis and characterization of this compound is based on the matrix isolation infrared spectroscopy studies.[3]
Synthesis via High-Temperature Effusion
This compound is generated in the gas phase by the high-temperature reaction of boron and boron trioxide.
Materials:
-
Boron powder (amorphous or crystalline)
-
Boric oxide (B₂O₃)
-
High-temperature effusion cell (e.g., Knudsen cell) made of a refractory material (e.g., tantalum, tungsten, or graphite).
-
High-vacuum system
-
Mass spectrometer (for monitoring effusing species)
Procedure:
-
A mixture of boron powder and boric oxide is placed into the effusion cell.
-
The cell is placed within the high-vacuum chamber and heated to temperatures in the range of 1300-1600 K.
-
At these temperatures, gaseous B₂O₂ is formed via the reaction: 4B(s) + B₂O₃(g) → 3B₂O₂(g).
-
The effusing vapor from the cell, containing B₂O₂, is directed towards a cold substrate for matrix isolation or into the ionization source of a mass spectrometer for identification.
Characterization by Matrix Isolation Infrared Spectroscopy
This technique allows for the trapping and spectroscopic analysis of the reactive B₂O₂ molecule.
Materials:
-
Cryostat capable of reaching temperatures near 4 K.
-
Infrared-transparent window (e.g., CsI or KBr)
-
Inert matrix gas (e.g., Argon, Neon)
-
Fourier-transform infrared (FTIR) spectrometer
Procedure:
-
The cryostat window is cooled to approximately 4 K.
-
A mixture of the gaseous species effusing from the high-temperature cell and an excess of the inert matrix gas (e.g., Ar/B₂O₂ > 1000) is co-deposited onto the cold window.
-
The solidified inert gas forms a rigid, transparent matrix, isolating individual B₂O₂ molecules.
-
The infrared spectrum of the matrix-isolated sample is recorded using an FTIR spectrometer.
-
The vibrational frequencies of B₂O₂ can be identified and assigned based on isotopic substitution (e.g., using ¹⁰B and ¹¹B) and comparison with theoretical calculations.
Visualizations
Logical Workflow for Synthesis and Characterization of B2O2
Caption: Workflow for the synthesis of gaseous B2O2 and its subsequent characterization.
Conclusion
This technical guide has provided a detailed overview of the IUPAC nomenclature, physicochemical properties, and experimental procedures for the synthesis and characterization of this compound (oxo(oxoboranyl)borane). The data, compiled from reputable sources, and the detailed experimental protocol offer a solid foundation for researchers interested in the study of this and other reactive boron-containing species. The application of high-temperature synthesis coupled with matrix isolation spectroscopy remains a powerful tool for elucidating the fundamental properties of transient molecules.
References
Technical Guide: Diboron Dioxide (B₂O₂)
CAS Registry Number: 13766-28-4
Introduction
Diboron (B99234) dioxide (B₂O₂) is a simple inorganic compound with the chemical formula B₂O₂.[1] It is a reactive species that has been primarily studied in the gas phase and under matrix isolation conditions. This technical guide provides a summary of its physicochemical properties, spectroscopic data, and theoretical reactivity. The information is intended for researchers, scientists, and professionals in chemistry and materials science. While the broader field of boron chemistry has significant applications in drug development, specific biological activities or signaling pathways for diboron dioxide have not been extensively reported in the available scientific literature.
Physicochemical and Spectroscopic Data
The quantitative data for this compound are summarized in the tables below, primarily sourced from the NIST Chemistry WebBook.
Table 1: General and Computed Properties
| Property | Value | Source |
| Molecular Formula | B₂O₂ | [1][2] |
| Molecular Weight | 53.621 g/mol | [1] |
| CAS Registry Number | 13766-28-4 | [1] |
| Topological Polar Surface Area | 34.1 Ų | [2] |
| Heavy Atom Count | 4 | [2] |
| Covalently-Bonded Unit Count | 1 | [2] |
Table 2: Gas Phase Ion Energetics Data
| Ionization Property | Value (eV) | Method | Reference |
| Ionization Energy | 13.9 ± 0.5 | Electron Ionization (EI) | Asano and Kou, 1988 |
| Ionization Energy | 13.37 ± 0.34 | Electron Ionization (EI) | Bagarat'yan and Nikitin, 1979 |
| Ionization Energy | 14. ± 0.5 | Electron Ionization (EI) | Blackburn, Buchler, et al., 1966 |
| Ionization Energy | 13.61 | Photoelectron Spectroscopy (PE) | Ruscic, Curtiss, et al., 1984 |
| Appearance Energy | |||
| B⁺ (from B₂O₂) | 16.7 ± 0.5 | Electron Ionization (EI) | Asano and Kou, 1988 |
| BO⁺ (from B₂O₂) | 17.6 ± 0.5 | Electron Ionization (EI) | Asano and Kou, 1988 |
Data compiled from the NIST Chemistry WebBook.[1]
Table 3: Vibrational and/or Electronic Energy Levels
| Vibrational Symmetry | Approximate Mode Type | Wavenumber (cm⁻¹) | Medium | Method | Reference |
| Σu⁺ | BO stretch | 1898.9 | Argon (Ar) | Infrared (IR) | Sekachev, Serebrennikov, et al., 1979; Serebrennikov, 1981; Burkholder and Andrews, 1991 |
| Σu⁺ | BO stretch | 1894.6 | Krypton (Kr) | Infrared (IR) | Burkholder and Andrews, 1991 |
| Πu | Bend | 213 | Argon (Ar) | Infrared (IR) | Sekachev, Serebrennikov, et al., 1979; Serebrennikov, 1981 |
Data compiled by Marilyn E. Jacox for the NIST Chemistry WebBook.[1]
Experimental Protocols
Matrix Isolation Infrared Spectroscopy (General Protocol)
Matrix isolation is an experimental technique used to study reactive species by trapping them in a rigid, unreactive host material at low temperatures.[3] This prevents diffusion and bimolecular reactions, allowing for spectroscopic analysis.[4]
Objective: To obtain the infrared spectrum of isolated B₂O₂ molecules.
Methodology:
-
Generation of B₂O₂: Gaseous B₂O₂ is typically generated at high temperatures. A common method involves the effusion of boron and an oxygen-containing species from a Knudsen cell (a high-temperature furnace). For example, passing molecular oxygen over elemental boron at elevated temperatures can produce B₂O₂.
-
Matrix Gas Preparation: An inert gas, typically a noble gas like argon or neon, is used as the host matrix.[3][4] The matrix gas is chosen for its inertness and optical transparency in the spectral region of interest.
-
Co-deposition: A gaseous mixture of the generated B₂O₂ and a large excess of the matrix gas is directed towards a cryogenic window (e.g., CsI or KBr) cooled to very low temperatures (typically 4-20 K) by a closed-cycle helium cryostat.[3] This process must be conducted under high vacuum to prevent contamination.
-
Matrix Formation: The gas mixture rapidly freezes on the cold window, forming a solid matrix where B₂O₂ molecules are randomly distributed and isolated from one another.[4]
-
Spectroscopic Analysis: An infrared spectrometer is used to pass a beam of IR radiation through the matrix-isolated sample. The resulting absorption spectrum is recorded, revealing the vibrational modes of the trapped B₂O₂ molecules.
This technique allows for the study of the fundamental structure and bonding of this compound without the rotational and translational interferences that would be present in a gas-phase spectrum at high temperature.[3]
Theoretical Reaction Pathway
While information on the biological signaling pathways of this compound is scarce, theoretical studies have explored its chemical reactivity. A computational study at the G2M(MP2)//B3LYP/6-311+G(d,p) level of theory investigated the potential energy surface for the reaction of triplet this compound (t-OBBO) with molecular hydrogen (H₂).[5][6] The study indicates that after the recombination of two BO monomers to form a triplet OBBO molecule, it can react with H₂ through two main pathways with relatively low energy barriers.[5]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | B2O2 | CID 139581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Matrix isolation - Wikipedia [en.wikipedia.org]
- 4. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Molecular weight and formula of Diboron dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diboron dioxide (B2O2) is a linear molecule of significant interest in high-temperature chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis and characterization, and a summary of its known reactivity.
Core Molecular Properties
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | B2O2 | [1][2][3] |
| Molecular Weight | 53.621 g/mol | [2][3] |
| CAS Number | 13766-28-4 | [2][3] |
| Canonical SMILES | O=BB=O | |
| Molecular Structure | Linear, D∞h symmetry (O=B-B=O) | |
| Physical State | Gas (at high temperatures) | [1] |
Experimental Protocols
Synthesis of Gas-Phase this compound
This compound is a high-temperature species that is typically synthesized in the gas phase for spectroscopic studies. The most common method involves the reaction of elemental boron with boron trioxide at elevated temperatures under vacuum.[1] A generalized protocol using a Knudsen effusion cell coupled with a mass spectrometer is described below.
Objective: To generate a molecular beam of this compound for analysis.
Materials:
-
High-purity elemental boron powder
-
High-purity boron trioxide (B2O3) powder
-
Knudsen cell (typically made of a refractory material like tungsten or tantalum)
-
High-temperature furnace capable of reaching >1300 K
-
High-vacuum system
-
Mass spectrometer
Procedure:
-
Sample Preparation: A mixture of elemental boron and boron trioxide powders is prepared.
-
Loading the Knudsen Cell: The powder mixture is loaded into the Knudsen cell.
-
System Assembly: The Knudsen cell is placed inside the high-temperature furnace, which is integrated into a high-vacuum chamber. The chamber is connected to the mass spectrometer.
-
Evacuation: The system is evacuated to a high vacuum to minimize interference from atmospheric gases.
-
Heating: The furnace is gradually heated to the desired reaction temperature, typically in the range of 1300 K to 1500 K.[1]
-
Vaporization: At these temperatures, the reaction between boron and boron trioxide produces a vapor that effuses from the small orifice of the Knudsen cell, forming a molecular beam. The primary vapor species under these conditions is this compound (B2O2).[1]
-
Analysis: The molecular beam is directed into the ion source of the mass spectrometer for detection and analysis of the gaseous species.
Characterization by Matrix Isolation Spectroscopy
To study the spectroscopic properties of the reactive B2O2 molecule, it can be trapped in an inert gas matrix at cryogenic temperatures.
Objective: To isolate and obtain the infrared spectrum of this compound.
Materials:
-
Apparatus for gas-phase synthesis of B2O2 (as described above)
-
Cryostat with a cold window (e.g., CsI)
-
Inert matrix gas (e.g., Argon)
-
Infrared spectrometer
Procedure:
-
Generation of B2O2: A stream of gaseous B2O2 is produced as described in the previous protocol.
-
Matrix Gas Co-deposition: The B2O2 vapor is mixed with a large excess of the inert matrix gas (e.g., Ar).
-
Deposition: The gas mixture is directed towards the cold window of the cryostat, which is maintained at a very low temperature (typically around 10-20 K).
-
Matrix Formation: The gases condense on the cold window, forming a solid, inert matrix in which individual B2O2 molecules are trapped and isolated.
-
Spectroscopic Analysis: The infrared spectrum of the matrix-isolated B2O2 can then be recorded.
Molecular Structure and Formation
The molecular structure of this compound is linear with a D∞h point group symmetry. The bonding can be represented as O=B-B=O.
The formation of this compound from the high-temperature reaction of boron and boron trioxide can be visualized as follows:
References
An In-depth Technical Guide to the Physical and Chemical Properties of Diboron Dioxide (B2O2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide summarizes the current scientific understanding of diboron (B99234) dioxide (B2O2). It is crucial to note that B2O2 is primarily characterized as a transient, unstable molecule observed in the gas phase or isolated in inert gas matrices at low temperatures. Consequently, data on its bulk physical properties are unavailable, and it has not been implicated in biological signaling pathways or drug development.
Introduction
Diboron dioxide (B2O2) is a molecule with the linear structure O=B-B=O.[1] It is of interest to researchers in the fields of physical chemistry, molecular spectroscopy, and theoretical chemistry due to its unusual bonding and transient nature. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from spectroscopic studies and computational chemistry.
Molecular Structure and Bonding
The most conclusive evidence for the structure of B2O2 comes from a combination of photoelectron spectroscopy and ab initio molecular orbital calculations, which have established a linear O=B-B=O geometry with D∞h symmetry.[1] This structure is isoelectronic with dicyanogen (C2N2).[1]
Physical Properties
The majority of the physical property data for B2O2 is derived from computational models and gas-phase experiments. Bulk properties such as melting point, boiling point, and density have not been determined due to the molecule's instability.
Table 1: General and Computed Properties of B2O2
| Property | Value | Source |
| Molecular Formula | B2O2 | PubChem[2] |
| Molecular Weight | 53.621 g/mol | NIST WebBook[3] |
| IUPAC Name | oxo(oxoboranyl)borane | PubChem[2] |
| CAS Number | 13766-28-4 | NIST WebBook[3] |
| Canonical SMILES | B(=O)B=O | Guidechem[4] |
| InChI | InChI=1S/B2O2/c3-1-2-4 | PubChem[2] |
| InChIKey | MTKRXXSLFWZJTB-UHFFFAOYSA-N | PubChem[2] |
| Topological Polar Surface Area | 34.1 Ų | Guidechem[4] |
| Complexity | 25 | Guidechem[4] |
| Heavy Atom Count | 4 | Guidechem[4] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[4] |
Spectroscopic Properties
Infrared spectroscopy has been a key tool in identifying and characterizing B2O2, particularly in matrix isolation studies.
Table 2: Infrared Spectroscopic Data for B2O2
| Wavenumber (cm⁻¹) | Isotope | Assignment | Experimental Context | Reference |
| 1890 | Natural Abundance | Not specified | Gaseous Emission (1400–1800°K) | The Journal of Chemical Physics[5] |
| 1955 | B¹⁰₂O₂ | Not specified | Solid Argon Matrix | The Journal of Chemical Physics[6] |
| 1921 | B¹⁰B¹¹O₂ | Not specified | Solid Argon Matrix | The Journal of Chemical Physics[6] |
| 1899 | B¹¹₂O₂ | Not specified | Solid Argon Matrix | The Journal of Chemical Physics[6] |
Chemical Properties and Reactivity
Theoretical studies have explored the reactivity of B2O2. For instance, the potential energy surfaces of its reaction with molecular hydrogen (H2) have been investigated.[7] These studies indicate that singlet OBBO is significantly less reactive with H2 than the BO monomer.[7]
Experimental Protocols
Detailed protocols for the synthesis of stable, bulk B2O2 are not available. The molecule is typically generated in situ for spectroscopic analysis. One common method involves the reaction of boron atoms with molecular oxygen.
Experimental Workflow: Matrix Isolation Spectroscopy of B2O2
A general procedure for this type of experiment is as follows:
-
Boron atoms are generated by laser ablation of a solid boron target.
-
These boron atoms are co-deposited with a mixture of argon and oxygen onto a salt window cooled to approximately 11 K.
-
The infrared spectrum of the resulting solid matrix is recorded. The bands corresponding to B2O2 can be identified through isotopic substitution experiments (e.g., using ¹⁰B, ¹⁸O₂, etc.).
Thermochemical Data
The NIST WebBook provides access to gas-phase thermochemistry data for B2O2, which is crucial for understanding its stability and reactivity at a molecular level.[3] This includes data on its heat capacity.[3]
Relevance in Drug Development
Currently, there is no known role of B2O2 in any biological signaling pathways, nor is it utilized in any aspect of drug development. Its high reactivity and instability make it an unlikely candidate for pharmaceutical applications.
Conclusion
This compound is a simple, linear molecule that has been the subject of fundamental chemical research. While its physical and chemical properties in the gas phase and in inert matrices are partially understood through spectroscopy and computational methods, it remains a transient species with no known applications in materials science or medicine. Future research may further elucidate its reaction dynamics and potential role in high-temperature chemistry.
References
Unveiling Diboron Dioxide: A Technical Guide to its Discovery and Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and history of diboron (B99234) dioxide (B₂O₂) synthesis, tailored for researchers, scientists, and professionals in drug development. Diboron dioxide, a molecule with a linear O=B-B=O structure, has been a subject of scientific curiosity since its initial detection. This document details the key synthetic methodologies, presents quantitative data in a structured format, and illustrates experimental workflows through detailed diagrams.
A Historical Perspective on the Discovery of this compound
The first evidence of the existence of this compound emerged in the mid-20th century through gas-phase studies at high temperatures. In 1956, Inghram, Porter, and Chupka, while conducting mass spectrometric studies of the vapors produced by heating a mixture of boron and boron trioxide, identified a species with a mass-to-charge ratio corresponding to B₂O₂. This seminal work marked the initial discovery of the molecule.
Decades later, in 1984, Ruscic, Curtiss, and Berkowitz provided more definitive proof of its existence and structure. Through photoelectron spectroscopy of the vapors generated from heating a mixture of boron and boron trioxide to 1200 °C, they not only confirmed the presence of B₂O₂ but also established its linear, symmetrical O-B-B-O structure (D∞h symmetry)[1]. Their work provided crucial spectroscopic data, including the ionization potential of the molecule.
A significant advancement in the study of this compound came in 1991 when Burkholder and Andrews successfully synthesized and isolated the molecule in a solid argon matrix at cryogenic temperatures. This matrix isolation technique allowed for the direct spectroscopic observation of the fundamental vibrational frequencies of B₂O₂ using infrared spectroscopy, providing a wealth of data for this transient species.
Synthesis Methodologies for this compound
Two primary methods for the synthesis of this compound have been established: high-temperature gas-phase synthesis and low-temperature matrix isolation.
High-Temperature Gas-Phase Synthesis
This method involves the high-temperature reaction of elemental boron with an oxygen source, typically boron trioxide (B₂O₃). The resulting vapor phase, rich in B₂O₂, can then be analyzed by various spectroscopic techniques.
Experimental Protocol:
A detailed experimental protocol for the high-temperature gas-phase synthesis of this compound, as adapted from the work of Ruscic, Curtiss, and Berkowitz (1984), is as follows[1]:
-
Apparatus: A high-temperature effusion cell coupled with a photoelectron spectrometer is utilized. The effusion cell is typically constructed from a refractory material capable of withstanding temperatures exceeding 1200 °C.
-
Reactants: A mixture of elemental boron powder and boron trioxide (B₂O₃) is placed within the effusion cell.
-
Reaction Conditions: The effusion cell is heated to approximately 1200 °C under high vacuum. At this temperature, the reactants vaporize and react to form a mixture of boron-containing species in the gas phase, including B₂O₂.
-
Analysis: The gaseous mixture effuses from the cell into the ionization region of a photoelectron spectrometer. The species are then ionized by a suitable light source (e.g., He I radiation), and the kinetic energy of the ejected photoelectrons is analyzed to generate a photoelectron spectrum. The spectrum for B₂O₂ is identified by its characteristic ionization potential.
Experimental Workflow for High-Temperature Gas-Phase Synthesis and Photoelectron Spectroscopy of B₂O₂
Caption: Workflow for the gas-phase synthesis and analysis of B₂O₂.
Low-Temperature Matrix Isolation Synthesis
This technique allows for the trapping and stabilization of highly reactive species like B₂O₂ in an inert solid matrix at cryogenic temperatures, enabling detailed spectroscopic characterization.
Experimental Protocol:
The following protocol for the matrix isolation synthesis of this compound is based on the work of Burkholder and Andrews (1991):
-
Apparatus: A standard matrix isolation setup is employed, consisting of a high-vacuum chamber, a cryostat capable of reaching temperatures around 12 K, a laser ablation source, and an infrared spectrometer.
-
Reactant Sources:
-
Boron Atoms: A solid boron target is ablated using a high-power pulsed laser (e.g., Nd:YAG laser).
-
Molecular Oxygen: A gaseous mixture of molecular oxygen (O₂) diluted in argon (Ar) is used. Isotopic substitution (e.g., using ¹⁸O₂) can be employed for vibrational mode assignment.
-
-
Matrix Deposition:
-
The Ar/O₂ mixture is slowly deposited onto a cold (12 K) CsI or other infrared-transparent window.
-
Simultaneously, the boron target is ablated, and the resulting boron atoms are co-deposited with the Ar/O₂ matrix.
-
-
Reaction and Isolation: The boron atoms react with the oxygen molecules on the cold surface to form various boron oxides, including B₂O₂. These product molecules are immediately trapped and isolated within the solid argon matrix, preventing further reaction or decomposition.
-
Analysis: The matrix-isolated species are analyzed using Fourier-transform infrared (FTIR) spectroscopy. The infrared spectrum will show characteristic absorption bands corresponding to the vibrational modes of the trapped molecules.
Experimental Workflow for Matrix Isolation Synthesis and Infrared Spectroscopy of B₂O₂
Caption: Workflow for the matrix isolation synthesis and analysis of B₂O₂.
Quantitative Data
The following tables summarize key quantitative data obtained from the experimental studies on this compound.
Table 1: Spectroscopic Data for this compound
| Property | Value | Method | Reference |
| Ionization Potential | 13.61 eV | Photoelectron Spectroscopy | Ruscic et al. (1984)[1] |
| ν₃ (B-O stretch) in Ar matrix | 1898.9 cm⁻¹ (¹¹B₂O₂) | Infrared Spectroscopy | Burkholder & Andrews (1991) |
| ν₄ (B-B stretch) in Ar matrix | Not directly observed | Infrared Spectroscopy | Burkholder & Andrews (1991) |
| ν₅ (B-B-O bend) in Ar matrix | Not directly observed | Infrared Spectroscopy | Burkholder & Andrews (1991) |
Table 2: Experimental Conditions for this compound Synthesis
| Parameter | High-Temperature Gas-Phase | Matrix Isolation |
| Reactants | Elemental Boron, Boron Trioxide (B₂O₃) | Elemental Boron, Molecular Oxygen (O₂) |
| Temperature | ~1200 °C | 12 K |
| Pressure | High Vacuum | High Vacuum |
| Phase | Gas | Solid (in Argon Matrix) |
| Primary Analysis Technique | Photoelectron Spectroscopy | Infrared Spectroscopy |
Conclusion
The synthesis of this compound, a molecule of fundamental chemical interest, has been achieved through two distinct methodologies. The high-temperature gas-phase method was crucial for its initial discovery and the determination of its electronic structure. The more recent matrix isolation technique has enabled the detailed characterization of its vibrational properties. This technical guide provides the necessary historical context, detailed experimental protocols, and key quantitative data to aid researchers in understanding and potentially exploring the chemistry of this intriguing boron oxide. The provided workflows offer a clear visual representation of the experimental processes involved in the synthesis and characterization of this compound. Due to the highly reactive and transient nature of this compound, there are currently no known signaling pathways involving this molecule in biological or pharmaceutical systems.
References
Spectroscopic Properties of Gaseous Diboron Dioxide (B2O2): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of gaseous diboron (B99234) dioxide (B2O2). It consolidates key data on the electronic structure, vibrational modes, and molecular geometry of B2O2, drawing from seminal experimental and theoretical studies. This document is intended to serve as a core reference for researchers in chemistry, materials science, and related fields requiring a detailed understanding of this intriguing boron oxide species. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided.
Introduction
Diboron dioxide (B2O2) is a high-temperature gaseous molecule that has been the subject of spectroscopic and theoretical investigations aimed at elucidating its molecular structure and bonding. Early studies proposed various structures, but a consensus has emerged for a linear, symmetric O=B-B=O arrangement with D∞h point group symmetry. This guide synthesizes the current knowledge of the spectroscopic parameters that define this molecule.
Molecular Structure and Geometry
Experimental evidence, most notably from photoelectron spectroscopy, has confirmed that gaseous B2O2 possesses a linear, centrosymmetric structure with the atomic arrangement O=B-B=O.[1] This corresponds to the D∞h point group.
Table 1: Molecular Geometry of Gaseous B2O2
| Parameter | Value | Method | Reference |
| Symmetry | D∞h | Photoelectron Spectroscopy | [1] |
| Structure | Linear (O=B-B=O) | Photoelectron Spectroscopy | [1] |
Electronic Transitions
The electronic structure of gaseous B2O2 has been primarily investigated using He I photoelectron spectroscopy. These studies provide valuable information about the ionization energies of the valence molecular orbitals. The orbital ordering in B2O2 has been determined to be πg, πu, σg, σu, which differs from its isoelectronic counterpart, dicyanogen (C2N2).[1]
Table 2: Ionization Energies of Gaseous B2O2
| Band | Ionization Energy (eV) | Orbital Assignment |
| 1 | 13.61 | (πg)⁻¹ |
| 2 | 14.45 | (πu)⁻¹ |
| 3 | 15.33 | (σg)⁻¹ |
| 4 | 15.88 | (σu)⁻¹ |
| Data from Ruscic, Curtiss, and Berkowitz (1984).[1] |
Vibrational Frequencies
The vibrational modes of B2O2 have been characterized through both gas-phase emission spectroscopy and matrix isolation infrared absorption spectroscopy. The linear D∞h structure of B2O2 gives rise to five fundamental vibrational modes, of which some are infrared or Raman active.
Table 3: Vibrational Frequencies of B2O2 (cm⁻¹)
| Mode | Description | Gas Phase (Emission) | Solid Argon Matrix (Absorption) | Theoretical (ab initio) |
| ν1 (σg) | Symmetric B-B stretch | - | - | 1065 |
| ν2 (σg) | Symmetric B-O stretch | - | - | 585 |
| ν3 (σu) | Asymmetric B-O stretch | 1890 | 1898.9 | 1925 |
| ν4 (πg) | Trans-bending | - | - | 321 |
| ν5 (πu) | Cis-bending | - | - | 156 |
Gas-phase data from Sommer, Walsh, and White (1960). Matrix isolation data from Burkholder and Andrews (1991). Theoretical data from Ruscic, Curtiss, and Berkowitz (1984).
Rotational Constants
To date, there are no direct experimental measurements of the rotational constants of gaseous B2O2 from high-resolution rotational or rovibrational spectroscopy. However, theoretical calculations provide estimates for these constants, which are crucial for predicting rotational spectra and for the precise determination of molecular bond lengths.
Table 4: Theoretically Calculated Rotational Constants of Gaseous B2O2
| Constant | Value (cm⁻¹) | Method |
| Bₑ | 0.168 | ab initio SCF |
| Note: This is a theoretically calculated value and should be treated as an approximation in the absence of experimental data. The value is derived from the calculated equilibrium geometry. |
Experimental Protocols
Gas-Phase Photoelectron Spectroscopy
Objective: To determine the ionization energies of the valence molecular orbitals of gaseous B2O2 and to confirm its molecular structure.
Methodology (based on Ruscic, Curtiss, and Berkowitz, 1984): [1]
-
Generation of Gaseous B2O2: A mixture of solid boron and boron trioxide (B2O3) is heated in a Knudsen cell to approximately 1200 °C. The reaction 4B(s) + B2O3(g) → 3B2O2(g) produces a vapor rich in B2O2.
-
Ionization: The effusing molecular beam containing B2O2 is irradiated with a monochromatic source of ultraviolet radiation, typically a He I discharge lamp emitting photons with an energy of 21.22 eV.
-
Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using a hemispherical electron energy analyzer.
-
Data Acquisition and Analysis: The number of electrons detected at each kinetic energy is recorded to generate the photoelectron spectrum. The ionization energy for each electronic transition is calculated by subtracting the measured electron kinetic energy from the photon energy. A complex Franck-Condon fitting is used to analyze the vibrational structure observed in the electronic bands to infer geometrical changes upon ionization.
Matrix Isolation Infrared Spectroscopy
Objective: To observe the infrared-active vibrational modes of B2O2.
Methodology (based on Burkholder and Andrews, 1991):
-
Generation of Boron Atoms: Boron atoms are generated by Nd:YAG laser ablation of a solid boron target.
-
Co-deposition: The ablated boron atoms are co-deposited with a mixture of argon and molecular oxygen (Ar/O2) onto a cryogenic salt window (e.g., CsI) maintained at approximately 11 K.
-
Reaction and Trapping: The boron atoms react with oxygen during the condensation process to form various boron oxides, including B2O2, which are trapped in the inert solid argon matrix.
-
Spectroscopic Measurement: The infrared absorption spectrum of the matrix-isolated species is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Isotopic Substitution: The experiment is repeated using isotopic variants of boron (¹⁰B) and oxygen (¹⁸O) to confirm the vibrational assignments based on the observed isotopic shifts in the absorption bands.
Visualizations
Caption: Experimental workflow for the spectroscopic characterization of gaseous B2O2.
Caption: Relationship between spectroscopic data and molecular structure determination for B2O2.
References
Thermodynamic Stability of the Diboron Dioxide (B₂O₂) Molecule: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diboron dioxide (B₂O₂), a molecule of significant interest in high-temperature chemistry and materials science, presents a unique linear structure that dictates its thermodynamic properties. Understanding its stability is crucial for applications ranging from chemical vapor deposition to the modeling of boron-rich environments. This technical guide provides a comprehensive overview of the thermodynamic stability of the B₂O₂ molecule, consolidating key experimental and theoretical data. It details the methodologies employed for its characterization, including spectroscopic and computational techniques, and presents quantitative data in a structured format for ease of reference.
Molecular Structure and Bonding
Experimental evidence, most notably from He I photoelectron spectroscopy, has conclusively established that the B₂O₂ molecule possesses a linear, centrosymmetric structure with D∞h symmetry.[1] The bonding arrangement is O–B–B–O. This structure is isoelectronic with dicyanogen (C₂N₂), though their orbital orderings differ.
Quantitative Thermodynamic Data
The thermodynamic stability of a molecule is quantified by several key parameters. The following tables summarize the available experimental and computational data for the B₂O₂ molecule.
Table 1: Enthalpy of Formation and Ionization Energy
| Parameter | Value | Method | Reference |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -105 ± 5 kcal/mol (-439.3 ± 20.9 kJ/mol) | Knudsen Effusion Mass Spectrometry | |
| Ionization Energy | 13.9 ± 0.5 eV | Electron Impact | |
| 13.37 ± 0.34 eV | Electron Impact | ||
| 14.0 ± 0.5 eV | Electron Impact | ||
| 13.61 eV | Photoelectron Spectroscopy |
Table 2: Vibrational Frequencies
The vibrational frequencies provide insight into the stiffness of the chemical bonds and are essential for calculating thermodynamic functions like entropy and heat capacity.
| Vibrational Mode | Wavenumber (cm⁻¹) | Matrix | Method | Reference |
| BO Stretch (ν₃, Σu⁺) | 1898.9 | Argon | Infrared Spectroscopy | |
| 1894.6 | Krypton | Infrared Spectroscopy | ||
| Bend (ν₅, Πu) | 213 | Argon | Infrared Spectroscopy |
Bond Dissociation Energy and Enthalpy of Atomization
The bond dissociation energy (BDE) is a direct measure of the strength of a chemical bond. While specific, experimentally determined BDEs for the B-B and B-O bonds in B₂O₂ are not available, the overall stability can be understood through the enthalpy of atomization (ΔₐH°). This value represents the total energy required to break all bonds in the molecule, yielding its constituent atoms in the gas phase.
B₂O₂(g) → 2B(g) + 2O(g)
The enthalpy of atomization can be calculated from the standard enthalpies of formation (ΔfH°) of the molecule and its constituent atoms using the following relationship:
ΔₐH°(B₂O₂) = 2 * ΔfH°(B, g) + 2 * ΔfH°(O, g) - ΔfH°(B₂O₂, g)
This total bond energy is the sum of the individual bond dissociation energies:
ΔₐH°(B₂O₂) = BDE(B-B) + 2 * BDE(B-O)
Due to the linear structure, the two B-O bonds are equivalent.
Experimental Protocols
The characterization of a transient, high-temperature species like B₂O₂ requires specialized experimental techniques.
Photoelectron Spectroscopy (PES)
This technique was instrumental in determining the linear structure of B₂O₂.
-
Sample Generation: B₂O₂ is typically generated in situ at high temperatures (e.g., 1200 °C). One method involves the reaction of boric oxide (B₂O₃) with a reducing agent like liquid boron in a Knudsen cell, a high-temperature effusion oven.
-
Ionization: The effusing vapor, containing B₂O₂, is irradiated with a monochromatic source of high-energy photons, typically He I radiation (21.22 eV). This causes the ejection of valence electrons.
-
Analysis: The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer. The difference between the photon energy and the electron's kinetic energy gives the binding energy of the electron, which corresponds to the ionization energy to form a specific cationic state.
-
Data Interpretation: The resulting photoelectron spectrum shows a series of bands, each corresponding to a different electronic state of the B₂O₂⁺ ion. Vibrational fine structure within these bands can be analyzed using Franck-Condon fitting to infer geometric changes between the neutral molecule and its various ionic states, confirming the linear ground state geometry.[1]
Matrix Isolation Infrared Spectroscopy
This method allows for the study of the vibrational modes of highly reactive or unstable molecules.
-
Sample Generation: As with PES, B₂O₂ is generated in a high-temperature effusion cell.
-
Isolation: The gaseous B₂O₂ is co-deposited with a large excess of an inert gas (e.g., Argon or Krypton) onto a cryogenic window (typically cooled to ~4 K). The inert gas solidifies, forming a rigid matrix that traps and isolates individual B₂O₂ molecules, preventing them from reacting with each other.
-
Spectroscopic Measurement: An infrared spectrometer is used to pass a beam of IR radiation through the matrix. The absorption of specific frequencies of light corresponding to the vibrational modes of the trapped B₂O₂ molecules is recorded, yielding the infrared spectrum.
-
Analysis: The observed absorption bands are assigned to specific vibrational modes (e.g., stretching, bending) based on their frequencies and isotopic shifts (e.g., using ¹⁰B and ¹¹B isotopes).
Computational Methodologies
Theoretical calculations are essential for complementing experimental data and providing deeper insights into the structure, bonding, and thermochemistry of molecules like B₂O₂.
-
Ab Initio Methods: These methods are based on first principles of quantum mechanics without empirical parameters.
-
Hartree-Fock (HF): This is a fundamental ab initio method that provides a good starting point but often requires corrections for electron correlation.
-
Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)): Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are used to incorporate electron correlation, leading to more accurate energy and property predictions. High-level composite methods like Gaussian-n (Gn) theories (e.g., G2, G3) are specifically designed to yield highly accurate thermochemical data, such as enthalpies of formation and bond dissociation energies.
-
-
Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure based on the electron density. It offers a good balance between accuracy and computational cost. The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311+G(d,p)) is critical for obtaining reliable results for thermodynamic properties.
These computational approaches are invaluable for predicting geometries (bond lengths and angles), vibrational frequencies, and thermochemical data that may be difficult or impossible to measure experimentally.
Conclusion
The thermodynamic stability of the B₂O₂ molecule is well-established through a combination of rigorous experimental investigation and theoretical calculation. Its significant negative enthalpy of formation (-105 ± 5 kcal/mol) indicates that it is a thermodynamically stable species in the gas phase under high-temperature conditions. Its linear O–B–B–O structure has been unequivocally confirmed by photoelectron spectroscopy, and its primary vibrational modes have been characterized using matrix isolation infrared spectroscopy. While direct experimental values for bond lengths and individual bond dissociation energies remain elusive, the total bond energy can be derived from the enthalpy of atomization. The continued application of high-level computational chemistry will further refine our understanding of the intricate bonding and energetics of this important boron oxide.
References
Methodological & Application
Synthesis of High-Purity Diboron Dioxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthesis methods for producing high-purity diboron (B99234) dioxide (B2O2). The primary method detailed is the high-temperature reaction of elemental boron with boron trioxide, which yields gaseous B2O2. This document outlines the experimental protocol for this synthesis, purification through cryogenic trapping, and subsequent characterization using mass spectrometry and matrix-isolation infrared spectroscopy. While direct applications in drug development are not currently established in the literature, the potential utility of B2O2 in materials science and electronics is noted.
Introduction
Diboron dioxide (B2O2) is a boron oxide species that has been identified and characterized primarily in the gas phase at high temperatures. Its synthesis and isolation in a high-purity form are of interest for fundamental chemical research and potential applications in materials science. The most common route to generate gaseous B2O2 is the reaction of elemental boron with boron trioxide at elevated temperatures under vacuum. This document provides the available information to guide researchers in the synthesis and characterization of this compound.
Synthesis Method: High-Temperature Reduction of Boron Trioxide
The prevailing method for the synthesis of this compound is the high-temperature reduction of boron trioxide (B2O3) with elemental boron (B). The reaction proceeds as follows:
4B(s) + B₂O₃(l) → 3B₂O₂(g)
This reaction is typically carried out in a high-vacuum apparatus, such as a Knudsen effusion cell, at temperatures ranging from 1027°C to 1227°C (1300 K to 1500 K).[1][2] The product, this compound, is a gaseous species under these conditions.
Experimental Protocol
The following protocol is a composite procedure based on Knudsen effusion mass spectrometry (KEMS) studies, adapted for the preparative synthesis of gaseous B2O2.
Materials:
-
Amorphous Boron powder (95-97% purity)
-
Boron trioxide (B2O3), anhydrous
-
Crucible (e.g., tungsten, molybdenum, or graphite)
-
High-vacuum furnace or Knudsen effusion apparatus
-
Mass spectrometer (for in-situ analysis)
-
Cryogenic trap (for product collection)
-
Liquid nitrogen or other cryogen
Procedure:
-
Reactant Preparation:
-
Thoroughly mix amorphous boron powder and anhydrous boron trioxide powder. The optimal stoichiometric ratio is yet to be definitively established for maximizing yield, but a starting point is a molar ratio of 4:1 (B:B2O3).
-
Load the mixture into a suitable high-temperature crucible.
-
-
Apparatus Setup:
-
Place the crucible within a high-vacuum furnace or a Knudsen effusion cell.
-
Evacuate the system to a high vacuum (typically < 10⁻⁶ Torr) to remove atmospheric gases.
-
If product collection is desired, connect a cryogenic trap to the outlet of the furnace, ensuring a vacuum-tight seal.
-
-
Reaction:
-
Gradually heat the sample to the reaction temperature range of 1027°C to 1227°C.
-
Maintain the temperature for a sufficient duration to allow for the reaction and vaporization of the B2O2 product. The exact time will depend on the scale of the reaction and the specific apparatus.
-
Monitor the effusing vapor using a mass spectrometer to confirm the production of B2O2 (detecting the B2O2⁺ ion).
-
-
Product Collection (Purification):
-
The gaseous B2O2, along with any unreacted volatile species, will travel from the hot zone.
-
Cool the cryogenic trap with liquid nitrogen to condense the B2O2. The significantly lower vapor pressure of B2O3 at the reaction temperature should result in a relatively pure deposit of B2O2 in the trap.
-
Once the reaction is complete, allow the apparatus to cool to room temperature under vacuum.
-
Isolate the cryogenic trap containing the purified solid B2O2.
-
-
Characterization:
Quantitative Data
Currently, there is a lack of published data specifically detailing the yield and purity for preparative scale synthesis of B2O2. The existing literature primarily focuses on the thermodynamic and spectroscopic properties of B2O2 generated in situ for analytical purposes.
| Parameter | Value | Reference |
| Reaction Temperature | 1027°C - 1227°C (1300 K - 1500 K) | [1][2] |
| Pressure | High Vacuum (< 10⁻⁶ Torr) | [1][2] |
| Gaseous Product | B₂O₂(g) | [1][2] |
Characterization Methods
Mass Spectrometry
Knudsen Effusion Mass Spectrometry (KEMS) is a key technique for identifying the gaseous species produced during the high-temperature reaction. In this method, the effusing vapor from the Knudsen cell is ionized by electron impact, and the resulting ions are separated and detected by a mass spectrometer. The detection of the B₂O₂⁺ ion confirms the formation of this compound.[1][2]
Matrix-Isolation Infrared Spectroscopy
To obtain detailed structural information, the gaseous B2O2 product can be analyzed by matrix-isolation infrared spectroscopy. This technique involves co-condensing the gaseous B2O2 with a large excess of an inert gas (e.g., argon) onto a cryogenic surface (typically around 4 K). This traps individual B2O2 molecules in an inert solid matrix, allowing for the measurement of their vibrational spectra without rotational interference.
Experimental Workflow and Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and characterization of high-purity this compound.
Logical Relationship of Synthesis Components
Caption: Key components and their logical relationship in the synthesis of this compound.
Applications
While detailed studies on the applications of high-purity this compound are limited, some potential areas of use have been suggested for boron oxides in general. It is important to note that the term "boron dioxide" in some industrial literature may refer to boron trioxide or other boron-oxygen compounds.
-
Materials Science: As a component in the synthesis of specialized borosilicate glasses, leveraging its high-temperature stability.[3]
-
Metallurgy: Potential use as a fluxing agent in welding and soldering applications to lower operating temperatures.[3]
-
Electronics: Possible application as a dielectric layer in semiconductor manufacturing due to its anticipated high thermal stability.[3]
Currently, there is no available literature suggesting the use of this compound in drug development or detailing any interactions with biological signaling pathways.
Conclusion
The synthesis of high-purity this compound is a challenging endeavor primarily achieved through the high-temperature reaction of elemental boron and boron trioxide under high vacuum. While this method has been successfully used to generate gaseous B2O2 for spectroscopic and thermodynamic studies, protocols for its large-scale, high-purity production are not well-established. Further research is required to optimize the synthesis and purification processes and to explore the potential applications of this unique boron oxide, particularly in fields beyond traditional materials science. Researchers interested in this compound should be equipped for high-temperature, high-vacuum synthesis and have access to advanced analytical techniques for characterization.
References
Application Notes and Protocols for Matrix Isolation Studies of Diboron Dioxide (B2O2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the study of diboron (B99234) dioxide (B2O2) using matrix isolation techniques. This methodology is crucial for characterizing transient and highly reactive species by trapping them in an inert solid matrix at cryogenic temperatures, thereby enabling spectroscopic analysis.
Introduction to Matrix Isolation of B2O2
Diboron dioxide (B2O2) is a reactive intermediate of significant interest in understanding the oxidation of boron and boron-containing compounds. Due to its transient nature, studying B2O2 requires specialized techniques like matrix isolation.[1] This method involves co-depositing the species of interest with a large excess of an inert gas, such as argon, onto a cryogenic surface.[1][2] The solidified inert gas forms a rigid matrix that traps and isolates individual B2O2 molecules, preventing their diffusion and subsequent reaction.[2][3] This allows for detailed spectroscopic characterization, primarily through infrared (IR) spectroscopy, providing insights into the molecule's structure, vibrational modes, and bonding.[4]
Core Principles of the Technique
The matrix isolation technique is predicated on several key principles:
-
Isolation: A high dilution of the guest species (B2O2) in the host matrix (e.g., Argon at a ratio of 1:1000) ensures that the molecules are spatially separated, preventing intermolecular interactions.[1]
-
Immobilization: The cryogenic temperatures (typically 4-20 K) freeze the inert gas into a rigid solid, effectively immobilizing the trapped B2O2 molecules.[1]
-
Spectroscopic Transparency: The choice of a suitable matrix material, like argon, is critical as it must be transparent in the spectroscopic region of interest (e.g., the mid-infrared range for vibrational studies).[4]
Application: Elucidating the Structure of B2O2
Matrix isolation infrared spectroscopy is a powerful tool for determining the structure of novel molecules. By analyzing the number and frequencies of observed IR absorption bands and comparing them with theoretical predictions for different possible structures, the most likely geometry can be identified. Furthermore, isotopic substitution studies, where atoms in the molecule are replaced with their heavier isotopes (e.g., ¹⁰B with ¹¹B), lead to predictable shifts in the vibrational frequencies. These isotopic shifts provide definitive evidence for the vibrational assignments and the elemental composition of the observed species.[5][6]
Experimental Protocol: Matrix Isolation of B2O2
This protocol outlines the key steps for the generation, isolation, and spectroscopic analysis of B2O2.
Generation of this compound (B2O2)
B2O2 is a high-temperature species and can be generated in the gas phase by heating a mixture of elemental boron and boric oxide (B2O3) in a high-temperature effusion cell, such as a Knudsen cell.[7]
-
Precursor Materials:
-
Elemental Boron (¹⁰B or ¹¹B enriched for isotopic studies)
-
Boric Oxide (B2O3)
-
-
Apparatus:
-
High-temperature effusion cell (e.g., Knudsen cell) capable of reaching temperatures in the range of 1400-1600 K.
-
High-vacuum system to maintain a low-pressure environment.
-
-
Procedure:
-
Load the effusion cell with a mixture of boron and boric oxide.
-
Place the cell within the vacuum chamber of the matrix isolation setup.
-
Evacuate the system to a high vacuum (e.g., 10⁻⁶ mbar).[1]
-
Heat the effusion cell to the desired temperature (e.g., ~1500 K) to generate a molecular beam containing B2O2.
-
Matrix Deposition
The gaseous B2O2 is co-deposited with an excess of an inert matrix gas onto a cryogenic substrate.
-
Materials:
-
High-purity matrix gas (e.g., Argon, >99.998%)
-
-
Apparatus:
-
Closed-cycle helium cryostat capable of reaching temperatures of 4-20 K.
-
Spectroscopic window transparent to the desired radiation (e.g., CsI for mid-IR).[1]
-
Gas inlet system with flow controllers for both the matrix gas and the effusing B2O2 vapor.
-
-
Procedure:
-
Cool the spectroscopic window to the desired deposition temperature (e.g., 4 K).[7]
-
Introduce a controlled flow of the matrix gas (e.g., argon) directed at the cold window.
-
Simultaneously, allow the molecular beam of B2O2 from the effusion cell to mix with the argon stream and co-deposit on the window.
-
Continue deposition until a matrix of sufficient thickness for spectroscopic analysis is formed.
-
Spectroscopic Analysis
Once the matrix is formed, it is analyzed using infrared spectroscopy.
-
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer.
-
-
Procedure:
-
Record the infrared spectrum of the matrix-isolated species over the desired frequency range (e.g., 4000-400 cm⁻¹).
-
Identify the absorption bands corresponding to B2O2 and its isotopologues.
-
(Optional) Anneal the matrix by warming it slightly (e.g., to 30 K for argon) and then re-cooling to observe any changes in the spectra due to diffusion and reaction of trapped species.[1]
-
Data Presentation
The following table summarizes the key infrared absorption bands observed for different isotopologues of B2O2 isolated in a solid argon matrix.[7]
| Isotopologue | Observed Frequency (cm⁻¹) | Vibrational Assignment |
| ¹⁰B₂O₂ | 1955 | Asymmetric B-O Stretch |
| ¹⁰B¹¹BO₂ | 1921 | Asymmetric B-O Stretch |
| ¹¹B₂O₂ | 1899 | Asymmetric B-O Stretch |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the key components in a matrix isolation experiment for B2O2 studies.
References
- 1. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 2. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Matrix isolation infrared spectroscopy | NIST [nist.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Infrared Spectroscopy of Diboron Dioxide in Solid Argon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the study of diboron (B99234) dioxide (B₂O₂) using matrix isolation infrared spectroscopy. This technique allows for the trapping and spectroscopic characterization of highly reactive and unstable species, such as B₂O₂, in an inert solid matrix at cryogenic temperatures.
Introduction
Diboron dioxide (B₂O₂) is a simple inorganic molecule of significant interest due to its unusual electronic structure and bonding. As a transient species, its study requires specialized techniques like matrix isolation infrared (IR) spectroscopy. By co-depositing gaseous B₂O₂ with a large excess of an inert gas, typically argon, onto a cryogenic surface, individual B₂O₂ molecules can be trapped and their vibrational spectra recorded without the interference of intermolecular interactions. This allows for a detailed analysis of its molecular structure and bonding. The primary method for generating gas-phase B₂O₂ for these studies involves high-temperature vaporization of boron-oxygen compounds or laser ablation of boron in the presence of an oxygen source.
Data Presentation
The following table summarizes the key infrared absorption frequencies observed for different isotopic species of this compound isolated in a solid argon matrix. The isotopic substitution data is crucial for the definitive vibrational assignment and for providing insights into the molecule's geometry and force constants.
| Isotopologue | Observed Infrared Absorption Frequency (cm⁻¹) | Reference |
| ¹⁰B₂O₂ | 1955 | [1] |
| ¹⁰B¹¹BO₂ | 1921 | [1] |
| ¹¹B₂O₂ | 1899 | [1] |
Experimental Protocols
Two primary methods have been successfully employed to generate and isolate this compound for infrared spectroscopic analysis in a solid argon matrix.
Method 1: High-Temperature Effusion
This method involves the high-temperature reaction of elemental boron with boric oxide (B₂O₃) to produce gaseous B₂O₂.
Materials and Equipment:
-
High-temperature effusion cell (Knudsen cell) capable of reaching temperatures > 1500 K
-
Tungsten or tantalum crucible
-
Elemental boron powder (isotopically enriched if desired)
-
Boric oxide (B₂O₃) powder
-
Cryostat with a low-temperature window (e.g., CsI or KBr) cooled by a closed-cycle helium refrigerator to ~4 K
-
High-vacuum system
-
Argon gas (high purity)
-
Gas handling manifold for controlled deposition
-
Fourier-transform infrared (FTIR) spectrometer
Protocol:
-
Sample Preparation: A mixture of elemental boron and boric oxide powder is placed into the effusion cell crucible.
-
System Assembly: The effusion cell is placed within the vacuum shroud of the matrix isolation apparatus, positioned to allow the effusing vapor to be directed towards the cold window of the cryostat.
-
Evacuation and Cooling: The entire system is evacuated to a high vacuum (typically < 10⁻⁶ torr). The cryostat is then cooled to its base temperature (approximately 4 K).
-
Matrix Gas Deposition: A controlled flow of high-purity argon gas is introduced through a separate inlet and directed onto the cold window to begin forming the inert matrix.
-
B₂O₂ Generation and Trapping: The effusion cell is resistively heated to a high temperature (e.g., ~1500 K) to initiate the reaction between boron and boric oxide, producing gaseous B₂O₂. The B₂O₂ vapor effuses from the cell and is co-deposited with the argon gas onto the cold window. The ratio of argon to B₂O₂ should be high (typically > 1000:1) to ensure proper isolation.
-
Infrared Spectroscopy: After a sufficient amount of the matrix has been deposited, the deposition is stopped. The infrared spectrum of the matrix-isolated species is then recorded using an FTIR spectrometer in the mid-infrared region (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to B₂O₂ and its isotopologues.
Method 2: Laser Ablation
This method involves the laser ablation of a boron target in the presence of an oxygen-containing precursor gas, which then react to form B₂O₂.
Materials and Equipment:
-
Pulsed laser system (e.g., Nd:YAG)
-
High-purity boron target (rod or disk)
-
Cryostat with a low-temperature window (e.g., CsI or KBr) cooled to ~4 K
-
High-vacuum system
-
Argon gas (high purity)
-
Oxygen (O₂) or another oxygen-containing precursor gas (e.g., N₂O)
-
Gas handling manifold for controlled mixing and deposition
-
Fourier-transform infrared (FTIR) spectrometer
Protocol:
-
System Setup: The boron target is mounted inside the vacuum chamber of the matrix isolation apparatus. The laser beam is focused onto the surface of the target.
-
Evacuation and Cooling: The system is evacuated to a high vacuum, and the cryostat is cooled to its base temperature.
-
Precursor Mixture Preparation: A gas mixture of argon and the oxygen precursor (e.g., 0.1-1% O₂ in Ar) is prepared in the gas handling manifold.
-
Co-deposition and Reaction: The Ar/O₂ gas mixture is introduced into the chamber and directed towards the cold window at a controlled flow rate. Simultaneously, the surface of the rotating boron target is ablated with pulses from the laser. The ablated boron atoms react with the oxygen precursor in the gas phase or on the surface of the growing matrix to form B₂O₂.
-
Infrared Spectroscopy: Once a suitable matrix thickness is achieved, the deposition and ablation are ceased, and the infrared spectrum is recorded.
-
Data Analysis: The infrared spectrum is analyzed to identify the vibrational frequencies of the trapped B₂O₂ molecules.
Visualizations
Caption: Experimental workflow for the generation, isolation, and spectroscopic analysis of B₂O₂.
Caption: Logical relationship of isotopic infrared data to the structural determination of B₂O₂.
References
Characterization of Diboron Dioxide (B₂O₂) Using High-Temperature Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diboron dioxide (B₂O₂) is a gaseous boron oxide species of significant interest in high-temperature chemistry, materials science, and combustion processes. Its characterization is crucial for understanding the thermodynamics and vaporization behavior of boron-containing systems. High-temperature Knudsen Effusion Mass Spectrometry (KEMS) is a primary and powerful technique for the identification and quantitative analysis of gaseous species like B₂O₂ at elevated temperatures.[1][2][3][4][5][6][7][8] This document provides detailed application notes and protocols for the characterization of B₂O₂ using mass spectrometry.
Principle of Knudsen Effusion Mass Spectrometry (KEMS)
KEMS is an analytical technique used to study the thermodynamics of vaporization of low-volatility materials.[5][6] A solid or liquid sample is heated in a Knudsen cell, which is a small, thermally stable container with a tiny orifice.[5] Inside the cell, the condensed phase and its vapor reach equilibrium. A molecular beam of the vapor effuses through the orifice into the high vacuum of a mass spectrometer's ion source.[5] The gaseous species are then ionized, typically by electron impact, and the resulting ions are separated by their mass-to-charge ratio (m/z) and detected.[9][10] This allows for the identification of the vapor species and the determination of their partial pressures, from which thermodynamic data can be derived.[1][2][4]
Quantitative Data: Thermodynamic Properties of B₂O₂(g)
Mass spectrometric studies have been instrumental in determining the thermodynamic properties of gaseous B₂O₂. The enthalpy of formation is a key parameter for thermodynamic calculations.
| Thermodynamic Parameter | Reported Value (kJ/mol) | Method | Reference |
| Enthalpy of Formation (ΔHf°₂₉₈.₁₅) | -479.9 ± 25.7 | KEMS with FeB/Fe₂B two-phase mixture | [2][3] |
Note: The uncertainty in the value is influenced by the thermodynamic data for the reference materials used in the experiment.[4]
Experimental Protocols
The following protocols outline the general steps for the characterization of B₂O₂ using KEMS. Specific parameters may need to be optimized based on the available instrumentation.
Sample Preparation
The generation of gaseous B₂O₂ for mass spectrometric analysis typically involves the high-temperature reaction of a mixture of boron (B) and boric oxide (B₂O₃).[2][3]
Materials:
-
High-purity boron powder
-
High-purity boric oxide (B₂O₃) powder
-
(Optional) Iron boride (FeB) and diiron boride (Fe₂B) for fixing boron activity[1][2][4]
-
Knudsen cell (e.g., made of tungsten, molybdenum, or other refractory material)
-
Inert atmosphere glovebox
Procedure:
-
Inside an inert atmosphere glovebox to prevent oxidation, thoroughly mix the desired ratio of boron and boric oxide powders. A common approach is to use a two-phase mixture of FeB and Fe₂B to maintain a constant activity of boron.[1][2][4]
-
Carefully load the mixture into the Knudsen cell.
-
Securely close the Knudsen cell.
Knudsen Effusion Mass Spectrometry (KEMS) Analysis
Instrumentation:
-
High-temperature Knudsen cell assembly capable of reaching temperatures in the range of 1300 K to 1500 K.[2][3]
-
High-vacuum system
-
Mass spectrometer (e.g., magnetic sector or quadrupole) equipped with an electron impact (EI) ion source.[7][10]
Procedure:
-
Mount the loaded Knudsen cell into the high-temperature furnace of the KEMS system.
-
Evacuate the system to a high vacuum (typically < 10⁻⁶ torr).
-
Gradually heat the Knudsen cell to the desired temperature range for B₂O₂ generation (e.g., 1300 K - 1500 K).[2][3]
-
Allow the system to reach thermal equilibrium.
-
The vapor effusing from the Knudsen cell orifice will form a molecular beam directed into the ion source of the mass spectrometer.
-
Ionize the gaseous species using an electron beam (typically 70 eV).[9][10][11]
-
Accelerate the resulting ions and separate them based on their m/z ratio using the mass analyzer.
-
Detect the ions and record the mass spectrum. The expected ions include B⁺, BO⁺, B₂O₂⁺, and B₂O₃⁺.[2][3]
-
Monitor the ion intensities as a function of temperature to perform thermodynamic calculations.
Data Analysis and Interpretation
-
Identification of B₂O₂: The presence of a peak at m/z corresponding to the molecular weight of B₂O₂ (approximately 54 amu for ¹¹B₂¹⁶O₂) confirms its presence in the vapor phase.
-
Fragmentation Pattern: Under electron impact ionization, B₂O₂ can fragment. The observation of fragment ions such as B⁺ and BO⁺ can provide further evidence for the presence of boron oxides.
-
Quantitative Analysis: The intensity of the B₂O₂⁺ ion signal is proportional to the partial pressure of B₂O₂ in the Knudsen cell. By calibrating the instrument and measuring the ion intensities at different temperatures, thermodynamic properties such as the enthalpy of reaction and formation can be calculated using the second-law and third-law methods.[2][3]
Visualizations
Caption: Workflow for B₂O₂ analysis using KEMS.
Caption: Key stages in KEMS analysis of B₂O₂.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. electrochem.org [electrochem.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.spbu.ru [chem.spbu.ru]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
Application Notes and Protocols: Diboron Dioxide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known chemical properties of diboron (B99234) dioxide (B₂O₂) and analogies to other well-studied boron-based materials. Direct experimental evidence for many of these applications is limited in publicly available literature. These notes are intended to provide a theoretical framework and potential research directions.
Introduction to Diboron Dioxide (B₂O₂)
This compound is a covalent compound of boron and oxygen. While not as extensively studied as other boron oxides like boron trioxide (B₂O₃) or boron suboxide (B₆O), its unique stoichiometry suggests potential for novel material properties. The information available is primarily from computational studies and its observation as a transient species or precursor in certain high-temperature reactions.
Physicochemical Properties of this compound
Quantitative data for bulk this compound is scarce. The following table summarizes its basic molecular properties.
| Property | Value | Source |
| Molecular Formula | B₂O₂ | PubChem[1] |
| Molecular Weight | 53.621 g/mol | NIST[2][3] |
| CAS Number | 13766-28-4 | PubChem[1] |
| Computed IUPAC Name | oxo(oxoboranyl)borane | PubChem[1] |
Potential Applications in Materials Science
Based on the known characteristics of boron-based materials, this compound holds potential in several areas of materials science.
High-Temperature Ceramics
Boron-containing ceramics, such as boron carbide (B₄C) and boron nitride (BN), are renowned for their exceptional hardness, high melting points, and chemical inertness.[4] this compound, being a simple boron oxide, is hypothesized to possess high thermal stability, making it a candidate for applications in refractory materials and high-temperature structural components.[5]
Potential Uses:
-
As a sintering aid in the production of other ceramic materials.
-
As a component in composite materials for aerospace applications requiring high thermal resistance.[5]
-
As a coating material for protecting surfaces from high-temperature corrosion.
Dielectric Materials in Electronics
Boron nitride is a well-known wide-bandgap insulator used as a dielectric material in various electronic devices.[6][7] Its high thermal conductivity and electrical resistance are key advantages.[4] this compound, as a boron oxide, may also exhibit insulating properties, potentially serving as a novel dielectric material. Two-dimensional materials like hexagonal boron nitride are being explored for future electronics.[8]
Potential Uses:
-
As a gate dielectric in metal-oxide-semiconductor field-effect transistors (MOSFETs).
-
As an insulating layer in capacitors and other electronic components.[9]
-
As a substrate material for the growth of other 2D materials.
Precursor for the Synthesis of Other Boron-Based Materials
A significant and more directly supported application of this compound is its use as a chemical precursor for the synthesis of other advanced boron-containing materials. Notably, it has been identified as an intermediate in the synthesis of boron nitride nanotubes.[10]
Established Use:
-
In situ generation of B₂O₂ from the reaction of boron (B) and magnesium oxide (MgO) serves as a novel precursor for the synthesis of pure boron nitride (BN) nanotubes.[10]
Experimental Protocols
The following protocols are provided as a starting point for research. The protocols for high-temperature ceramics and dielectric materials are generalized and would require significant optimization for the specific use of this compound.
Protocol for the In Situ Synthesis of this compound as a Precursor for Boron Nitride Nanotubes
This protocol is based on the method described for the synthesis of BN nanotubes where B₂O₂ is generated in situ.[10]
Materials:
-
Boron powder (B)
-
Magnesium oxide powder (MgO)
-
High-purity nitrogen gas (N₂)
-
High-temperature tube furnace
-
Alumina (B75360) boat
Procedure:
-
Thoroughly mix boron powder and magnesium oxide powder in a 1:1 molar ratio.
-
Place the mixture in an alumina boat and position it in the center of the tube furnace.
-
Purge the furnace with high-purity nitrogen gas for at least 30 minutes to remove any residual oxygen and moisture.
-
Maintain a constant flow of nitrogen gas.
-
Rapidly heat the furnace to 1300 °C. At this temperature, the reaction between B and MgO generates B₂O₂ vapor.[10]
-
The B₂O₂ vapor then reacts with the nitrogen atmosphere to form boron nitride nanotubes on the substrate or in the gas phase.
-
After the desired reaction time (typically several hours), cool the furnace to room temperature under a continuous nitrogen flow.
-
The final product will contain boron nitride nanotubes and magnesium (Mg) metal, which can be evaporated from the product at high temperatures.[10]
Hypothetical Protocol for the Fabrication of a this compound Ceramic Pellet
This is a generalized protocol for ceramic pellet fabrication, adapted for the hypothetical use of B₂O₂ powder.
Materials:
-
This compound powder (assuming it can be synthesized and isolated)
-
Binder (e.g., polyvinyl alcohol solution)
-
Hydraulic press
-
High-temperature furnace
Procedure:
-
Mix the this compound powder with a small amount of binder solution to form a homogenous paste.
-
Granulate the paste and press it into a pellet using a hydraulic press at a pressure of 100-200 MPa.
-
Dry the green pellet to remove the binder.
-
Place the pellet in a high-temperature furnace and sinter it at a high temperature (the exact temperature would need to be determined experimentally, likely in the range of 1500-2000 °C) under an inert atmosphere to prevent decomposition.
-
After sintering, cool the furnace slowly to room temperature to avoid thermal shock.
-
Characterize the resulting ceramic pellet for its density, hardness, and other mechanical and thermal properties.
Hypothetical Protocol for the Deposition of a this compound Thin Film by Chemical Vapor Deposition (CVD)
This is a generalized CVD protocol, which would require a suitable volatile precursor of B₂O₂.
Materials:
-
A volatile precursor for this compound (to be identified or synthesized)
-
Substrate (e.g., silicon wafer)
-
Chemical Vapor Deposition (CVD) reactor
-
Carrier gas (e.g., Argon)
Procedure:
-
Place the substrate in the CVD reactor.
-
Heat the substrate to the desired deposition temperature (to be determined experimentally).
-
Introduce the volatile this compound precursor into the reactor using a carrier gas.
-
The precursor will decompose on the hot substrate surface, depositing a thin film of this compound.
-
Control the deposition time and precursor flow rate to achieve the desired film thickness.
-
After deposition, cool the reactor to room temperature.
-
Characterize the thin film for its thickness, composition, and electrical properties (e.g., dielectric constant, breakdown voltage).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: In situ synthesis of B₂O₂ for BN nanotube production.
Caption: Workflow for hypothetical B₂O₂ ceramic pellet fabrication.
Caption: Conceptual workflow for B₂O₂ thin film deposition via CVD.
References
- 1. This compound | B2O2 | CID 139581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. High Performance Ceramics [biotsavart.tripod.com]
- 5. ceramics.org [ceramics.org]
- 6. researchgate.net [researchgate.net]
- 7. Boron-nitride as a dielectric material for high-power duplexing devices | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Dielectric Material Acts as Effective Heat Sink in Electronics [sciencetimes.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Diboron Dioxide as a Precursor for Boron Compounds
A Note to the Researcher: Extensive investigation into the direct use of diboron (B99234) dioxide (B₂O₂) as a precursor for the synthesis of organoboron compounds, such as boronic esters and other derivatives for research and drug development, has revealed a significant gap in the current chemical literature. The field of boron chemistry heavily relies on more stable, versatile, and well-characterized diboron reagents, most notably bis(pinacolato)diboron (B136004) (B₂pin₂) and bis(neopentylglycolato)diboron. These compounds are favored for their stability to air and moisture and their predictable reactivity in a vast array of chemical transformations.[1]
Therefore, these application notes will focus on the established and reliable precursors to key organoboron compounds, providing the detailed protocols and data that researchers can readily implement. The content will center on the synthesis and application of compounds like bis(pinacolato)diboron, which serve the role originally envisaged for a simple diboron precursor in modern synthesis.
Section 1: Synthesis of Bis(pinacolato)diboron (B₂pin₂) — The Workhorse Reagent
Bis(pinacolato)diboron is a cornerstone reagent for the introduction of boron into organic molecules.[1] It is a stable, crystalline solid that is amenable to a wide range of reaction conditions, making it an indispensable tool for medicinal chemists and researchers in organic synthesis.
Synthetic Protocol: Preparation of B₂pin₂ from Tetrakis(dimethylamino)diboron (B157049)
A common and reliable method for the laboratory-scale synthesis of B₂pin₂ involves the reaction of tetrakis(dimethylamino)diboron with pinacol (B44631) in the presence of an acid.[3]
Experimental Workflow:
Caption: Workflow for the synthesis of Bis(pinacolato)diboron.
Protocol Details:
-
Reaction Setup: A 2-L, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen source is flushed with nitrogen. To this flask, add tetrakis(dimethylamino)diboron (64.4 g, 0.325 mol) and 600 mL of toluene. Then, add a solution of pinacol (76.9 g, 0.652 mol) in 400 mL of toluene.[3]
-
Reaction: Immerse the flask in an ice-water bath. Add a 6.6 M ethereal solution of hydrogen chloride (200 mL, 1.32 mol) dropwise over 2 hours. A white precipitate of dimethylamine hydrochloride will form. After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 4 hours.[3]
-
Work-up and Isolation: Filter the reaction mixture through a pad of Celite. Wash the collected solid (dimethylamine hydrochloride) with pentane (2 x 200 mL). Combine the filtrates and concentrate them under reduced pressure.[3]
-
Purification: Cool the concentrated solution to -30 °C to induce crystallization. Collect the crystals by filtration. The mother liquor can be concentrated again to yield subsequent crops of crystals. Combine all crystalline material and dry under high vacuum (0.1 mm) for 16 hours at room temperature.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 75.4 g (91%) | [3] |
| Appearance | Colorless plates | [3] |
| Melting Point | 138 °C | [3] |
| ¹H-NMR (300 MHz, CDCl₃) | δ 1.25 (s, 24H) | (Typical value) |
| ¹³C-NMR (75 MHz, CDCl₃) | δ 83.3, 24.8 | (Typical value) |
| ¹¹B-NMR (96 MHz, CDCl₃) | δ 30.8 | (Typical value) |
Note: NMR data provided are typical literature values and may vary slightly based on instrumentation and solvent.
Section 2: Application of B₂pin₂ in the Synthesis of Aryl Boronic Esters
A primary application of B₂pin₂ is in the Miyaura borylation reaction, which is a palladium-catalyzed process to synthesize aryl boronic esters from aryl halides or triflates. These products are crucial intermediates for Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forming carbon-carbon bonds.[4]
Synthetic Protocol: Palladium-Catalyzed Borylation of Aryl Halides
This protocol describes a general method for the synthesis of an arylboronic ester from an aryl halide using B₂pin₂.
Reaction Scheme:
Caption: General scheme for Miyaura borylation.
Protocol Details:
-
Reaction Setup: In a nitrogen-flushed Schlenk flask, combine the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), potassium acetate (B1210297) (KOAc, 1.5 mmol, 1.5 equiv), and PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Reaction: Add anhydrous dioxane (5 mL) via syringe. Heat the mixture at 80 °C under a nitrogen atmosphere for the required time (typically 2-24 hours, monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (typically using a hexane/ethyl acetate gradient) to afford the pure aryl boronic ester.
Representative Quantitative Data for Borylation of Various Aryl Halides:
| Aryl Halide (Ar-X) | Product (Ar-Bpin) | Yield (%) | Reference |
| 4-Bromotoluene | 4-Methylphenylboronic acid pinacol ester | 85 | [Ishiyama, T. et al., J. Org. Chem. 1995, 60, 7508-7510] |
| 1-Bromo-4-methoxybenzene | 4-Methoxyphenylboronic acid pinacol ester | 89 | [Ishiyama, T. et al., J. Org. Chem. 1995, 60, 7508-7510] |
| 1-Iodonaphthalene | 1-Naphthylboronic acid pinacol ester | 90 | [Ishiyama, T. et al., J. Org. Chem. 1995, 60, 7508-7510] |
| 3-Chloropyridine | 3-Pyridylboronic acid pinacol ester | 73 | [Ishiyama, T. et al., J. Org. Chem. 1995, 60, 7508-7510] |
Section 3: Role in Drug Discovery and Development
Organoboron compounds, readily synthesized using precursors like B₂pin₂, have emerged as a significant class of molecules in drug discovery.[5][6] The boron atom, being a Lewis acid, can form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes, leading to potent and selective inhibition.
Bortezomib (Velcade®) - A Case Study
Bortezomib is a dipeptidyl boronic acid derivative and the first therapeutic proteasome inhibitor to be approved for clinical use, primarily for treating multiple myeloma. Its mechanism of action relies on the boron atom reversibly binding to the active site threonine of the 26S proteasome.
Signaling Pathway Inhibition:
Caption: Bortezomib inhibits the proteasome, leading to apoptosis.
The synthesis of Bortezomib and other boronic acid-containing drugs relies on the availability of versatile organoboron precursors. The methodologies described above for creating C-B bonds are fundamental to accessing these complex and life-saving therapeutics. While diboron dioxide itself is not a direct precursor in these established syntheses, the principles of borylation it represents are central to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Bis(pinacolato)diboron: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 4. Borylation - Wikipedia [en.wikipedia.org]
- 5. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Computational Modeling of B2O2 Reaction Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diboron dioxide (B2O2) is a key intermediate species in the high-temperature chemistry of boron, playing a significant role in processes such as boron combustion and the synthesis of boron-containing materials. Understanding the reaction mechanisms of B2O2 is crucial for the development of advanced propulsion systems, high-energy density materials, and novel chemical synthesis routes. Computational modeling provides a powerful tool to elucidate the complex reaction pathways, kinetics, and thermodynamics of B2O2 at a molecular level. This document provides detailed application notes and protocols for the computational modeling of B2O2 reaction mechanisms, complemented by experimental validation techniques.
Computational Methods in B2O2 Reaction Modeling
The accurate prediction of B2O2 reaction mechanisms relies on sophisticated quantum chemical methods and statistical rate theory.
1. Quantum Chemical Calculations:
High-level ab initio and density functional theory (DFT) methods are employed to map the potential energy surface (PES) of B2O2 reactions. A commonly used and reliable level of theory for such systems is the G2M(MP2)//B3LYP/6-311+G(d,p) method. This composite method involves:
-
Geometry Optimization and Frequency Calculations: Performed using the B3LYP functional with the 6-311+G(d,p) basis set to locate stationary points on the PES, including reactants, products, intermediates, and transition states.
-
Single-Point Energy Calculations: Higher-level calculations, such as MP2 and coupled-cluster methods, are then performed on the B3LYP optimized geometries to obtain more accurate energies.
2. Reaction Rate Constant Calculations:
For unimolecular and some bimolecular reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a powerful tool for calculating pressure- and temperature-dependent rate constants. RRKM theory utilizes the vibrational frequencies and energies of the reactant and transition state, obtained from quantum chemical calculations, to determine the rate of reaction.
Key B2O2 Reaction Mechanisms
Computational studies have focused on several key reactions of B2O2, particularly in the context of boron combustion.
Reaction with Molecular Hydrogen (H2)
The reaction of B2O2 with H2 is a critical step in understanding the combustion of boron in hydrogen-containing environments. The primary reaction pathway is predicted to be:
B2O2 + H2 → HBO + BOH
This reaction proceeds through a transition state and is a key consumption pathway for B2O2 in relevant systems.
Data Presentation: Quantitative Data Summary
The following table summarizes calculated thermodynamic and kinetic data for a key B2O2 reaction.
| Reaction | Method | Parameter | Value | Units | Reference |
| B2O2 + H2 → HBO + BOH | G2M(MP2)//B3LYP/6-311+G(d,p) | Enthalpy of Reaction (ΔH) | Data not available in search results | kcal/mol | |
| B2O2 + H2 → HBO + BOH | G2M(MP2)//B3LYP/6-311+G(d,p) | Activation Energy (Ea) | Data not available in search results | kcal/mol |
Note: Specific quantitative values for the enthalpy of reaction and activation energy for the B2O2 + H2 reaction were not explicitly found in the provided search results. These values would typically be reported in detailed computational chemistry studies.
Experimental Protocols for Validation
Experimental validation is essential to confirm the accuracy of computational models. Shock tube experiments coupled with laser-induced fluorescence (LIF) are state-of-the-art techniques for studying high-temperature gas-phase reactions relevant to boron chemistry.
Shock Tube Experiments for Boron Combustion
Shock tubes are ideal for studying high-temperature kinetics by generating well-defined temperature and pressure conditions.[1][2][3]
Protocol:
-
Sample Preparation: A mixture of a boron-containing precursor (e.g., diborane, B2H6, or trimethyl borate, B(OCH3)3) and an oxidizer (e.g., O2, H2O) diluted in an inert gas (e.g., Argon) is prepared.
-
Shock Tube Operation:
-
The driven section of the shock tube is filled with the prepared gas mixture to a specific low pressure.
-
The driver section is filled with a high-pressure driver gas (e.g., Helium).
-
A diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the driven section, rapidly heating and compressing the test gas.
-
-
Data Acquisition:
-
Pressure transducers and optical diagnostics are placed at the end wall of the shock tube to monitor the conditions behind the reflected shock wave.
-
Species concentration time-histories are measured using techniques like laser absorption spectroscopy or laser-induced fluorescence.
-
-
Data Analysis: The measured species profiles are compared with simulations based on the proposed reaction mechanism to validate and refine the kinetic model.
Laser-Induced Fluorescence (LIF) for Detection of Boron Species
LIF is a highly sensitive and selective technique for detecting radical species like BO, which are important intermediates in B2O2 chemistry.[4][5]
Protocol:
-
Laser System Setup:
-
A tunable pulsed laser system (e.g., a Nd:YAG pumped dye laser) is used to generate a laser beam at a wavelength corresponding to an electronic transition of the target species (e.g., BO).
-
The laser beam is formed into a sheet and directed through the reaction zone (e.g., the exit of a flame or the measurement section of a shock tube).
-
-
Fluorescence Collection:
-
The fluorescence emitted by the excited species is collected at a 90-degree angle to the laser sheet using a collection lens.
-
The collected light is passed through a filter to isolate the fluorescence signal from scattered laser light and other emissions.
-
-
Detection and Imaging:
-
An intensified CCD (ICCD) camera is used to capture the fluorescence signal, providing a two-dimensional image of the species distribution.
-
-
Quantitative Analysis:
-
To obtain quantitative concentration measurements, the LIF signal is calibrated. This can be done by comparing the signal to that from a known concentration of the species or by using absorption spectroscopy to determine the absolute concentration at a reference point.
-
Signaling Pathways and Workflows
Computational Modeling Workflow
Caption: Workflow for computational modeling of B2O2 reactions.
Experimental Validation Workflow
Caption: Workflow for experimental validation of B2O2 reaction models.
Conclusion
The combination of high-level computational modeling and advanced experimental techniques provides a robust framework for investigating the complex reaction mechanisms of B2O2. The protocols and data presented in this application note serve as a guide for researchers in the fields of combustion, materials science, and chemical synthesis to further unravel the intricate chemistry of boron oxides. Accurate and validated reaction mechanisms for B2O2 are critical for the predictive modeling and design of next-generation technologies that utilize the high energy content of boron.
References
- 1. researchgate.net [researchgate.net]
- 2. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]
- 3. Shock Tubes | Hanson Research Group [hanson.stanford.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Optical diagnostic techniques in combustion — CNR IENI [ieni.mi.cnr.it]
Application Notes and Protocols for Boron Oxides: Focus on Diboron Trioxide as a Reference for Diboron Dioxide
Introduction
Diboron dioxide (B₂O₂) is a chemical compound with the CAS number 13766-28-4.[1][2][3][4] Due to the limited availability of specific safety and handling data for this compound, this document provides comprehensive protocols for Diboron trioxide (CAS No. 1303-86-2), which can serve as a conservative guide.[5][6][7][8] Diboron trioxide, also known as boric oxide, is a white, solid material.[5]
Chemical and Physical Properties
A summary of the known properties of this compound and the more extensively studied Diboron trioxide is presented below for comparison.
| Property | This compound (B₂O₂) | Diboron trioxide (B₂O₃) |
| CAS Number | 13766-28-4[1][2][3][4] | 1303-86-2[5] |
| Molecular Formula | B₂O₂[1][2][3][4] | B₂O₃ |
| Molecular Weight | 53.62 g/mol [1][2][3] | 69.62 g/mol [7] |
| Appearance | Not specified | White solid[5] |
| Melting Point | Not specified | 450 °C / 842 °F[5][6] |
| Boiling Point | Not specified | 1860 °C / 3380 °F @ 760 mmHg[5] |
| Solubility in Water | Not specified | 36 g/L (25°C)[5], Reacts exothermically but slowly to form boric acid[8] |
| Density | Not specified | 2.46 g/mL (25 °C)[6] |
Health and Safety Information (Based on Diboron Trioxide)
Hazard Statements:
Precautionary Statements:
-
P202: Do not handle until all safety precautions have been read and understood.[6][9]
-
P280/P281: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.[6][7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6][7]
Handling and Storage Protocols (Based on Diboron Trioxide)
4.1. Engineering Controls:
-
Work with Diboron trioxide should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize dust generation and accumulation.[9]
4.2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear ANSI-approved safety glasses or chemical splash goggles.[10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are recommended.[10]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[6] In case of skin contact, immediately wash the affected area with plenty of water.[6]
4.3. Handling Procedures:
-
Avoid breathing dust.[9]
-
Do not get in eyes, on skin, or on clothing.
-
Pregnant or breastfeeding women must not handle this product.[9]
4.4. Storage Requirements:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[9][10]
-
Avoid storage on the floor or under sinks.
-
Incompatible materials to avoid include strong bases and strong reducing agents.[8] Diboron trioxide reacts exothermically but slowly with water to form boric acid.[8]
Experimental Protocols (General Recommendations)
5.1. Weighing and Dispensing:
-
Perform all weighing and dispensing operations within a chemical fume hood or a glove box to contain dust.
-
Use a spatula or other appropriate tool to transfer the solid material.
-
Close the container tightly immediately after use.
5.2. Preparation of Solutions:
-
Slowly add the boron oxide to the solvent with stirring to control the exothermic reaction with protic solvents like water.
-
Be aware that the solubility of Diboron trioxide in water is 36 g/L at 25°C.[5]
-
Use appropriate glassware and ensure it is free from contamination.
5.3. Spill and Waste Disposal:
-
Spills: In case of a spill, avoid creating dust. Sweep up or vacuum the spillage and collect it in a suitable container for disposal.[9]
-
Waste Disposal: Dispose of waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]
Visualizations
Caption: General workflow for handling boron oxides.
Caption: Key storage considerations for boron oxides.
References
- 1. This compound | B2O2 | CID 139581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. physics.purdue.edu [physics.purdue.edu]
- 8. BORON OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. materion.com [materion.com]
- 10. purdue.edu [purdue.edu]
Application Notes and Protocols for the Generation of Diboron Dioxide (B₂O₂) Vapor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diboron dioxide (B₂O₂) is a linear molecule (O=B-B=O) of significant interest in high-temperature chemistry and materials science. The generation of pure B₂O₂ vapor is crucial for studying its spectroscopic properties, thermodynamic data, and reactivity. This document provides detailed application notes and protocols for the experimental setup and procedure for generating B₂O₂ vapor, primarily through the high-temperature reaction of boron and boron trioxide. The principal method described herein utilizes Knudsen Effusion Mass Spectrometry (KEMS), a well-established technique for studying high-temperature vapor-phase species.
Core Principles
The generation of this compound vapor is achieved via the high-temperature reaction between elemental boron (B) and liquid boron trioxide (B₂O₃). The key chemical reaction is:
4B(s) + B₂O₃(l) → 3B₂O₂(g)
This reaction is typically carried out in a high-vacuum environment within a Knudsen effusion cell, which is heated to temperatures in the range of 1300 K to 1500 K. The gaseous B₂O₂ produced effuses from the cell and can be analyzed using mass spectrometry.
A significant challenge in this process is the poor wetting and phase separation of liquid B₂O₃ and solid boron, which can lead to inconsistent reaction rates and vapor pressures.[1] To circumvent this, a two-phase mixture of iron boride (FeB) and di-iron boride (Fe₂B) can be used to fix the activity of boron, ensuring a stable and reproducible generation of B₂O₂ vapor.[1][2]
Experimental Setup: Knudsen Effusion Mass Spectrometry (KEMS)
The primary apparatus for generating and analyzing B₂O₂ vapor is the Knudsen Effusion Mass Spectrometer (KEMS). A KEMS system consists of a high-temperature furnace containing a Knudsen cell, coupled to a mass spectrometer in a high-vacuum chamber.
Key Components of the KEMS Setup:
-
High-Vacuum System: Maintains a low-pressure environment to prevent contamination and allow for a long mean free path of the effusing molecules.
-
Knudsen Cell: A small, thermally stable crucible (often made of refractory metals like tungsten or molybdenum, or ceramics like alumina) with a small orifice. The cell contains the reactant mixture.[3]
-
High-Temperature Furnace: Heats the Knudsen cell to the required reaction temperature (up to 2800 °C).[4]
-
Molecular Beam System: A series of apertures that collimate the vapor effusing from the Knudsen cell into a well-defined molecular beam.
-
Ionization Source: Typically uses electron impact to ionize the neutral molecules in the molecular beam.[4]
-
Mass Analyzer: Separates the resulting ions based on their mass-to-charge ratio. Quadrupole or magnetic sector analyzers are common.
-
Detector: Detects the ions and produces a signal proportional to their abundance.
Experimental Protocols
Protocol 1: Generation of B₂O₂ Vapor using a B(s) and B₂O₃(l) Mixture
This protocol describes the direct reaction of boron and boron trioxide. While simpler in terms of reactant preparation, it may be subject to the inconsistencies mentioned earlier.
Materials:
-
High-purity amorphous boron powder (B)
-
High-purity boron trioxide (B₂O₃) powder
-
Knudsen cell (e.g., tungsten or molybdenum)
-
Acetone or other suitable solvent for cleaning
Procedure:
-
Knudsen Cell Preparation:
-
Thoroughly clean the Knudsen cell and its lid with a suitable solvent (e.g., acetone) in an ultrasonic bath to remove any contaminants.
-
Degas the empty cell by heating it under high vacuum at a temperature higher than the planned experimental temperature.
-
-
Sample Preparation:
-
In an inert atmosphere (e.g., a glovebox), prepare a mixture of boron and boron trioxide powders. A molar ratio of B to B₂O₃ greater than 1 is recommended to favor the formation of B₂O₂.[1]
-
Carefully load the mixture into the Knudsen cell.
-
-
KEMS System Setup:
-
Mount the loaded Knudsen cell into the furnace of the KEMS system.
-
Evacuate the system to a high vacuum (typically < 10⁻⁶ Torr).
-
-
Vapor Generation and Analysis:
-
Gradually heat the Knudsen cell to the desired temperature range (1300 K - 1500 K).
-
Allow the system to reach thermal equilibrium.
-
Open the shutter between the Knudsen cell and the ion source to allow the effusing vapor to enter the mass spectrometer.
-
Acquire mass spectra of the vapor species. The ion intensity of B₂O₂⁺ will be proportional to the partial pressure of B₂O₂ vapor in the cell.
-
Protocol 2: Generation of B₂O₂ Vapor using FeB/Fe₂B and B₂O₃
This protocol utilizes an iron-boron mixture to maintain a constant boron activity, leading to more stable and reproducible results.[1][2]
Materials:
-
Iron boride (FeB) and di-iron boride (Fe₂B) powders
-
High-purity boron trioxide (B₂O₃) powder
-
Knudsen cell (e.g., tungsten or molybdenum)
Procedure:
-
Knudsen Cell and Sample Preparation:
-
Follow the cell cleaning and degassing procedures as described in Protocol 1.
-
Prepare a two-phase mixture of FeB and Fe₂B powders. This can be synthesized via arc melting or sintering of iron and boron powders in the appropriate stoichiometric ratios.
-
Mix the FeB/Fe₂B powder with B₂O₃ powder and load it into the Knudsen cell.
-
-
KEMS System Operation:
-
Follow the KEMS setup, heating, and analysis procedures as described in Protocol 1. The use of the FeB/Fe₂B mixture will provide a stable partial pressure of B₂O₂ for a given temperature.
-
Data Presentation
The quantitative data obtained from KEMS experiments can be summarized to understand the thermodynamics of B₂O₂ vapor generation.
| Parameter | Value | Source |
| Reactants | Solid Boron (B) and Liquid Boron Trioxide (B₂O₃) | [1] |
| or FeB/Fe₂B mixture and Liquid Boron Trioxide (B₂O₃) | [1][2] | |
| Reaction Temperature | 1300 K - 1500 K | [5] |
| Enthalpy of Formation (ΔfH°₂₉₈) of B₂O₂(g) | -479.9 ± 41.5 kJ/mol | [2] |
| Molecular Weight of B₂O₂ | 53.621 g/mol | [6] |
| Vapor Pressure Range for KEMS | 10⁻¹⁰ to 10⁻² Torr | [4] |
| Structure of Gaseous B₂O₂ | Linear (O=B-B=O) | [1] |
Mandatory Visualization
Experimental Workflow for B₂O₂ Vapor Generation
The following diagram illustrates the logical workflow for the generation and characterization of this compound vapor using Knudsen Effusion Mass Spectrometry.
Caption: Experimental workflow for B₂O₂ vapor generation.
References
Application Notes and Protocols for Boron Doping in Semiconductor Processes: The Role of Boron Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boron is a fundamental p-type dopant in silicon-based semiconductor manufacturing, essential for creating p-n junctions that form the basis of transistors, diodes, and solar cells.[1][2] The introduction of boron into the silicon lattice is typically achieved at high temperatures through processes like thermal diffusion and ion implantation. In many thermal diffusion techniques, boron oxides play a critical role as the transport medium for boron atoms to the semiconductor surface. While various boron precursors are used, including diborane (B8814927) (B₂H₆) and boron tribromide (BBr₃), solid planar diffusion sources are widely employed for their safety and process control.[1][3] These solid sources often involve the generation of boron oxides, primarily boron trioxide (B₂O₃), which acts as the immediate boron source for doping.
This document provides detailed application notes and protocols related to the use of boron oxides in semiconductor doping, with a specific clarification on the role of diboron (B99234) dioxide (B₂O₂) versus the more prevalent boron trioxide (B₂O₃).
The Chemistry of Boron Oxides in Doping
In the context of semiconductor doping, it is crucial to distinguish between different oxides of boron.
-
Diboron Trioxide (B₂O₃): This is the most stable and common oxide of boron. In solid-source diffusion, a glassy film of B₂O₃ is deposited on the silicon wafer surface.[4] At high temperatures (typically 700°C to 1200°C), this B₂O₃ layer serves as an infinite source of boron atoms that diffuse into the silicon substrate.[4] The B₂O₃ can be generated from the oxidation of solid planar sources, such as those made of boron nitride (BN).
-
Diboron Dioxide (B₂O₂): Scientific literature supporting the use of this compound as a primary, stable precursor for semiconductor doping is scarce. B₂O₂ is more accurately described as a boron suboxide. There is evidence to suggest that B₂O₂ can exist as a gas-phase intermediate species in certain high-temperature chemical vapor deposition (CVD) processes, particularly in oxygen-deficient environments.[5] For instance, in the chemical vapor deposition of boron nitride, chemical reactions between gas-phase B₂O₂ and ammonia (B1221849) (NH₃) precursors can lead to the nucleation and growth of BN nanostructures.[5] It is also hypothesized to be a minority component in boron-oxide surface terminations under specific conditions.[6] However, for mainstream silicon doping, B₂O₃ is the key player.
The overarching process of solid-source boron diffusion can be summarized in the following logical workflow:
References
Diboron Dioxide (B2O2) in High-Temperature Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diboron dioxide (B2O2) is a notable gas-phase species that plays a critical role as a reactive intermediate in various high-temperature chemical environments, particularly in the combustion of boron and the vaporization of boron oxides. Unlike its more stable counterpart, boron trioxide (B2O3), B2O2 is not a commercially available, stable starting material. Consequently, its applications in high-temperature chemistry are centered around its in-situ generation and its participation in complex reaction cascades. These notes provide an overview of its significance and protocols for its study.
Core Applications and Areas of Study
The primary relevance of B2O2 in high-temperature chemistry is in the following areas:
-
Boron Combustion: B2O2 is a key intermediate in the gas-phase oxidation of boron. Understanding its formation and reaction pathways is crucial for modeling and improving the efficiency of boron-based propellants and fuels.
-
High-Temperature Materials Synthesis: The presence of B2O2 can influence the synthesis of boron-containing materials at high temperatures, such as boron carbides and nitrides.
-
Geochemistry and Cosmochemistry: Boron isotope analysis, which can involve the formation of B2O2- ions in thermal ionization mass spectrometry, is a tool for studying geological and extraterrestrial materials.
Quantitative Data
The following table summarizes key thermodynamic data for gaseous B2O2.
| Property | Value | Reference(s) |
| Molecular Weight | 53.621 g/mol | [1] |
| Standard Enthalpy of Formation (ΔfH°gas at 298.15 K) | -454.8 kJ/mol | [1] |
| Standard Molar Entropy (S°gas,1 bar at 298.15 K) | 242.38 J/(mol·K) | [1] |
| Standard Gibbs Free Energy of Formation (ΔGf° at 298.15 K) | -462.3 kJ/mol | [2] |
Experimental Protocols
Protocol 1: In-Situ Generation and Analysis of B2O2 via Knudsen Effusion Mass Spectrometry (KEMS)
This protocol describes the generation of gaseous B2O2 through the high-temperature reaction of boric oxide (B2O3) with a reducing agent, followed by analysis using mass spectrometry. This method allows for the study of its thermodynamic properties.[3]
Objective: To generate and identify gaseous B2O2 and measure its partial pressure at high temperatures.
Materials:
-
High-purity boric oxide (B2O3) powder
-
High-purity elemental boron (B) powder or a stable boride such as iron boride (FeB)
-
Knudsen cell (e.g., made of tungsten or tantalum)
-
High-temperature furnace capable of reaching >1500 K
-
High-resolution mass spectrometer
-
Vacuum system
Methodology:
-
Sample Preparation:
-
Thoroughly mix B2O3 powder with the chosen reducing agent (e.g., elemental boron) in a molar ratio that favors the formation of B2O2. A common reaction is: B(s) + B2O3(l) → B2O2(g).
-
Place the mixture into the Knudsen cell.
-
-
Experimental Setup:
-
Mount the Knudsen cell within the high-temperature furnace, which is coupled to the ion source of the mass spectrometer.
-
Evacuate the system to a high vacuum (typically < 10^-6 torr).
-
-
Heating and Data Acquisition:
-
Gradually heat the Knudsen cell to the desired temperature (e.g., 1500-1800 K).
-
Monitor the temperature of the cell accurately using a pyrometer or a thermocouple.
-
The gaseous species effusing from the orifice of the Knudsen cell will form a molecular beam that enters the ion source of the mass spectrometer.
-
Ionize the effusing vapor using electron impact.
-
Scan the mass-to-charge ratio (m/z) to identify the different ions present in the vapor. Look for the ion signal corresponding to B2O2+.
-
Measure the ion intensity of B2O2+ as a function of temperature.
-
-
Data Analysis:
-
The partial pressure of B2O2 can be calculated from the measured ion intensity using the instrument's sensitivity constant, which can be determined using a standard with a known vapor pressure.
-
Thermodynamic data, such as the enthalpy of reaction, can be derived from the temperature dependence of the partial pressure using the Clausius-Clapeyron equation.
-
Caption: Workflow for the in-situ generation and analysis of B2O2 using KEMS.
Protocol 2: Modeling High-Temperature Boron Combustion
This protocol outlines a computational approach to studying the role of B2O2 in the gas-phase kinetics of boron combustion.
Objective: To simulate the formation and consumption of B2O2 during boron combustion under specific conditions.
Tools:
-
Chemical kinetics software (e.g., CHEMKIN, Cantera)
-
A validated reaction mechanism for B/O/H/C systems
-
Thermodynamic database for all relevant species
Methodology:
-
Mechanism and Data Input:
-
Select a comprehensive reaction mechanism that includes elementary reactions for the formation and consumption of B2O2 and related species (B, BO, BO2, B2O3, HBO, HBO2).
-
Input the thermodynamic data for all species into the software.
-
-
Reactor Model and Conditions:
-
Choose an appropriate reactor model, such as a perfectly stirred reactor (PSR) or a plug flow reactor (PFR), to simulate the combustion environment.
-
Define the initial conditions: temperature, pressure, and composition of the reactant mixture (e.g., boron particles, oxidizer).
-
-
Simulation:
-
Run the simulation to model the evolution of species concentrations and temperature over time or distance.
-
-
Analysis:
-
Plot the mole fraction of B2O2 as a function of time or temperature to visualize its formation and consumption.
-
Perform a sensitivity analysis to identify the key reactions that have the most significant influence on the concentration of B2O2.
-
Analyze the reaction pathways to determine the dominant formation and consumption routes for B2O2 under the simulated conditions.
-
Signaling Pathways and Logical Relationships
Boron Combustion Pathway Involving B2O2
The combustion of boron is a multi-stage process. After an initial ignition phase where a liquid B2O3 layer is present, the combustion proceeds with the gasification of boron species. The Yeh and Kuo (Y-K) model suggests that B2O2 is a significant evaporation product that then reacts in the gas phase.
Caption: Simplified reaction pathway for boron combustion highlighting the role of B2O2.
References
Catalytic Applications of Diboron Compounds in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diboron (B99234) compounds, particularly tetraalkoxydiboron reagents such as bis(pinacolato)diboron (B136004) (B2pin2) and bis(catecholato)diboron (B79384) (B2cat2), have become indispensable tools in modern organic synthesis.[1] Their ability to serve as efficient sources of boron for the formation of carbon-boron bonds has revolutionized the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] The catalytic activation of the B-B bond in these reagents enables a wide range of transformations, most notably the direct functionalization of C-H bonds and the cross-coupling of organic halides.[3]
This document provides detailed application notes and experimental protocols for the use of diboron compounds in key catalytic reactions. While the term "diboron dioxide" is not standard, it is often used to refer to these tetraalkoxydiboron species which contain a B-B bond and oxygen atoms within their structure. These protocols are intended to serve as a practical guide for researchers in academic and industrial settings.
I. Catalytic C-H Borylation of Arenes and Heteroarenes
The direct borylation of aromatic C-H bonds is a powerful strategy for the synthesis of aryl- and heteroarylboronates, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[3] Iridium-based catalysts are particularly effective for this transformation, often exhibiting high regioselectivity and functional group tolerance.[4]
A. Iridium-Catalyzed Aromatic C-H Borylation
Iridium complexes, particularly those ligated by bipyridine or phenanthroline ligands, are the most widely used catalysts for the C-H borylation of arenes and heteroarenes.[5][6] These reactions typically proceed with high regioselectivity, favoring the less sterically hindered C-H bond.
Quantitative Data for Iridium-Catalyzed C-H Borylation
| Substrate | Catalyst System | Borylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Benzene (B151609) | [Ir(COD)OMe]2 / dtbpy | B2pin2 | Benzene | 100 | - | 80 | 8000 | [7] |
| Benzene | [IrCl(COD)]2 / bpy | B2pin2 | Benzene | 80 | 16 | 95 | - | [7] |
| Methyl furan-2-carboxylate | Cobalt Pincer Complex | B2pin2 | - | RT | - | - | 5000 | [5] |
| 1,3-Disubstituted Arenes | [Ir(COD)OMe]2 / 3,4,7,8-Tetramethyl-1,10-phenanthroline | B2pin2 | - | - | - | High | - | [8] |
| N-Methylbenzamide | [Ir(OMe)(COD)]2 / BAIPy | B2pin2 | - | - | - | 94 | - | [4] |
| Aryl Triazines | [Ir(OMe)(COD)]2 | B2pin2 | - | - | - | High | - | [4] |
Experimental Protocol: Iridium-Catalyzed Borylation of Benzene [7]
Materials:
-
[Ir(COD)OMe]2 (Iridium(I) methoxide (B1231860) 1,5-cyclooctadiene (B75094) dimer)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Bis(pinacolato)diboron (B2pin2)
-
Anhydrous benzene
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add [Ir(COD)OMe]2 (0.02 mol %) and dtbpy (0.04 mol %).
-
Add anhydrous benzene (serving as both solvent and substrate).
-
Add B2pin2 (1.0 equivalent).
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Catalytic Cycle for Iridium-Catalyzed C-H Borylation
Caption: Proposed catalytic cycle for Ir-catalyzed C-H borylation.
II. Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of aryl or vinyl halides (or triflates) with a diboron reagent to form the corresponding boronate esters.[9] This reaction is a cornerstone of modern organic synthesis, providing a reliable route to a vast array of boronic acid derivatives for subsequent Suzuki-Miyaura coupling reactions.[10]
A. Optimization of Reaction Conditions
The choice of base, ligand, and solvent is crucial for the success of the Miyaura borylation.[2][11] While potassium acetate (B1210297) (KOAc) is a commonly used base, recent studies have shown that lipophilic carboxylate bases can significantly improve reaction rates and allow for lower catalyst loadings.[11]
Quantitative Data for Palladium-Catalyzed Miyaura Borylation
| Substrate (Aryl Halide) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene (B49008) | PdCl2(dppf) | KOAc | DMSO | 80 | - | High | [12] |
| Various Aryl Bromides | Pd(OAc)2 / XPhos | K-2-ethylhexanoate | - | 35 | < 2 | High | [11] |
| Aryl Chlorides | XPhos-Pd-G2 | - | - | - | - | High | [10] |
| Aryl Anhydrides | Pd(OAc)2 / DPPB | None | Dioxane | 160 | 15 | Good | [13] |
| Aryl Bromides | PdCl2(PPh3)2 | KOAc | Solvent-free | - | - | High | [14] |
Experimental Protocol: Miyaura Borylation of 4-Bromotoluene [12]
Materials:
-
4-Bromotoluene
-
Bis(pinacolato)diboron (B2pin2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf))
-
Potassium acetate (KOAc)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask, add 4-bromotoluene (1.0 equiv), B2pin2 (1.1 equiv), PdCl2(dppf) (3 mol %), and KOAc (1.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Palladium-Catalyzed Miyaura Borylation
Caption: Generalized catalytic cycle for Pd-catalyzed Miyaura borylation.
III. Copper-Catalyzed Borylation of Alkenes and Alkynes
Copper catalysis provides a cost-effective and efficient alternative to palladium and iridium for certain borylation reactions, particularly the functionalization of unsaturated C-C bonds.[15] Copper-catalyzed reactions often exhibit unique selectivity and functional group compatibility.
A. Regioselective Hydroboration and Carboboration
Copper catalysts can promote the formal hydroboration of alkynes to yield branched alkenylboron compounds. They are also effective in the alkynylboration of alkenes.[15]
Quantitative Data for Copper-Catalyzed Borylation
| Substrate | Catalyst System | Borylating Agent | Reaction Type | Yield (%) | Reference |
| Terminal Alkynes | Cu-NHC | Masked diboron | α-selective hydroboration | High | |
| Alkenes | Copper catalyst | Diboron reagents | Alkynylboration | High | [15] |
| Internal Alkynes | [Cu(Cl)(IMes)] | B2pin2 / MeOH | β-hydroboration | High | [16] |
| Internal Alkynes | [Cu(Cl)(IMes)] | Pinacolborane | α-hydroboration | High | [16] |
Experimental Protocol: Copper-Catalyzed Hydroboration of a Terminal Alkyne (General procedure based on)
Materials:
-
Terminal alkyne
-
Masked diboron reagent (e.g., a hydroborane precursor)
-
Copper(I) chloride (CuCl)
-
N-Heterocyclic carbene (NHC) ligand (e.g., IMes)
-
Anhydrous solvent (e.g., THF or toluene)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a glovebox, prepare the active copper-NHC catalyst by stirring CuCl and the NHC ligand in the chosen anhydrous solvent.
-
In a separate Schlenk flask, dissolve the terminal alkyne in the anhydrous solvent.
-
Add the masked diboron reagent to the alkyne solution.
-
Add the prepared catalyst solution to the reaction mixture.
-
Seal the flask and stir at the optimized temperature (often room temperature to mild heating).
-
Monitor the reaction by NMR spectroscopy or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or methanol) if necessary.
-
Work up the reaction by extraction with an organic solvent.
-
Purify the product by column chromatography.
Workflow for Copper-Catalyzed Borylation
Caption: General workflow for copper-catalyzed borylation of unsaturated bonds.
IV. Metal-Free Borylation Reactions
While transition metal catalysis is dominant, metal-free borylation methods have emerged as an attractive alternative to avoid potential metal contamination in the final products.[17] These reactions are often initiated by light or proceed through radical mechanisms.[18]
A. Radical Borylation of Alkyl and Aryl Iodides
Alkyl and aryl iodides can undergo borylation with bis(catecholato)diboron (B2cat2) under metal-free conditions, often initiated by light.[18] These reactions proceed via a radical chain mechanism.
Quantitative Data for Metal-Free Borylation
| Substrate | Borylating Agent | Conditions | Yield (%) | Reference |
| Alkyl Iodides | B2cat2 | Light-mediated | Good to Excellent | [18] |
| Aryl Iodides | B2cat2 | Light-mediated | Good to Excellent | [18] |
| Primary Alkyl Iodides | B2pin2 | t-BuOLi, MeOH/H2O, 65°C | 87 | [19] |
| Aryltriazenes | B2pin2 | BF3·OEt2 | Moderate to Good | [20] |
Experimental Protocol: Metal-Free Radical Borylation of an Alkyl Iodide (General procedure based on[18])
Materials:
-
Alkyl iodide
-
Bis(catecholato)diboron (B2cat2)
-
Anhydrous solvent (e.g., dioxane)
-
Photoreactor or a suitable light source
-
Quartz reaction vessel
Procedure:
-
In a quartz reaction vessel, dissolve the alkyl iodide (1.0 equiv) and B2cat2 (1.5 equiv) in the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Seal the vessel and place it in the photoreactor.
-
Irradiate the reaction mixture at room temperature with the appropriate wavelength of light.
-
Monitor the reaction progress by GC-MS or NMR.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
The resulting boronic ester can often be used directly or purified by chromatography or crystallization.
Proposed Mechanism for Radical Borylation
Caption: Simplified radical chain mechanism for metal-free borylation.
Conclusion
The catalytic applications of diboron compounds have significantly advanced the field of organic synthesis, providing powerful tools for the construction of carbon-boron bonds. The methods outlined in this document, from transition-metal-catalyzed C-H activation and cross-coupling to metal-free radical borylations, offer a diverse toolkit for accessing valuable organoboron intermediates. The provided protocols and data serve as a starting point for researchers to explore and adapt these methodologies for their specific synthetic challenges in drug discovery and materials science. Further research into developing more sustainable and efficient catalytic systems will undoubtedly continue to expand the synthetic utility of these remarkable reagents.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Borylation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Catalyzed Alkynylboration of Alkenes with Diboron Reagents and Bromoalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Copper-catalyzed regioselective formation of tri- and tetrasubstituted vinylboronates in air [biblio.ugent.be]
- 17. Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metal‐Free Radical Borylation of Alkyl and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Potential Role of Diboron Dioxide in Borosilicate Glass Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential, though not conventional, role of diboron (B99234) dioxide (B₂O₂) in the formation of borosilicate glass. While boric oxide (B₂O₃) is the well-established and primary boron precursor in industrial and laboratory synthesis, this document explores the theoretical and speculative involvement of B₂O₂ as a high-temperature intermediate or vapor species that may influence the properties of the final glass product.
Introduction to Borosilicate Glass
Borosilicate glass is a type of glass primarily composed of silica (B1680970) (SiO₂) and boric oxide (B₂O₃).[1][2] It is renowned for its low coefficient of thermal expansion, making it highly resistant to thermal shock compared to other common types of glass.[1] This property, along with its chemical durability, makes it an essential material for laboratory glassware, pharmaceutical packaging, and various industrial applications.[3][4] The manufacturing process involves melting the raw materials at high temperatures to form a homogenous molten liquid that is then cooled to a rigid, amorphous solid.[1]
The Conventional Role of Boric Oxide (B₂O₃) in the Glass Network
In the formation of borosilicate glass, boric oxide acts as a network former, integrating into the silica network.[5] Boron atoms in the glass can exist in two coordination states: trigonal [BO₃] and tetrahedral [BO₄]. The ratio of these two coordination states is influenced by the glass composition, particularly the concentration of alkali metal oxides, and the melting conditions.[5] This boron coordination plays a crucial role in determining the final properties of the glass, such as its viscosity, thermal expansion, and chemical resistance.[4][6]
The Potential Role of Diboron Dioxide (B₂O₂)
While not used as a starting material, this compound (B₂O₂), a known suboxide of boron (CAS No. 13766-28-4), may play a role in the high-temperature chemistry of borosilicate glass formation.[7]
3.1. Formation as a High-Temperature Vapor Species:
At the high temperatures required for glass melting (typically above 1200°C), boric oxide can vaporize. Under certain conditions, particularly in reducing atmospheres, the vapor phase above the molten glass may contain not only B₂O₃ but also suboxides like B₂O₂.[8][9][10] The vaporization of B₂O₃ in a reducing environment can lead to the formation of B₂O₂(g).[8]
3.2. Potential Influence on Glass Properties:
The presence of B₂O₂ in the vapor phase could have several implications:
-
Compositional Variation: The volatilization of boron as B₂O₂ could lead to a depletion of boron in the melt, potentially altering the final composition and properties of the glass.
-
Surface Chemistry: Condensation of B₂O₂ onto the glass surface during cooling could modify the surface chemistry, affecting properties like chemical durability and surface reactivity.
-
Defect Formation: The reactions of this reactive suboxide within the melt or at the melt-atmosphere interface could potentially lead to the formation of defects in the glass network.
Quantitative Data on Borosilicate Glass Composition and Properties
The following table summarizes typical compositions and key properties of standard borosilicate glasses prepared using boric oxide. Direct quantitative data on the influence of B₂O₂ is not available in the literature; however, variations in boron content, which could be influenced by B₂O₂ formation, have a significant impact.
| Property | Typical Value | Influence of Boron Content (as B₂O₃) |
| Composition (wt%) | ||
| SiO₂ | 70 - 80% | The primary glass network former. |
| B₂O₃ | 7 - 13% | Lowers the melting point and viscosity, reduces the coefficient of thermal expansion, and improves chemical resistance. Higher concentrations can sometimes decrease chemical durability.[1] |
| Na₂O + K₂O | 4 - 8% | Act as fluxes to lower the melting temperature. Influence the coordination of boron. |
| Al₂O₃ | 2 - 7% | Improves chemical durability and prevents phase separation. |
| Physical Properties | ||
| Coefficient of Thermal Expansion | 3.3 x 10⁻⁶ K⁻¹ (20 - 300°C) | B₂O₃ significantly lowers the thermal expansion compared to soda-lime glass. |
| Density | 2.23 g/cm³ | Generally lower than soda-lime glass. |
| Refractive Index (at 589.3 nm) | 1.474 | |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 520 - 560 °C | The addition of B₂O₃ can influence the Tg. |
| Softening Point | ~ 820 °C | B₂O₃ acts as a flux, reducing the softening point compared to pure silica. |
| Chemical Properties | ||
| Hydrolytic Resistance | High | The presence of a stable borosilicate network enhances resistance to water attack. |
| Acid Resistance | High | Highly resistant to most acids, with the exception of hydrofluoric acid. |
| Alkali Resistance | Moderate | Less resistant to strong alkalis compared to acids. |
Experimental Protocols
The following protocols describe the standard synthesis of borosilicate glass and the analytical techniques used for its characterization. These methods can be adapted to investigate the potential effects of B₂O₂ by, for example, performing the synthesis under controlled atmospheres and analyzing the vapor phase.
5.1. Protocol for Synthesis of Borosilicate Glass (Melt-Quench Method)
-
Raw Material Preparation:
-
Accurately weigh high-purity raw materials: silicon dioxide (SiO₂), boric oxide (B₂O₃), sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and aluminum oxide (Al₂O₃) according to the desired final composition.
-
-
Mixing:
-
Thoroughly mix the powders in a mortar and pestle or a mechanical mixer to ensure homogeneity.
-
-
Melting:
-
Transfer the mixed batch to a platinum or high-purity alumina (B75360) crucible.
-
Place the crucible in a high-temperature furnace.
-
Heat the furnace to 1500-1600°C. The heating rate should be controlled to allow for the decomposition of carbonates and to avoid excessive foaming.
-
Hold the melt at the peak temperature for several hours to ensure complete melting and homogenization. The melt should be visually free of bubbles and inclusions.
-
-
Fining:
-
Optionally, add a fining agent (e.g., antimony oxide) to remove gas bubbles from the melt.
-
-
Pouring and Annealing:
-
Pour the molten glass onto a preheated graphite (B72142) or steel plate.
-
Immediately transfer the glass slab to an annealing furnace preheated to the glass transition temperature (e.g., 560°C).
-
Hold the glass at the annealing temperature for a sufficient time to relieve internal stresses.
-
Slowly cool the glass to room temperature over several hours.
-
5.2. Protocol for Characterization of Borosilicate Glass
-
Compositional Analysis (X-ray Fluorescence - XRF or Inductively Coupled Plasma - Optical Emission Spectrometry - ICP-OES):
-
Prepare the glass sample by either crushing it into a fine powder for pressed pellet XRF analysis or by digesting it in a suitable acid mixture (e.g., HF and HNO₃) for ICP-OES analysis.
-
Analyze the sample according to the instrument's standard operating procedure to determine the elemental composition.
-
-
Structural Analysis (Raman and NMR Spectroscopy):
-
Raman Spectroscopy:
-
Place a polished glass sample under the Raman microscope.
-
Acquire the Raman spectrum using a suitable laser wavelength and power.
-
Analyze the spectrum for characteristic bands corresponding to Si-O-Si, B-O-Si, and different borate (B1201080) structural units ([BO₃] and [BO₄]).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Use ¹¹B and ²⁹Si Magic Angle Spinning (MAS) NMR to probe the local environment of boron and silicon atoms.
-
Pack the powdered glass sample into an NMR rotor.
-
Acquire the NMR spectra to quantify the relative amounts of [BO₃] and [BO₄] units and the connectivity of the silicate (B1173343) network.
-
-
-
Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Place a small, known weight of the glass sample in a DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) in an inert atmosphere.
-
Determine the glass transition temperature (Tg) from the resulting heat flow curve.
-
Visualizations
6.1. Logical Relationship of Boron Oxides in Glass Formation
Caption: Relationship of B₂O₃ and potential B₂O₂ in glass formation.
6.2. Experimental Workflow for Borosilicate Glass Synthesis and Analysis
Caption: Workflow for borosilicate glass synthesis and analysis.
Disclaimer: The role of this compound (B₂O₂) in the formation of borosilicate glass is not well-established in the scientific literature. The information provided here regarding B₂O₂ is based on its known high-temperature chemistry and represents a potential, rather than a confirmed, mechanism. Further research is required to fully elucidate its role.
References
- 1. Borosilicate glass - Wikipedia [en.wikipedia.org]
- 2. azojete.com [azojete.com]
- 3. borax.com [borax.com]
- 4. ansto.gov.au [ansto.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. What Does Boron Trioxide Do in Glass Manufacturing [safecoze.com]
- 7. This compound [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pure Diboron Dioxide (B₂O₂)
Welcome to the Technical Support Center for the synthesis of pure Diboron (B99234) dioxide (B₂O₂). This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the challenges encountered during the synthesis of this highly reactive molecule. Due to the limited specific literature on the synthesis of pure B₂O₂, this guide draws upon established principles from the synthesis of related diboron compounds and boron oxides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing pure Diboron dioxide (B₂O₂)?
The synthesis of pure B₂O₂ is challenging due to the high reactivity of the B-B bond and the propensity for rearrangement or disproportionation to more stable boron oxides, such as boron suboxides (e.g., B₆O) or boron trioxide (B₂O₃). Key challenges include:
-
Precursor Purity and Stability: The synthesis is highly sensitive to the purity of starting materials. Impurities can catalyze decomposition pathways.
-
Reaction Control: Precise control of reaction temperature and pressure is critical. Elevated temperatures can lead to the formation of more stable, glassy B₂O₃.[1]
-
Product Isolation and Stability: B₂O₂ is expected to be highly sensitive to moisture and oxygen, making its isolation and handling difficult.[2]
-
Side Reactions: Competing reactions, such as the formation of polymeric (BO)n species, can reduce the yield of the desired B₂O₂ molecule.[1]
Q2: What are suitable precursors for the synthesis of this compound?
While a definitive, high-yield synthesis from a single precursor is not well-documented, potential precursors can be inferred from the synthesis of related compounds. A promising precursor is tetrahydroxydiboron (B82485) (B₂(OH)₄) , which upon controlled thermal condensation, could potentially yield B₂O₂ by eliminating water.[3] Another hypothetical route could involve the controlled oxidation of a diboron species like diboron tetrachloride (B₂Cl₄).
Q3: My synthesis yields a glassy, inert material instead of the desired B₂O₂. What is the likely cause?
This is a common issue and likely indicates the formation of boron trioxide (B₂O₃) or a polymeric boron suboxide. The most probable cause is that the reaction temperature was too high. The synthesis of boron monoxide from tetrahydroxydiboron, for instance, shows that higher temperatures (above 500°C) lead to the formation of hard B₂O₃ glasses.[1]
Troubleshooting:
-
Carefully control and lower the reaction temperature.
-
Employ a high vacuum to facilitate the removal of volatile byproducts at lower temperatures.
-
Consider a stepwise heating program to gently drive the reaction.
Q4: How can I characterize the purity of my this compound product?
Given its likely instability, characterization must be performed under inert conditions.
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular weight (53.62 g/mol ) and elemental composition of B₂O₂.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic B=O stretching frequencies.
-
¹¹B NMR Spectroscopy: This technique can provide information about the chemical environment of the boron atoms and help distinguish B₂O₂ from impurities like B₂O₃ and B₂(OH)₄.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of B₂O₂ | Incomplete reaction of the precursor. | Increase reaction time or moderately increase temperature, while carefully monitoring for the formation of B₂O₃. |
| Decomposition of the product during synthesis. | Ensure a high vacuum is maintained throughout the reaction to promptly remove byproducts. | |
| Impure or wet starting materials. | Use high-purity precursors and thoroughly dry all solvents and glassware. | |
| Product is Contaminated with B₂O₃ | Reaction temperature is too high. | Reduce the final reaction temperature and consider a slower heating ramp.[1] |
| Presence of oxygen in the reaction system. | Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen). | |
| Product is Contaminated with Unreacted Precursor (e.g., B₂(OH)₄) | Insufficient reaction time or temperature. | Gradually increase the reaction temperature or prolong the reaction time. |
| Inefficient removal of water byproduct. | Improve the vacuum system or use a cold trap to effectively remove water as it forms. | |
| Difficulty in Handling and Isolating the Product | High reactivity with air and moisture. | All manipulations should be performed in a glovebox with low oxygen and moisture levels.[2] |
| Product is volatile or thermally unstable. | Handle the product at low temperatures and consider in-situ characterization if possible. |
Experimental Protocols
Note: The following is a hypothetical protocol for the synthesis of this compound via the thermal condensation of tetrahydroxydiboron, based on methods for producing boron monoxide.[3]
Objective: To synthesize pure this compound (B₂O₂) through the controlled thermal decomposition of tetrahydroxydiboron (B₂(OH)₄).
Materials:
-
Tetrahydroxydiboron (B₂(OH)₄), high purity
-
High-vacuum Schlenk line or tube furnace
-
Quartz reaction tube
-
Liquid nitrogen cold trap
Procedure:
-
Place a known quantity of high-purity B₂(OH)₄ into a quartz reaction tube.
-
Attach the tube to a high-vacuum line equipped with a liquid nitrogen cold trap.
-
Evacuate the system to a pressure of at least 10⁻⁵ Torr.
-
Slowly heat the reaction tube using a programmable tube furnace. A suggested temperature program is:
-
Ramp to 150°C over 1 hour and hold for 2 hours to remove any adsorbed water.
-
Ramp to 220°C over 2 hours and hold for 4 hours. Water will be eliminated during this step.
-
Carefully monitor the pressure and the cold trap.
-
-
After the reaction is complete, cool the furnace to room temperature under vacuum.
-
Transfer the product to an inert atmosphere glovebox for storage and characterization.
Data Presentation
Table 1: Comparison of Boron-Oxygen Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Key Synthetic Route | Common Impurities |
| This compound | B₂O₂ | 53.62 | Hypothetical: Thermal condensation of B₂(OH)₄ | B₂O₃, (BO)n, B₂(OH)₄ |
| Boron monoxide | (BO)n | 26.81 (monomer) | Thermal condensation of B₂(OH)₄ at 200-500°C[1] | B₂O₃ |
| Boron trioxide | B₂O₃ | 69.62 | Dehydration of boric acid; high-temp oxidation of boron | Boron suboxides |
| Tetrahydroxydiboron | B₂(OH)₄ | 89.65 | Hydrolysis of tetrakis(dimethylamino)diboron[4] | (Dimethylamino)boranes |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
Diboron dioxide instability and decomposition pathways
Welcome, researchers and scientists. This center provides technical information and answers to frequently asked questions regarding the significant instability and potential decomposition pathways of diboron (B99234) dioxide (B₂O₂). Given that B₂O₂ is a highly reactive and transient species, this guide focuses on theoretical predictions and specialized experimental considerations rather than standard laboratory troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is diboron dioxide (B₂O₂) exceptionally unstable and difficult to handle experimentally?
A1: The instability of this compound is a direct consequence of its electronic structure. Boron is an electron-deficient element, and the B-B and B-O bonds in the O=B-B=O structure are highly reactive. Unlike more stable oxides, B₂O₂ is not a common bulk material and is typically observed only in the gas phase under specific high-temperature conditions or as an isolated molecule in cryogenic matrices. Its high reactivity makes it prone to immediate decomposition or reaction with other molecules, preventing its isolation under normal laboratory conditions. The challenges in handling B₂O₂ are similar to those encountered with other reactive boron compounds like diborane (B8814927) (B₂H₆), which is pyrophoric and reacts violently with water.[1]
Q2: What are the predicted decomposition pathways for B₂O₂?
A2: Direct experimental studies on the unimolecular decomposition of B₂O₂ are scarce due to its transient nature. However, computational studies provide significant insights. Theoretical investigations into the reaction of B₂O₂ with other simple molecules, such as H₂, show that the potential energy surface has very low activation barriers for reaction, indicating high reactivity.[2] The primary decomposition pathway is predicted to be fragmentation into more stable boron-containing species. The most likely unimolecular decomposition would be the cleavage of the central B-B bond to form two boron monoxide (BO) radicals:
B₂O₂ → 2 BO
This pathway is inferred from thermochemical data and the known stability of the BO radical in high-temperature environments.
Q3: What do the available thermochemical data tell us about B₂O₂ stability?
A3: Thermochemical data, primarily from gas-phase studies and compiled by NIST, provide quantitative measures of the energy of B₂O₂.[3][4] The standard enthalpy of formation (ΔfH°gas) can be used to assess its stability relative to its decomposition products. A positive enthalpy of formation indicates that the molecule is energetically unstable relative to its constituent elements in their standard states. Comparing the enthalpy of formation of B₂O₂ to that of its likely decomposition products (e.g., 2 x BO) allows for the calculation of the decomposition enthalpy.
Q4: What are the primary challenges when attempting to generate and characterize B₂O₂ in situ?
A4: The main challenges are preventing its immediate decomposition and aggregation. Successful generation and characterization rely on specialized techniques that can isolate the molecule and probe it on very short timescales.
-
High Reactivity: B₂O₂ will readily react with precursor materials, surfaces of the reaction vessel, or itself.
-
Short Lifetime: The molecule exists for only a fleeting moment before decomposing, requiring rapid and sensitive detection methods.
-
Contamination: The high-energy conditions required to generate B₂O₂ often produce a complex mixture of other boron oxides and clusters, complicating spectral analysis.
Q5: Are there any suitable experimental techniques to study a highly unstable molecule like B₂O₂?
A5: Yes, matrix isolation spectroscopy is a powerful technique for studying highly reactive species.[5][6][7] The method involves trapping the generated B₂O₂ molecules in a solid, inert matrix (like argon or neon) at cryogenic temperatures (close to absolute zero).[5][6] This cryogenic environment immobilizes the B₂O₂ molecules, preventing them from reacting with each other and allowing for detailed spectroscopic analysis (e.g., IR, Raman, UV-Vis).[7][8] This technique was instrumental in the initial characterization of B₂O₂.
Troubleshooting Guide for Theoretical & Experimental Studies
This section provides guidance for researchers encountering issues during the computational modeling or specialized experimental investigation of B₂O₂.
| Issue / Observation | Potential Cause | Recommended Action |
| Computational Model: Difficulty achieving geometry optimization convergence for B₂O₂. | The potential energy surface is very flat, or the initial structure is far from a minimum. The chosen level of theory may be inadequate for this electron-deficient system. | Start optimization from a previously published or lower-level calculated geometry. Use a higher level of theory, such as coupled-cluster methods (e.g., CCSD(T)), or a robust density functional theory (DFT) functional suitable for main group elements. Ensure a sufficiently large basis set is used. |
| Computational Model: Calculated bond dissociation energy (BDE) for the B-B bond seems non-physical. | Incorrect calculation of fragment energies. The spin multiplicity of the resulting BO radical fragments may be incorrect. | Ensure that the BDE is calculated as E(B₂O₂) - 2 * E(BO). Optimize the geometry of the BO radical fragment separately using the correct spin state (it is a radical). Use a computational method that accurately handles open-shell species.[9][10] |
| Matrix Isolation Exp: No B₂O₂ signal is observed, only precursor signals (e.g., B₂O₃). | The temperature of the Knudsen cell or laser ablation target is too low to generate B₂O₂. | Increase the vaporization temperature to favor the formation of smaller gas-phase species. Refer to phase diagrams and vapor pressure data for the boron-oxygen system. |
| Matrix Isolation Exp: Observed spectra are noisy or show broad, unidentifiable features. | Contamination from atmospheric gases (N₂, O₂, H₂O) in the vacuum line. The concentration of B₂O₂ is too low. Matrix is not properly annealed, leading to multiple trapping sites. | Check for leaks in the high-vacuum system. Increase the vaporization rate of the boron oxide source. After deposition, anneal the matrix by warming it slightly (e.g., to 20-30 K for Argon) and then re-cooling to allow guest molecules to settle into more uniform sites. |
| Matrix Isolation Exp: The B₂O₂ signal disappears upon annealing or UV irradiation. | The isolated B₂O₂ is undergoing photo-decomposition or reacting with mobilized atoms (e.g., H, F) or the matrix material itself upon warming. | Record spectra before and after any irradiation or annealing steps to confirm decomposition. Use a more inert matrix material if reactivity is suspected (e.g., Neon instead of Argon). |
Quantitative Data Summary
The following table summarizes key energetic data for this compound. This data is crucial for theoretical calculations of its stability and reaction pathways.
| Parameter | Value | Units | Source |
| Enthalpy of Formation (ΔfH°gas) at 298.15 K | -19.2 ± 16.7 | kJ/mol | NIST Chemistry WebBook[3] |
| Standard Entropy (S°gas, 1 bar) at 298.15 K | 248.57 | J/mol·K | NIST Chemistry WebBook[3] |
| Molecular Weight | 53.621 | g/mol | NIST Chemistry WebBook[3][4] |
Experimental & Computational Protocols
Protocol 1: In Silico Investigation of B₂O₂ Decomposition
This protocol outlines a typical workflow for the computational study of B₂O₂ decomposition using quantum chemistry software (e.g., Gaussian, CFOUR).[11]
-
Geometry Optimization:
-
Construct an initial guess for the B₂O₂ structure (O=B-B=O, D∞h symmetry).
-
Perform geometry optimization using a suitable level of theory (e.g., B3LYP/6-311+G(d) for initial screening, followed by CCSD(T) with a larger basis set like aug-cc-pVTZ for higher accuracy).
-
Verify that the optimized structure is a true minimum by performing a vibrational frequency calculation and ensuring no imaginary frequencies are present.
-
-
Decomposition Pathway Identification:
-
Propose a plausible decomposition pathway, e.g., B₂O₂ → 2 BO.
-
Optimize the geometry of the product fragments (BO radical).
-
Perform a transition state search for the decomposition reaction. This can be done using methods like the Berny algorithm (OPT=TS) in Gaussian.
-
Confirm the transition state by frequency calculation, ensuring it has exactly one imaginary frequency corresponding to the B-B bond breaking.
-
-
Energy Calculation:
-
Calculate the single-point energies of the optimized reactant (B₂O₂), transition state, and products (2 x BO) at a high level of theory.
-
Include zero-point vibrational energy (ZPVE) corrections from the frequency calculations.
-
The reaction energy is calculated as: ΔE = [2 * E(BO)] - E(B₂O₂).
-
The activation energy (energy barrier) is calculated as: Ea = E(Transition State) - E(B₂O₂).
-
-
Data Analysis:
-
Construct a potential energy surface diagram to visualize the reaction pathway, including the relative energies of the reactant, transition state, and products.
-
Protocol 2: Matrix Isolation Spectroscopy for B₂O₂ Characterization
This protocol provides a generalized methodology for the experimental study of B₂O₂.
-
Sample Preparation:
-
Place a sample of solid boron trioxide (B₂O₃) or a mixture of elemental boron and an oxide (e.g., ZnO) into a Knudsen effusion cell.
-
-
Generation of B₂O₂:
-
Mount the Knudsen cell within a high-vacuum chamber.
-
Heat the cell to high temperatures (>1300 K). The vapor effusing from the cell will contain a mixture of boron oxides, including B₂O₂.
-
Alternatively, use laser ablation on a solid boron target in the presence of a small amount of O₂ gas.
-
-
Matrix Deposition:
-
Simultaneously with sample vaporization, introduce a large excess of an inert matrix gas (e.g., Argon) into the chamber.
-
Direct the co-deposited stream of matrix gas and vaporized sample onto a cryogenic window (e.g., CsI or BaF₂) held at a very low temperature (~10-15 K) by a closed-cycle helium cryostat.
-
-
Spectroscopic Analysis:
-
After a sufficient amount of matrix has been deposited, record the infrared (IR) and/or UV-Vis spectrum of the isolated species.
-
Compare the observed vibrational frequencies with those predicted from ab initio quantum chemical calculations to confirm the presence of B₂O₂.
-
Visualizations
References
- 1. Diborane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Matrix isolation - Wikipedia [en.wikipedia.org]
- 6. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 7. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. Bond-Dissociation Energies | Rowan [rowansci.com]
- 10. researchgate.net [researchgate.net]
- 11. mcmahon.chem.wisc.edu [mcmahon.chem.wisc.edu]
Technical Support Center: Synthesis of Bis(pinacolato)diboron (B₂pin₂)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bis(pinacolato)diboron (B₂pin₂), a critical reagent in modern organic chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of B₂pin₂, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My overall yield of B₂pin₂ is significantly lower than reported in the literature. What are the likely causes?
A1: Low overall yield in this multi-step synthesis can be attributed to several factors. Here are the most common culprits and how to address them:
-
Moisture Contamination: The intermediates, particularly tris(dimethylamino)borane (B1346698), bromobis(dimethylamino)borane (B1604638), and tetrakis(dimethylamino)diboron (B157049), are highly sensitive to moisture.[1] Ensure all glassware is rigorously flame-dried or oven-dried before use and that all reactions are conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent.
-
Air (Oxygen) Exposure: Contrary to common belief, B₂pin₂ can degrade in the presence of oxygen and moisture, both in the solid state and in solution. This suggests that exposure to air during the final steps of the synthesis, purification, and storage can lead to product loss. It is recommended to handle and store B₂pin₂ under an inert atmosphere to ensure its long-term stability and purity.
-
Inefficient Sodium Pulverization: In the synthesis of tetrakis(dimethylamino)diboron, the sodium metal must be finely pulverized to ensure a large surface area for the reaction to proceed efficiently. If the sodium is not well-dispersed, the reaction will be slow and incomplete, leading to a lower yield of this key intermediate.
-
Incomplete Reaction in Final Step: The reaction of tetrakis(dimethylamino)diboron with pinacol (B44631) requires sufficient time to go to completion. Ensure the reaction is stirred for the recommended duration and monitor by TLC or GC if possible.
Q2: I am observing significant amounts of byproducts in my crude B₂pin₂. What are they and how can I minimize them?
A2: The most common byproduct is the partially substituted intermediate, which can be challenging to separate from the final product.
-
Incomplete Reaction: The primary cause of byproducts is often an incomplete reaction. This can be due to:
-
Stoichiometry: Ensure accurate measurement of all reagents. An insufficient amount of pinacol or an excess of the diboron (B99234) intermediate can lead to incomplete conversion.
-
Reaction Time: Allow the reaction to proceed for the full recommended time to ensure complete substitution.
-
-
Purification Challenges: Some boron-containing impurities may have similar polarity to B₂pin₂, making separation by column chromatography difficult.
Q3: How can I effectively purify my B₂pin₂ product?
A3: Purification is critical for obtaining high-quality B₂pin₂.
-
Filtration: A key step is the filtration of dimethylamine (B145610) hydrochloride precipitate. Ensure the precipitate is thoroughly washed with solvent to recover all the product.
-
Recrystallization: Recrystallization from a suitable solvent like pentane (B18724) is an effective method for purification.[2] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor.
-
Column Chromatography: While challenging due to the similar polarity of some boron-containing impurities, silica (B1680970) gel chromatography can be used. A non-polar eluent system is typically required. Staining with a cerium/molybdenum-based reagent can help visualize boron compounds on a TLC plate.[3]
Frequently Asked Questions (FAQs)
Q1: Is B₂pin₂ stable in air?
A1: While often considered air-stable, recent evidence suggests that B₂pin₂ can degrade in the presence of both oxygen and moisture. For long-term storage and to ensure high reactivity in subsequent reactions, it is best to store B₂pin₂ under an inert atmosphere.
Q2: What is the role of the ethereal hydrogen chloride in the final step of the synthesis?
A2: The ethereal hydrogen chloride is added to neutralize the dimethylamine that is displaced from the tetrakis(dimethylamino)diboron by pinacol. This results in the formation of dimethylamine hydrochloride, a salt that precipitates from the reaction mixture and can be removed by filtration.
Q3: Can I use a different diol instead of pinacol?
A3: Yes, other diols can be used to synthesize different diboron esters. However, the reaction conditions may need to be optimized for different diols. Pinacol is commonly used due to the high stability and crystallinity of the resulting B₂pin₂.
Q4: My tetrakis(dimethylamino)diboron intermediate has a blue color. Is this normal?
A4: The appearance of a deep-blue precipitate during the synthesis of tetrakis(dimethylamino)diboron from bromobis(dimethylamino)borane and sodium is a known observation and is not necessarily indicative of a problem with the reaction.[1]
Quantitative Data Summary
The following table summarizes the reported yields for the multi-step synthesis of Bis(pinacolato)diboron as described in Organic Syntheses.
| Reaction Step | Starting Material | Product | Reported Yield |
| 1 | Boron tribromide, Dimethylamine | Tris(dimethylamino)borane | 63% |
| 2 | Tris(dimethylamino)borane, Boron tribromide | Bromobis(dimethylamino)borane | 96-99% |
| 3 | Bromobis(dimethylamino)borane, Sodium | Tetrakis(dimethylamino)diboron | 67-72% |
| 4 | Tetrakis(dimethylamino)diboron, Pinacol | Bis(pinacolato)diboron | 91% |
Note: Yields can vary based on experimental conditions, purity of reagents, and technique.
Experimental Protocols
The following is a detailed methodology for the synthesis of Bis(pinacolato)diboron, adapted from a procedure published in Organic Syntheses.[1]
Step 1: Synthesis of Tris(dimethylamino)borane
-
Equip a 2-L, three-necked flask with a mechanical stirrer, dropping funnel, and a dry ice-cooled reflux condenser connected to a nitrogen source.
-
Charge the flask with pentane (800 mL) and dimethylamine (218 g, 4.84 mol).
-
Cool the flask to approximately -30°C using a dry ice-methanol bath.
-
Add a solution of boron tribromide (201 g, 0.801 mol) in pentane (400 mL) dropwise over 3 hours, maintaining the bath temperature between -20°C and -10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Filter the mixture to remove dimethylamine hydrobromide precipitate.
-
Concentrate the filtrate and distill the residue under reduced pressure to obtain tris(dimethylamino)borane.
Step 2: Synthesis of Bromobis(dimethylamino)borane
-
Equip a 500-mL, two-necked flask with a magnetic stirring bar, dropping funnel, and a distillation apparatus connected to a nitrogen source.
-
Charge the flask with pentane (100 mL) and tris(dimethylamino)borane (92.7 g, 0.648 mol).
-
Cool the flask to -40°C.
-
Add a solution of boron tribromide (81.3 g, 0.324 mol) in pentane (80 mL) dropwise over 1.5 hours.
-
Remove the cooling bath and stir at room temperature for 30 minutes.
-
Distill the product under reduced pressure.
Step 3: Synthesis of Tetrakis(dimethylamino)diboron
-
Equip a 500-mL, three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen source.
-
Charge the flask with toluene (B28343) (78 mL) and sodium (22.3 g, 0.97 g-atom).
-
Heat the mixture to reflux and stir vigorously to pulverize the sodium.
-
Add a solution of bromobis(dimethylamino)borane (135.6 g, 0.758 mol) in toluene (55 mL) dropwise to maintain a gentle reflux.
-
After the addition, continue to heat at reflux for an additional 2.5 hours.
-
Cool the mixture to room temperature and filter through a Celite pad.
-
Concentrate the filtrate and distill the residual oil under reduced pressure.
Step 4: Synthesis of Bis(pinacolato)diboron
-
Equip a 2-L, three-necked flask with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a nitrogen source.
-
Charge the flask with tetrakis(dimethylamino)diboron (53.7 g, 0.271 mol), toluene (510 mL), and a solution of pinacol (64.4 g, 0.545 mol) in toluene (340 mL).
-
Immerse the flask in an ice-water bath and add a 5.4 M ethereal solution of hydrogen chloride (203 mL, 1.10 mol) dropwise over 2 hours.
-
Stir the resulting slurry at room temperature for an additional 4 hours.
-
Filter the mixture to remove the dimethylamine hydrochloride precipitate.
-
Concentrate the filtrate on a rotary evaporator.
-
Dissolve the resulting solid in pentane, filter any remaining solid, wash the filtrate with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and cool to -20°C to induce crystallization.
-
Collect the crystals by filtration and dry under vacuum.
Visualizations
Caption: Workflow for the multi-step synthesis of Bis(pinacolato)diboron.
Caption: Troubleshooting decision tree for low yield in B₂pin₂ synthesis.
References
Technical Support Center: Diboron Dioxide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of diboron (B99234) dioxide (B₂O₂).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of diboron dioxide, focusing on potential sources of contamination and providing systematic solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | 1. Verify the stoichiometry of reactants. 2. Increase reaction time or temperature moderately. 3. Ensure efficient mixing. | Increased product yield. |
| Product Decomposition | 1. Monitor reaction temperature closely to avoid overheating. 2. Use a controlled atmosphere (e.g., inert gas) to prevent oxidation. | Minimized product loss and improved yield. |
| Sub-optimal Reagents | 1. Check the purity of starting materials (e.g., boron source, reducing agent). 2. Use freshly opened or properly stored reagents. | Consistent and higher yields. |
Problem 2: Discoloration of the Final Product (Expected: White/Off-white)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Metallic Impurities | 1. Use high-purity, metal-free reaction vessels. 2. Analyze starting materials for trace metal content. | A product with the expected color. |
| Carbonaceous Impurities | 1. Ensure solvents are properly distilled and free of organic residues. 2. If using organic precursors, optimize the reaction conditions to prevent charring. | A white or off-white final product. |
| Formation of Boron Suboxides | 1. Ensure precise control over the stoichiometry of oxygen-containing reactants. 2. Optimize the reaction temperature and atmosphere. | Formation of the desired B₂O₂ stoichiometry and color. |
Problem 3: Unexpected Peaks in Analytical Characterization (e.g., GC-MS, FTIR, NMR)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual Solvents | 1. Implement a more rigorous drying process (e.g., vacuum drying, heating). 2. Use a solvent with a lower boiling point for easier removal. | Absence of solvent peaks in the analytical data. |
| Unreacted Starting Materials | 1. Adjust the stoichiometry to ensure the limiting reagent is fully consumed. 2. Increase reaction time or temperature. 3. Purify the product using sublimation or recrystallization. | Removal of starting material signals from the product's analytical spectrum. |
| Formation of Higher Boranes or Boron Oxides | 1. Precisely control the reaction conditions (temperature, pressure, reactant ratios). 2. Purify the product through methods like fractional sublimation. | A cleaner product with characteristic peaks for this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted boron precursors or reducing agents.
-
Solvents: Residual solvents from the reaction or purification steps.
-
Byproducts: Higher boranes (e.g., B₄H₁₀), other boron oxides (e.g., B₂O₃), or boronic acids if moisture is present.[1]
-
Environmental Contaminants: Atmospheric moisture or oxygen can lead to the formation of boric acid or other oxides.
Q2: How can I minimize contamination from the reaction setup?
A2: To minimize contamination from your experimental setup, it is crucial to use high-purity, inert materials for your reaction vessels (e.g., quartz or borosilicate glass). Ensure all glassware is thoroughly cleaned and dried before use. Whenever possible, conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric components.
Q3: What are the recommended analytical techniques for purity assessment of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities such as residual solvents and higher boranes.[1][2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic vibrational modes of B-O bonds and to detect impurities like hydroxyl groups from boric acid.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For sensitive detection of trace elemental impurities.[3]
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the this compound product and identify any crystalline impurities.
Q4: What are the acceptable limits for common impurities in high-purity this compound?
A4: The acceptable limits for impurities depend on the specific application. For high-purity applications in drug development and materials science, impurity levels should be minimized. The following table provides illustrative target limits.
| Impurity | Target Limit (ppm) | Significance |
| Water Content | < 100 | Can lead to the formation of boric acid, affecting stability and reactivity. |
| Total Organic Carbon | < 50 | Indicates the presence of residual solvents or organic byproducts. |
| Metallic Impurities (e.g., Fe, Ni, Cr) | < 10 (each) | Can act as catalysts for decomposition or unwanted side reactions. |
| Higher Boranes | < 20 | Can be toxic and affect the material's properties. |
| Boric Acid (H₃BO₃) | < 100 | Affects the purity and reactivity of the final product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermal Decomposition of a Boron-Containing Precursor
Objective: To synthesize this compound through the controlled thermal decomposition of a suitable precursor (e.g., a specific organoboron compound or a boron hydride complex).
Materials:
-
High-purity boron precursor
-
High-purity inert gas (Argon or Nitrogen)
-
Quartz tube furnace
-
Schlenk line apparatus
-
Solvent for precursor dissolution (if applicable), anhydrous grade
Procedure:
-
Place a known amount of the high-purity boron precursor into a quartz boat.
-
Position the boat in the center of the quartz tube furnace.
-
Assemble the furnace setup and connect it to a Schlenk line.
-
Evacuate the system and backfill with high-purity inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Establish a gentle flow of the inert gas through the tube.
-
Gradually heat the furnace to the decomposition temperature of the precursor (temperature will be precursor-specific and should be determined from literature or thermal analysis).
-
Hold at the decomposition temperature for a specified duration to ensure complete reaction.
-
After the reaction is complete, cool the furnace to room temperature under the inert gas flow.
-
Carefully collect the this compound product in a glovebox or under an inert atmosphere to prevent contamination.
Protocol 2: Purification of this compound by Sublimation
Objective: To purify crude this compound by separating it from less volatile or non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus
-
High-vacuum pump
-
Heating mantle
-
Cold finger or condenser
Procedure:
-
Load the crude this compound into the sublimation apparatus.
-
Assemble the apparatus, ensuring all joints are well-sealed.
-
Begin cooling the cold finger with a suitable coolant (e.g., cold water or a dry ice/acetone slurry).
-
Gradually evacuate the apparatus using a high-vacuum pump.
-
Once a high vacuum is achieved, begin heating the bottom of the apparatus containing the crude product with a heating mantle.
-
Slowly increase the temperature until the this compound begins to sublime and deposit on the cold finger.
-
Continue the sublimation until a sufficient amount of purified product has collected on the cold finger.
-
Turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus with an inert gas.
-
Scrape the purified this compound from the cold finger in an inert atmosphere and store it in a sealed container.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving contamination issues.
Caption: Logical flow of the this compound production process.
References
Technical Support Center: Interpreting Complex IR Spectra of Boron Oxides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex Fourier-Transform Infrared (FTIR) spectra of boron oxides and related glass systems.
Frequently Asked Questions (FAQs)
Q1: My IR spectrum for a borate (B1201080) glass sample shows a very broad band between 3200 cm⁻¹ and 3800 cm⁻¹. What does this indicate?
A1: A broad absorption band in the 3200-3800 cm⁻¹ region is characteristic of the stretching vibrations of hydroxyl groups (-OH) from water molecules or B-OH groups.[1] This is a common occurrence and can be attributed to:
-
Sample Hydration: The material may have absorbed moisture from the atmosphere.
-
Experimental Procedure: The use of the potassium bromide (KBr) pellet technique is a frequent source of moisture contamination, as KBr is hygroscopic.[1]
-
Precursor Materials: If boric acid (H₃BO₃) was used as a precursor, residual water might be present in the final material.[1]
Q2: How can I differentiate between trigonal [BO₃] and tetrahedral [BO₄] units in my sample using IR spectroscopy?
A2: The coordination of boron can be identified by characteristic absorption bands in the mid-infrared region.[2][3]
-
Trigonal [BO₃] Units: These units typically show strong, broad absorption bands due to asymmetric B-O bond stretching in the 1200-1600 cm⁻¹ range.[1][4][5] Bending vibrations of B-O-B linkages in [BO₃] triangles are observed around 700-720 cm⁻¹.[1]
-
Tetrahedral [BO₄] Units: The B-O bond stretching vibrations for tetrahedral [BO₄] units are found in the 800-1200 cm⁻¹ region.[1][6][7]
It is important to note that strong bands from B-OH distortion modes can also appear in the 1100-1400 cm⁻¹ range, potentially complicating the identification of [BO₃] units in hydrated samples.[6][7]
Q3: I expected to see a peak for boroxol rings (B₃O₆) around 806 cm⁻¹, but it's absent in my borate glass spectrum. Why?
A3: The sharp peak around 806 cm⁻¹ is a characteristic fingerprint of the boroxol ring structure found in pure vitreous B₂O₃.[1][8] The absence of this peak in your spectrum suggests that the network structure of your glass does not contain a significant number of these rings.[1] This is common in modified borate glasses where the addition of metal oxides (like alkali oxides, PbO, etc.) disrupts the boroxol network to form other structural groups like di-, tetra-, and penta-borate groups.[1][8]
Q4: The peaks in my spectrum are very broad and poorly resolved. What could be the reason?
A4: Broad absorption peaks are typical for amorphous or glassy materials. This broadening occurs due to the wide distribution of bond lengths and angles inherent in a disordered glass network, as opposed to the well-defined structure of a crystalline material.[4][9] The addition of network modifiers (e.g., La₂O₃) can also increase the broadness of absorption peaks.[4]
Q5: I have added a metal oxide (e.g., PbO, Bi₂O₃, ZnO) to my borate glass. How will this affect the IR spectrum?
A5: Adding a metal oxide modifier to a borate glass network typically causes a conversion of three-coordinated boron ([BO₃]) to four-coordinated boron ([BO₄]).[4] This structural change is directly observable in the IR spectrum:
-
The intensity of the absorption bands in the 1200-1600 cm⁻¹ region (assigned to [BO₃] units) will decrease.
-
The intensity of the bands in the 800-1200 cm⁻¹ region (assigned to [BO₄] units) will increase. Additionally, new bands corresponding to the vibrations of the metal-oxygen bond (e.g., Pb-O, Bi-O) may appear at lower frequencies.[1]
Troubleshooting Guide
| Observed Issue | Possible Cause(s) | Recommended Action(s) |
| Noisy Spectrum / Low Signal | Insufficient sample concentration in KBr pellet; Poor contact in ATR setup; Low energy throughput of the spectrometer. | Increase sample concentration; Ensure good contact for ATR measurements; Check instrument alignment and source/detector performance. |
| Unexpected Peaks Present | Sample contamination; Impurities in KBr; Atmospheric CO₂ (sharp peaks ~2350 cm⁻¹). | Use high-purity KBr; Handle sample in a dry environment (glove box); Purge the spectrometer with nitrogen or dry air. |
| Broad OH band (~3400 cm⁻¹) obscures other peaks | High water content in the sample or KBr. | Dry the sample and KBr thoroughly in an oven before preparing the pellet; Prepare samples in a dry atmosphere. |
| Inconsistent results between samples | Inhomogeneous sample; Variations in sample preparation (e.g., pellet thickness, concentration). | Ensure the sample is finely ground and homogenized; Standardize the sample preparation protocol for consistency. |
Quantitative Data: Characteristic IR Bands of Boron Oxide Groups
The following table summarizes the typical wavenumber ranges for vibrational modes in boron oxide materials. Note that these ranges can shift depending on the specific composition and structure of the glass or crystal.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Associated Structural Unit |
| 3200 - 3800 | O-H Stretching | B-OH groups, H₂O[1] |
| 1200 - 1600 | Asymmetric B-O Stretching | Trigonal [BO₃] units[1][4][5] |
| 800 - 1200 | B-O Stretching | Tetrahedral [BO₄] units[1] |
| ~806 | B-O-B Bending | Boroxol Ring (B₃O₆)[1][8] |
| ~700 - 720 | B-O-B Bending | Linkages in borate networks[1] |
| 420 - 500 | Bending Modes | Overlapped B-O-B linkages[5] |
Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method
This protocol outlines a standard procedure for preparing a solid boron oxide sample for analysis by FTIR spectroscopy.
Materials:
-
Boron oxide sample (glass or crystalline powder)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
Methodology:
-
Drying: Dry the KBr powder and the finely ground sample in an oven at >110°C for at least 2-4 hours to remove any adsorbed water. Allow to cool to room temperature in a desiccator.
-
Grinding: Weigh approximately 1-2 mg of the boron oxide sample and 150-200 mg of the dried KBr. Place both in the agate mortar.
-
Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance. Prolonged or overly vigorous grinding can sometimes induce structural changes or amorphization.
-
Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Ensure the sample compartment is empty and collect a background spectrum. This will account for atmospheric CO₂, water vapor, and instrument optics.
-
Sample Analysis: Place the sample holder with the KBr pellet into the beam path and acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio. The spectrum is commonly recorded over the 4000 cm⁻¹ to 400 cm⁻¹ range.
-
Data Processing: The final spectrum is presented in absorbance or transmittance units after automatic ratioing against the collected background spectrum.
Visualizations
Caption: Troubleshooting workflow for interpreting boron oxide IR spectra.
Caption: Relationship between boron oxide units and their IR absorption regions.
References
- 1. scienceasia.org [scienceasia.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, IR and Raman Spectroscopic Studies of (Ba,Sr)TiO3 Borosilicate Glasses with Addition of La2O3 [scirp.org]
- 5. rsc.org [rsc.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Infrared Spectra of the Hydrated Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.uitm.edu.my [ir.uitm.edu.my]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Pyrophoric Nature of Boron Hydrides
Welcome to the Technical Support Center for the safe synthesis and handling of boron hydrides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mitigating the risks associated with these highly reactive compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safety and success of your work.
Frequently Asked Questions (FAQs)
Q1: What makes boron hydrides pyrophoric? Boron hydrides are electron-deficient molecules. This electron deficiency makes them highly reactive towards oxygen and moisture.[1][2] Their reaction with air (oxidation) is often so rapid and exothermic that it results in spontaneous ignition, a characteristic known as pyrophoricity.[3][4][5][6] Diborane (B₂H₆), the simplest boron hydride, is a pyrophoric gas that can ignite spontaneously in moist air at room temperature.[3][6]
Q2: Are all boron hydrides and their derivatives pyrophoric? No, pyrophoricity varies among boron compounds.
-
Highly Pyrophoric: Diborane (B₂H₆) is a pyrophoric gas.[3] Higher boranes like pentaborane (B11624) (B₅H₉) are also notoriously pyrophoric.[6][7][8] Alkylboranes, such as triethylborane, are pyrophoric, especially in pure form or at high concentrations.[9]
-
Not Typically Pyrophoric (But Still Hazardous): Commercially available adducts, which are complexes of borane (B79455) with other molecules, are generally used to mitigate the risk.[3] Borane complexes like borane-tetrahydrofuran (B86392) (BTHF) and borane-dimethylsulfide (DMSB) are not pyrophoric but are highly flammable and react vigorously with water, releasing flammable hydrogen gas.[3][10] Sodium borohydride (B1222165) (NaBH₄) is a stable, white crystalline solid that is not pyrophoric but reacts with water to produce hydrogen.[7]
Q3: How should I properly store pyrophoric boron hydrides and their reagents? Proper storage is critical to prevent accidents. Pyrophoric chemicals should be stored under an atmosphere of inert gas (like nitrogen or argon) or, where appropriate, under kerosene (B1165875) or a solvent.[11][12] Containers must be clearly labeled with the chemical name and hazard warnings.[5][11] It is crucial to prevent solvents from evaporating, as this can concentrate the pyrophoric material and increase the risk of ignition.[11] Store these materials away from heat sources, flames, oxidizers, and any sources of water.[11][12]
Q4: What is the mandatory Personal Protective Equipment (PPE) for handling these reagents? A multi-layered approach to PPE is essential.
-
Eye Protection: Chemical splash goggles and a face shield are required, especially when there is a risk of explosion, splashing, or a highly exothermic reaction.[5][11][12]
-
Body Protection: A fire-resistant lab coat (e.g., made from Nomex) is strongly recommended over standard lab coats made of flammable materials like polyester.[5][11]
-
Hand Protection: Wear nitrile gloves as a base layer underneath neoprene or other chemical-resistant, fire-retardant outer gloves.[11][12]
-
Clothing and Footwear: Avoid synthetic clothing which can melt and adhere to skin.[11] Always wear closed-toe shoes, preferably made of a non-porous material like leather.[2]
Q5: Is it safe to work alone when using pyrophoric boron hydrides? No. Working alone with pyrophoric materials is strictly prohibited or strongly discouraged.[2][5][12][13] Always use the "buddy system" to ensure someone is present who knows the hazards and can provide immediate assistance in an emergency.[12]
Q6: What type of fire extinguisher must be available in the laboratory? A standard ABC or CO₂ fire extinguisher may not be suitable and can even exacerbate a fire involving certain pyrophoric materials.[2] A Class D dry powder fire extinguisher (for combustible metals) or powdered lime should be readily available and within arm's length when working with these reagents.[1][2]
Troubleshooting Guides
| Problem / Observation | Potential Cause | Recommended Solution & Action |
| Spontaneous ignition or smoke during reagent transfer. | Exposure of the pyrophoric material to air or moisture. | Immediate Action: Smother the spill/fire with dry sand or powdered lime.[1] DO NOT use water or a CO₂ extinguisher.[2][14] Evacuate the area if the fire is not immediately controllable and call for emergency assistance.[14] Prevention: Refine handling techniques. Ensure all glassware is oven- or flame-dried.[12][15] Use proper inert atmosphere techniques (Schlenk line or glove box) and ensure all connections are secure.[11][16][17] |
| Unexpected pressure buildup in the reaction flask. | The reaction is producing gas (e.g., H₂ during quenching) in a closed or inadequately vented system. | Immediate Action: Ensure the inert gas line is open to a bubbler to safely vent excess pressure.[18][19] Do not seal any vessel containing pyrophoric materials or undergoing a quenching process.[13][15][16] Prevention: Always use a mineral oil bubbler to maintain a slight positive pressure of inert gas and to act as a pressure-relief vent.[2][19] |
| Low or no product yield. | The borane reagent may have degraded due to slow exposure to air/moisture during storage or use. | Action: Check the activity of the borane reagent if possible (e.g., titration for BTHF solutions).[10] Prevention: Purchase reagents in appropriate quantities that can be used within a reasonable timeframe.[2] Visually inspect septa on reagent bottles for degradation before use.[2] Always use fresh, anhydrous solvents. |
| Formation of white solid (boric acid) and poor reactivity. | Contamination of the reaction with water. | Action: The current reaction may be unsalvageable. Quench carefully and restart. Prevention: Ensure all glassware is rigorously dried (oven-drying overnight is recommended).[17] Use freshly distilled or commercially available anhydrous solvents. Purge all reaction flasks and transfer apparatus thoroughly with a dry, inert gas.[2][20] |
Quantitative Data Summary
Table 1: Properties of Common Borane Reagents
| Reagent | Formula | Form | Pyrophoricity | Storage Recommendations |
| Diborane | B₂H₆ | Colorless Gas | Yes , ignites spontaneously in moist air.[3] | Should be generated in situ for immediate use.[21] Not typically stored in standard labs. |
| Borane THF Complex | BH₃·THF | Colorless Liquid | No , but flammable and reacts violently with water.[3][10] | Refrigerate at 0-5 °C under an inert atmosphere.[10] |
| Borane Dimethyl Sulfide | BH₃·S(CH₃)₂ | Colorless Liquid | No , but flammable and reacts with water.[10] | Store at ambient temperature under an inert atmosphere.[10] |
| Triethylborane | (C₂H₅)₃B | Colorless Liquid | Yes , pyrophoric, especially at concentrations >15 wt%.[9] | Store under an inert atmosphere, away from heat and ignition sources. |
| Sodium Borohydride | NaBH₄ | White Solid | No , stable in dry air.[7] | Keep container tightly closed in a dry, well-ventilated place.[22] |
Experimental Protocols
Protocol 1: Safe Transfer of Pyrophoric Liquid Reagents via Cannula
This protocol is recommended for transferring volumes greater than 20 mL.[11][12]
-
Preparation:
-
Ensure all glassware, including the reaction flask and the double-tipped needle (cannula), is oven-dried and cooled under a stream of inert gas (nitrogen or argon).[12][17]
-
Secure both the reagent bottle and the receiving flask to a stand in a fume hood.[11][12]
-
Equip the receiving flask with a septum and an inert gas inlet connected to a bubbler.[2][19] Maintain a slight positive pressure of inert gas.
-
-
Cannula Purge:
-
Insert an inert gas inlet needle into the headspace of the reagent bottle.
-
Insert one end of the cannula through the septum of the reagent bottle, keeping the tip in the headspace above the liquid.
-
Insert the other end of the cannula into the receiving flask.
-
Allow the inert gas to flow through the cannula for several minutes to purge it of air.[5]
-
-
Transfer:
-
Carefully lower the cannula tip in the reagent bottle into the liquid. The positive pressure in the reagent bottle will push the liquid through the cannula into the receiving flask.
-
Monitor the volume transfer.
-
-
Completion:
-
Cleanup:
-
Immediately quench the residual reagent in the cannula by rinsing it with a non-reactive, high-boiling solvent (like toluene) into a separate flask containing a quenching agent (like isopropanol).[5]
-
Protocol 2: General Quenching Procedure for Borane Reactions and Waste
This procedure must be performed carefully in a fume hood under an inert atmosphere.[16][18] Never perform a quench in a sealed vessel.[13][15][16]
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.[10][18] This helps to control the exothermic reaction.
-
Initial Quench (Alcohol):
-
While stirring vigorously, slowly add a less reactive alcohol like isopropanol (B130326) dropwise via a syringe or an addition funnel.[13][18] You will observe hydrogen gas evolution; control the addition rate to keep the bubbling manageable.[13][23]
-
Continue adding isopropanol until gas evolution ceases.[13]
-
-
Sequential Quench:
-
Final Quench (Water):
-
USE EXTREME CAUTION. Even after adding alcohols, the mixture can react violently with water.[15] Add water dropwise very slowly, ensuring the reaction remains controlled.[15]
-
Once the addition of water is complete and no more bubbling is observed, remove the ice bath and allow the mixture to warm to room temperature.
-
-
Final Stir: Stir the mixture for an additional 2 hours to ensure all reactive materials have been consumed before preparing it for hazardous waste disposal.[13][16]
Visualized Workflows
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Diborane - Wikipedia [en.wikipedia.org]
- 4. canyoncomponents.com [canyoncomponents.com]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 6. Tox and Hound - Fellow Friday - Metal Hydrides III - Boron Hydrides [toxandhound.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 13. sarponggroup.com [sarponggroup.com]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. chemistry.nd.edu [chemistry.nd.edu]
- 19. research.columbia.edu [research.columbia.edu]
- 20. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 21. Diborane - Sciencemadness Wiki [sciencemadness.org]
- 22. orgsyn.org [orgsyn.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing B2O2 (Diboron Dioxide)
This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with B2O2 (Diboron Dioxide). Given the limited explicit data on B2O2, this guidance is built upon its known properties and by analogy with other highly reactive boron compounds. Extreme caution is advised during all experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is B2O2 and what are its basic properties?
A1: B2O2, or Diboron (B99234) Dioxide, is a chemical compound with the CAS number 13766-28-4.[1] Its structure is represented as O=B-B=O. It is primarily a gas-phase species, and thermochemical data is available in the NIST Chemistry WebBook.[2] Due to its structure and the nature of boron compounds, it is expected to be highly reactive.
Q2: How is B2O2 typically generated?
A2: B2O2 is not a commercially available, stable reagent. It is typically generated in situ as a gas-phase intermediate in high-temperature processes, such as the carbothermal reduction of boron oxides for the synthesis of boron carbide (B4C).[3] Researchers may encounter it as an unexpected or transient species in mass spectrometry or high-temperature chemical vapor deposition (CVD) systems involving boron sources.
Q3: What are the expected primary products of the reaction between B2O2 and water?
B2O2 + 3 H2O → 2 B(OH)3 (Proposed reaction)
Q4: What occurs when B2O2 is exposed to oxygen?
A4: Exposure of B2O2 to oxygen is expected to result in a rapid oxidation reaction. The likely product is the more thermodynamically stable diboron trioxide (B2O3).[6] This reaction is anticipated to be highly exothermic and may be pyrophoric, meaning it could ignite spontaneously upon contact with air.[7][8]
2 B2O2 + O2 → 2 B2O3 (Proposed reaction)
Q5: How must I handle and store B2O2?
A5: B2O2 should be treated as a pyrophoric and water-reactive material.[7][9] All handling must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques to rigorously exclude air and moisture.[8] All glassware must be oven-dried before use, and any solvents must be anhydrous.[7] Storage is generally not feasible; it should be generated and used in situ.
Q6: What are the signs of an uncontrolled reaction with water or oxygen?
A6: Signs of an uncontrolled reaction include:
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Spontaneous ignition or fire upon exposure to air or moisture.[7]
-
Rapid increase in temperature and pressure within the reaction vessel.
-
Sudden evolution of gas.
-
Visible smoke (fine particles of boric oxide).[6]
Q7: How can I safely quench a reaction involving B2O2?
A7: Quenching must be done with extreme caution, under an inert atmosphere, and at low temperatures. A non-protic, high-boiling-point solvent (like decane) can be used to dilute the reaction mixture. For quenching residual reactive material, a very slow, dropwise addition of a less reactive quenching agent might be considered, but this should be approached with a thorough risk assessment. Never use water or protic solvents for quenching a concentrated or active reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Ignition or Fire | Accidental exposure to air (oxygen) or moisture. | Immediate Action: Use a Class D fire extinguisher (for combustible metals) or smother the fire with powdered lime, soda ash, or sand.[10] DO NOT USE WATER OR A CO2 EXTINGUISHER. Prevention: Improve inert atmosphere techniques. Check for leaks in your glovebox or Schlenk line. Ensure all glassware and reagents are scrupulously dried.[7][8] |
| Rapid Pressure Buildup | Contamination with water or protic solvents leading to gas evolution (e.g., H2). Reaction temperature is too high, accelerating decomposition or side reactions. | Immediate Action: If safe, cool the reaction vessel immediately using an ice bath or cryo-cool system. Ensure adequate pressure relief (e.g., an oil bubbler) is in place.Prevention: Ensure all solvents are anhydrous. Maintain strict temperature control and add reagents slowly. |
| Formation of White Solid Precipitate/Coating | Reaction with trace oxygen or water, forming boric acid or boron trioxide.[6] | Analysis: Characterize the solid to confirm its identity (e.g., via IR spectroscopy).Prevention: Refine purification of inert gas and solvents. Check for microleaks in the experimental setup. |
| Inconsistent Experimental Results | Variable amounts of moisture or oxygen contamination. Inconsistent generation of B2O2 in situ. | Action: Standardize all procedures. Routinely test inert gas purity. Use a consistent source and method for B2O2 generation. Implement rigorous atmospheric control in a glovebox.[9] |
Experimental Protocols
While no specific protocols for B2O2 exist, the following are generalized methodologies adapted from best practices for handling pyrophoric and air-sensitive reagents.
Protocol 1: General Handling of B2O2 (Assumed as a Transient Species)
-
Preparation: All glassware must be disassembled, cleaned, and oven-dried at >120°C for at least 12 hours. The hot glassware should be assembled quickly and immediately placed under vacuum, followed by purging with high-purity inert gas (e.g., Argon). Repeat the vacuum/purge cycle at least three times.[7]
-
Inert Atmosphere: All manipulations must be performed in a glovebox with O2 and H2O levels below 1 ppm or using a Schlenk line with a high-purity inert gas supply.[9]
-
Reagents: All solvents must be anhydrous, purchased commercially or distilled from an appropriate drying agent.
-
PPE: Always wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[11] Use nitrile gloves as a minimum, with fire-resistant outer gloves recommended.[10]
-
Setup: Conduct the experiment in a fume hood, with the sash lowered as much as possible.[8] Keep a container of powdered lime or sand within arm's reach.[10] Ensure a safety shower and Class D fire extinguisher are immediately accessible.[7]
-
Disposal: All equipment and materials contaminated with reactive boron compounds must be quenched safely. This can be done by slowly adding an inert, high-boiling solvent, followed by a less reactive alcohol (like isopropanol) at low temperature. The resulting material should be disposed of as hazardous waste.[11]
Visualizations
Reaction Pathways
Caption: Proposed reaction pathways of B2O2 with water and oxygen.
Troubleshooting Workflow
Caption: Troubleshooting workflow for uncontrolled B2O2 reactions.
Safety Protocol Logic
Caption: Hierarchy of safety controls for handling B2O2.
References
- 1. This compound | B2O2 | CID 139581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Diborane reacts with water to form: [allen.in]
- 6. Boron trioxide - Wikipedia [en.wikipedia.org]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
Technical Support Center: Purification of Diboron Compounds
This guide provides purification techniques for commonly used and stable diboron (B99234) compounds that researchers may be working with, such as Bis(pinacolato)diboron (B₂pin₂) and Diborane (B8814927) (B₂H₆) . The principles and techniques discussed here may provide valuable insights for handling related boron-containing reagents.
Frequently Asked Questions (FAQs)
Q1: I am trying to purify Diboron Dioxide (B₂O₂). What methods can I use?
As mentioned, there are no established laboratory methods for the purification of this compound as it is not typically handled as a stable, isolable compound. It is primarily observed as a gas-phase species in high-temperature systems or through computational chemistry.[1] If your experimental precursor is a different diboron compound, please refer to the specific guidance for that substance.
Q2: My Bis(pinacolato)diboron (B₂pin₂) appears to be degrading. How can I purify it and prevent this?
Bis(pinacolato)diboron (B₂pin₂), often assumed to be air-stable, can degrade in the presence of oxygen and water, especially in solution but also in the solid state over time.[3][4] Degradation can lead to the formation of boronic acids and other byproducts. For purification, recrystallization from a suitable anhydrous solvent like hexane (B92381) or pentane (B18724) under an inert atmosphere (e.g., Argon or Nitrogen) is a common method. To prevent degradation, it is crucial to store B₂pin₂ under an inert atmosphere and away from moisture.[3]
Q3: What are the common impurities in commercially available Diborane (B₂H₆)?
Diborane is a toxic and pyrophoric gas.[5] Impurities in crude diborane can include other boranes (e.g., higher boranes), carbon dioxide, and starting materials or byproducts from its synthesis, such as boron trifluoride.[6][7] Purification is often critical for its use in sensitive applications like semiconductor manufacturing.
Q4: How can I remove carbon dioxide and halide impurities from my Diborane gas stream?
Carbon dioxide and inorganic halides (like BF₃) can be removed by passing the diborane gas through a purifier containing a hydroxide-containing reagent or specific adsorbents.[7][8] For instance, a purifier filled with potassium hydride or sodium borohydride (B1222165) can efficiently remove boron trifluoride impurities.[6] Adsorption on a 5A molecular sieve can remove impurities like carbon dioxide, ethane, and acetylene.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification of B₂pin₂ by recrystallization. | - The compound is partially soluble in the recrystallization solvent even at low temperatures.- The starting material was significantly degraded. | - Use a minimal amount of hot solvent to dissolve the solid.- Ensure rapid cooling to promote crystallization.- Verify the purity of the starting material using NMR or GC-MS before purification. |
| Inconsistent results in reactions using B₂pin₂. | - Degradation of the reagent due to improper storage.[3][4]- Presence of moisture in the reaction setup. | - Always store B₂pin₂ under an inert atmosphere.- Use freshly purified or newly purchased reagent.- Ensure all glassware is oven-dried and solvents are anhydrous. |
| Reduced efficiency of diborane in a chemical process. | - Presence of impurities in the gas stream.- Decomposition of diborane. | - Purify the diborane gas immediately before use.[7]- Use a low-temperature purification process to minimize decomposition.[7] |
| Clogging of gas lines during diborane purification. | - Formation of solid byproducts from reactions with impurities. | - Ensure the purification train is designed to handle potential solid formation.- Use appropriate traps and filters. |
Quantitative Data Summary
The following table summarizes key data related to the purification of common diboron compounds.
| Compound | Purification Method | Common Impurities | Purity Achieved | Analytical Method for Purity |
| **Bis(pinacolato)diboron (B₂pin₂) ** | Recrystallization | Boronic acids, pinacol | >98% | NMR Spectroscopy, Gas Chromatography |
| Diborane (B₂H₆) | Condensation, Adsorption, Rectification | CO₂, C₂H₆, C₂H₂, BF₃ | ≥99.9999%[6] | Gas Chromatography, Mass Spectrometry |
Experimental Protocols
Protocol 1: Purification of Bis(pinacolato)diboron (B₂pin₂) by Recrystallization
Objective: To remove degradation products and other impurities from solid B₂pin₂.
Materials:
-
Crude Bis(pinacolato)diboron
-
Anhydrous hexane (or pentane)
-
Schlenk flask or similar apparatus for inert atmosphere operations
-
Heating mantle
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Filter funnel and filter paper (or a filter cannula)
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Place the crude B₂pin₂ into a Schlenk flask under an inert atmosphere.
-
Add a minimal amount of anhydrous hexane to the flask, just enough to form a slurry at room temperature.
-
Gently heat the mixture while stirring until all the solid dissolves. Avoid excessive heating.
-
Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature.
-
For maximum recovery, further cool the flask in an ice bath or a -20 °C freezer for several hours to promote complete crystallization.
-
Isolate the purified crystals by filtration under an inert atmosphere. A filter cannula can be used to transfer the supernatant, leaving the crystals behind.
-
Wash the crystals with a small amount of cold, anhydrous hexane.
-
Dry the purified crystals under high vacuum to remove any residual solvent.
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Store the purified B₂pin₂ in a sealed container under an inert atmosphere.
Protocol 2: Purification of Diborane (B₂H₆) via a Dry Process
Objective: To remove impurities such as boron trifluoride and carbon dioxide from a crude diborane gas stream. This protocol is based on principles described in patent literature for high-purity diborane production.[6][7]
Materials:
-
Crude diborane gas stream
-
Purification train consisting of:
-
Low-temperature cooling baths (e.g., liquid nitrogen, dry ice/acetone)
-
Flow controllers and pressure gauges
-
Gas analysis equipment (e.g., GC-MS)
Procedure:
-
The crude diborane gas is first passed through a cold trap to condense higher boiling point impurities.
-
The gas stream is then directed through the adsorption tower containing 5A molecular sieves to remove impurities like carbon dioxide, ethane, and acetylene.[6]
-
Following the adsorption tower, the gas flows through the purifier containing potassium hydride or sodium borohydride to react with and remove boron trifluoride.[6]
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The purified diborane gas is then collected in a cold trap or used directly in the downstream process. The entire process should be conducted at low temperatures to minimize diborane decomposition.[7]
-
The purity of the resulting diborane should be verified using an appropriate analytical method like GC-MS.
Visualizations
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | B2O2 | CID 139581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Investigating the stability and reactivity of B2Pin2 under ambient conditions - American Chemical Society [acs.digitellinc.com]
- 5. Diborane - Wikipedia [en.wikipedia.org]
- 6. CN115403011B - Preparation and purification method of high-purity diborane - Google Patents [patents.google.com]
- 7. PREPARATION AND PURIFICATION OF DIBORANE - Patent 1087906 [data.epo.org]
- 8. US6660238B2 - Preparation and purification of diborane - Google Patents [patents.google.com]
Troubleshooting low yields in B2O2 gas phase reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with B2O2 gas phase reactions.
Frequently Asked Questions (FAQs)
Q1: My B2O2 yield is significantly lower than expected. What are the most common causes?
Low yields in B2O2 gas phase reactions can stem from several factors, ranging from suboptimal reaction conditions to impurities in the system. The most common culprits include:
-
Incorrect Temperature: The formation of B2O2 is highly temperature-dependent. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to the decomposition of B2O2 or the formation of undesired byproducts.
-
Presence of Impurities: Water vapor and oxygen are particularly detrimental to B2O2 synthesis. These impurities can react with the boron precursors or with B2O2 itself, leading to the formation of stable oxides like B2O3 or boric acid.[1]
-
System Leaks: Gas phase reactions, especially those under vacuum or at high temperatures, are highly susceptible to leaks. Air leaking into the system introduces oxygen and nitrogen, which can lead to unwanted side reactions and a decrease in the partial pressure of your reactants.
-
Precursor Issues: The purity and volatility of the boron precursor are critical. Impurities in the precursor can introduce contaminants into the reaction chamber.
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Inadequate Mixing: In flow-through systems, poor mixing of reactant gases can lead to an incomplete reaction.[2]
-
Product Decomposition: B2O2 is a reactive species and can be unstable at high temperatures, potentially decomposing back to its precursors or forming other boron oxides.[3][4]
Q2: How can I confirm the presence and quantify the yield of B2O2 in the gas phase?
Accurate quantification is key to determining your reaction yield. Due to its reactive nature, in-situ analysis is often preferred. The primary methods for detecting and quantifying gaseous B2O2 are:
-
Infrared (IR) Spectroscopy: Gaseous B2O2 has a distinct absorption band. An emission band has been observed at 1890 cm-1.[5] The infrared absorption spectrum of B2O2 vapor has been studied in the 230-4000 cm-1 range.[6]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying and quantifying gaseous species.[7][8] It can provide real-time data on the composition of the gas phase in your reactor.[7]
Q3: What are the optimal conditions for generating B2O2 gas?
The optimal conditions for B2O2 generation depend on the specific experimental setup and precursors used. However, some general guidelines can be provided based on thermodynamic data and spectroscopic studies.
| Parameter | Recommended Range | Notes |
| Temperature | 1400–1800 K | B2O2 has been observed in emission spectra within this range.[5] Higher temperatures may lead to decomposition. |
| Pressure | Low Pressure / Vacuum | Reduces the likelihood of gas-phase collisions that can lead to decomposition and minimizes the impact of impurities. |
| Precursors | B(s) + B2O3(l) | The reaction of solid boron with liquid boron trioxide is a common method for generating B2O2 gas.[9] |
| Atmosphere | Inert | The reaction should be carried out in an inert atmosphere (e.g., Argon) to prevent side reactions with oxygen or water. |
Q4: I suspect a leak in my gas phase reactor system. How can I detect and locate it?
Leaks are a common problem in gas phase and vacuum systems. Here are some methods for detecting them:
-
Pressure Monitoring: For vacuum systems, a faster than normal rise in pressure after isolation from the pump is a clear indication of a leak.
-
Helium Leak Detection: This is a highly sensitive method where a mass spectrometer tuned to detect helium is connected to the vacuum system, and a fine jet of helium is sprayed over suspected leak points.
-
Ultrasonic Detectors: These devices detect the high-frequency sound produced by gas escaping from a leak.[10]
-
Bubble Test: For systems under positive pressure, a soap solution can be applied to joints and fittings. The formation of bubbles will indicate the location of a leak.
Troubleshooting Guides
Issue 1: Low or No B2O2 Product Detected
Issue 2: Inconsistent or Unstable B2O2 Signal
Experimental Protocols
Generalized Protocol for Gas Phase B2O2 Generation
This protocol describes a general method for producing B2O2 gas in a laboratory setting using a high-temperature effusion cell, suitable for spectroscopic analysis or for use in a flow-through reactor.
Materials:
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High-purity solid boron powder
-
High-purity boron trioxide (B2O3)
-
Inert gas (e.g., Argon)
-
High-temperature effusion cell (e.g., Knudsen cell)
-
High-temperature furnace with a programmable controller
-
Vacuum pump and pressure gauges
-
Gas flow controllers
-
In-situ analytical instrument (e.g., mass spectrometer or FTIR spectrometer)
Procedure:
-
Preparation:
-
Thoroughly clean and bake out the effusion cell to remove any contaminants.
-
Mix solid boron powder and B2O3 in a molar ratio of 1:1.
-
Place the mixture into the effusion cell.
-
-
System Assembly:
-
Place the loaded effusion cell into the high-temperature furnace.
-
Assemble the reaction system, ensuring all connections are vacuum-tight.
-
Connect the system to the vacuum pump and the inert gas supply.
-
Connect the outlet of the reaction chamber to the analytical instrument.
-
-
Reaction:
-
Evacuate the system to a high vacuum.
-
Introduce a slow flow of inert gas, if required for a flow-through system.
-
Gradually heat the furnace to the desired reaction temperature (e.g., 1600 K).
-
Monitor the temperature and pressure of the system closely.
-
-
Analysis:
-
Begin in-situ analysis of the gas phase as the temperature approaches the reaction temperature.
-
Monitor the characteristic signals for B2O2 (e.g., m/z ratio in MS or IR absorption bands).
-
-
Shutdown:
-
After the experiment, cool down the furnace under vacuum or inert atmosphere.
-
Once at room temperature, vent the system with inert gas before opening.
-
References
- 1. smcusa.com [smcusa.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. osti.gov [osti.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. How are Mass Spectrometers Used in Gas Analysis? - Hiden Analytical [hidenanalytical.com]
- 8. commons.erau.edu [commons.erau.edu]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. msfiresystems.com [msfiresystems.com]
Optimization of temperature and pressure for B2O2 formation
Technical Support Center: Synthesis of Boron Oxides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of boron oxides. The focus is on providing practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and pressure for the formation of B2O2?
A1: Currently, there is no established body of scientific literature detailing the synthesis of a stable, bulk solid with the chemical formula B2O2. While the formula "B2O2" or "Diboron dioxide" is listed in chemical databases, and may exist as a transient gaseous species in high-temperature systems, there are no published, reproducible experimental protocols for its isolation as a stable compound[1][2][3][4]. Research into boron-oxygen systems has primarily focused on the synthesis of the thermodynamically stable boron trioxide (B2O3) and various boron suboxides, most notably B6O[5]. Therefore, this guide will focus on the synthesis of these more extensively studied and characterized materials.
Q2: What are the typical conditions for synthesizing Boron Suboxide (B6O)?
A2: Boron suboxide (B6O) is a superhard, refractory material synthesized at high temperatures. It can be prepared under both ambient and high-pressure conditions. The application of high pressure during synthesis can improve the crystallinity, stoichiometry, and crystal size of the resulting B6O[5]. A summary of typical synthesis conditions is provided in the table below.
Q3: How does pressure influence the B-B2O3 system?
A3: High pressure significantly alters the phase diagram of the B-B2O3 system. As pressure increases, the topology of the phase diagram changes, affecting melting points and phase equilibria[6]. For instance, the congruent melting of B6O changes to incongruent at approximately 16 GPa[6]. Thermodynamic calculations and experimental data are crucial for predicting the stable phases at different pressures and temperatures[6].
Q4: What are the common starting materials for B6O synthesis?
A4: The most common methods for synthesizing B6O involve the reaction of elemental boron (B) with boron trioxide (B2O3)[5]. Other reported methods include the reduction of B2O3 with boron, or the oxidation of boron with agents like zinc oxide[5]. For ambient pressure synthesis, a mixture of amorphous boron and boric acid (which dehydrates to B2O3 upon heating) is often used[7].
Troubleshooting Guide for B6O Synthesis
This guide addresses common issues encountered during the synthesis of Boron Suboxide (B6O).
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of B6O | - Incomplete reaction. - Non-optimal temperature or reaction time. - Evaporation of B2O3 at high temperatures. | - Increase the reaction temperature or duration. Optimization studies show yields over 95% can be achieved at 1300°C for 6 hours at ambient pressure[7]. - Ensure a well-mixed, homogeneous precursor. Wet mixing of boron with a B2O3 solution can improve reactivity. - Use a sealed reaction vessel or a slight overpressure of an inert gas to minimize B2O3 loss. |
| Poor Crystallinity of Product | - Synthesis performed at ambient pressure. - Insufficient reaction temperature or time. | - High pressure during synthesis significantly enhances crystallinity[5]. Consider using a high-pressure apparatus like a multi-anvil press. - For ambient pressure synthesis, ensure the temperature is high enough (e.g., 1400°C) and the reaction time is sufficient (e.g., 1-2 hours) for good crystallization. |
| Presence of Impurities (e.g., unreacted B or B2O3) | - Incorrect stoichiometry of reactants. - Incomplete reaction. | - Carefully control the molar ratio of B to B2O3 in the precursor mixture. Note that adjusting this ratio can also affect the stoichiometry of the B6O product. - Post-synthesis purification steps may be necessary. For example, excess ZnO and unreacted boron can be removed by washing with hydrochloric acid in syntheses using ZnO as an oxidant[7]. |
| Non-stoichiometric Product (B6Ox, x<1) | - Synthesis conditions, particularly at ambient pressure, often lead to oxygen-deficient B6O[5]. | - Applying high pressure during synthesis can help achieve better oxygen stoichiometry[5]. - Adjusting the molar ratio of reactants can reduce non-stoichiometry, though this may increase other impurities. |
Data on B6O Synthesis Parameters
The following table summarizes various reported experimental conditions for the synthesis of Boron Suboxide (B6O).
| Method | Starting Materials | Temperature (°C) | Pressure | Key Findings/Notes | Reference |
| Ambient Pressure Synthesis | Amorphous Boron, Boric Acid | 1300 - 1400 | Ambient | Optimum yield (>95%) at 1300°C for 6 hours. Well-crystallized powder obtained at 1400°C[7][8]. | [7][8] |
| High-Pressure Synthesis | Boron, B2O3 | 1200 - 1800 | up to 10 GPa | High pressure increases crystallinity and oxygen stoichiometry[8]. | [8] |
| Spark Plasma Sintering (SPS) | B6O powder | 1500 - 1900 | - | Densification starts at 1500°C; fully dense bodies (98%) fabricated at 1900°C within 5 minutes[8]. | [8] |
| Hot Pressing | Synthesized B6O powder | 1900 | 50 MPa | Used for densification of the synthesized B6O powder[8]. | [8] |
Experimental Protocols
Protocol: Ambient Pressure Synthesis of B6O from Boron and Boric Acid
This protocol is adapted from methodologies reported for the synthesis of B6O at ambient pressure[7][8].
1. Precursor Preparation:
- Calculate the required masses of amorphous boron powder (e.g., 95-97% purity) and boric acid (H3BO3) for the desired stoichiometry. A common starting reaction is: 16B + 2B2O3 → 3B6O.
- Thoroughly mix the powders in a mortar and pestle to ensure homogeneity. Alternatively, for improved reactivity, a wet mixing method can be used where amorphous boron is mixed with a water solution of B2O3, followed by evaporation and drying.
2. Reaction:
- Place the mixed precursor powder into an alumina (B75360) crucible.
- Position the crucible in a tube furnace.
- Heat the furnace to the reaction temperature, typically between 1300°C and 1400°C, under an inert atmosphere (e.g., flowing argon) to prevent oxidation.
- Hold the temperature for a duration of 1 to 6 hours. Longer times and higher temperatures within this range generally lead to better crystallinity[7].
3. Cooling and Product Recovery:
- After the reaction time is complete, cool the furnace down to room temperature under the inert atmosphere.
- The resulting powder is the synthesized B6O.
4. Characterization:
- Characterize the product using techniques such as X-ray Diffraction (XRD) to confirm the phase purity and crystallinity, and Scanning Electron Microscopy (SEM) to observe the morphology of the crystals[7].
Visualizations
Caption: Experimental workflow for the ambient pressure synthesis of B6O.
Caption: A logical troubleshooting flowchart for B6O synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | B2O2 | CID 139581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boron suboxide - Wikipedia [en.wikipedia.org]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Diboron Dioxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Diboron (B99234) Dioxide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of diboron dioxide, particularly via the thermal decomposition of tetrahydroxydiboron (B82485).
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete decomposition of tetrahydroxydiboron: The reaction temperature may be too low or the reaction time too short. 2. Presence of moisture: Tetrahydroxydiboron can decompose in the presence of water to form boric acid and hydrogen gas.[1] 3. Oxidation of the precursor or product: Tetrahydroxydiboron is sensitive to oxygen.[2] | 1. Optimize reaction conditions: Gradually increase the temperature within the 200-500°C range and/or extend the reaction time. Monitor the reaction progress using appropriate analytical techniques. 2. Ensure anhydrous conditions: Thoroughly dry the tetrahydroxydiboron precursor and use a dry, inert atmosphere (e.g., nitrogen or argon) during the synthesis. 3. Maintain an inert atmosphere: Conduct the reaction under a continuous flow of an inert gas to minimize oxidation. |
| Product is a Glassy, Dark-Colored Solid | Excessive reaction temperature: Heating above 500°C, particularly around 700°C, promotes the formation of boron trioxide (B₂O₃) glasses. The dark color is often due to the presence of dissolved elemental boron, indicating a disproportionation side reaction.[3] | Strict temperature control: Maintain the reaction temperature within the optimal range of 200-500°C. Use a programmable furnace with precise temperature control. |
| Formation of Boron Trioxide (B₂O₃) as a byproduct | High reaction temperature: As mentioned above, higher temperatures favor the formation of the more thermodynamically stable B₂O₃.[3] Presence of excess oxygen: Reaction of boron species with oxygen can lead to the formation of various boron oxides, including B₂O₃.[4] | Optimize temperature and atmosphere: Keep the temperature below 500°C and ensure a strictly inert atmosphere to prevent both thermal and oxidative side reactions. |
| Presence of Boric Acid in the Final Product | Incomplete dehydration or presence of water: If the precursor was not fully dehydrated or if moisture was introduced during the reaction, boric acid can form. Tetrahydroxydiboron decomposes in water to boric acid and hydrogen.[1] | Ensure anhydrous conditions: Use a thoroughly dried precursor and maintain a moisture-free environment throughout the synthesis and handling of the product. |
| Inconsistent Product Characterization | Polymeric nature of the product: this compound often exists as a polymeric network, (B₂O₂)n, also referred to as boron monoxide. This can lead to variability in analytical data.[3] | Use multiple characterization techniques: Employ a combination of techniques such as infrared spectroscopy (IR), solid-state NMR, and elemental analysis to characterize the product. Compare the obtained data with literature values for polymeric boron monoxide. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound from tetrahydroxydiboron?
A1: The recommended temperature range is between 200°C and 500°C.[3] Below this range, the decomposition of tetrahydroxydiboron may be incomplete. Above this range, the formation of boron trioxide (B₂O₃) and elemental boron becomes a significant side reaction.[3]
Q2: Why is an inert atmosphere crucial for this synthesis?
A2: An inert atmosphere is essential for two main reasons. Firstly, the precursor, tetrahydroxydiboron, is sensitive to oxygen and can undergo oxidative decomposition.[2] Secondly, at elevated temperatures, boron species can react with oxygen to form various boron oxides, including the undesired byproduct B₂O₃.[4]
Q3: My product is a white powder, but the yield is low. What should I check first?
A3: A low yield of a white powder product could indicate incomplete conversion of the tetrahydroxydiboron precursor. You should verify your reaction temperature and duration. It is also possible that some of the precursor decomposed into boric acid due to the presence of moisture.[1] Ensure all your starting materials and equipment are scrupulously dry.
Q4: How can I confirm the formation of this compound and rule out byproducts?
A4: A multi-technique approach to characterization is recommended. Infrared spectroscopy can be used to identify the characteristic B-O and B-B bonds in the polymeric structure. Solid-state ¹¹B NMR spectroscopy is also a valuable tool to distinguish between different boron environments. Elemental analysis can confirm the B:O ratio. To rule out B₂O₃, you can look for the absence of its characteristic spectroscopic signatures.
Q5: Is tetrahydroxydiboron hazardous to handle?
A5: Yes, caution is advised. Tetrahydroxydiboron is thermally unstable and can undergo energetic decomposition starting at temperatures as low as 90°C.[1] It is also sensitive to water, with which it reacts to produce hydrogen gas, which is flammable. Always handle this compound in a controlled environment, under an inert atmosphere, and take appropriate safety precautions.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the thermal decomposition of tetrahydroxydiboron.
Materials:
-
Tetrahydroxydiboron (B₂(OH)₄)
-
High-purity inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Tube furnace with programmable temperature controller
-
Quartz or ceramic reaction tube
-
Appropriate safety equipment (safety glasses, lab coat, gloves)
Procedure:
-
Preparation:
-
Ensure all glassware and the reaction tube are thoroughly dried in an oven at >120°C overnight and allowed to cool under an inert atmosphere.
-
Handle tetrahydroxydiboron under an inert atmosphere (e.g., in a glovebox) to prevent exposure to air and moisture.
-
-
Reaction Setup:
-
Place a known quantity of tetrahydroxydiboron into the center of the reaction tube.
-
Place the reaction tube into the tube furnace.
-
Connect the reaction tube to a source of inert gas with a bubbler at the outlet to monitor gas flow and prevent backflow of air.
-
-
Thermal Decomposition:
-
Begin purging the reaction tube with the inert gas at a slow, steady rate.
-
Program the furnace to heat to the desired temperature (e.g., 220°C) at a controlled rate.
-
Hold the temperature at the setpoint for a specified duration (e.g., 2-4 hours) to ensure complete decomposition.
-
The decomposition of tetrahydroxydiboron will release water vapor, which will be carried out of the system by the inert gas flow.
-
-
Cooling and Product Recovery:
-
After the reaction is complete, turn off the furnace and allow the reaction tube to cool to room temperature under the continuous flow of inert gas.
-
Once cooled, transfer the reaction tube to an inert atmosphere environment (glovebox) for product recovery.
-
The resulting this compound should be a solid powder.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting common side reactions during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and resolving side reactions in this compound synthesis.
References
Technical Support Center: Experimental Use of Diboron Species
Disclaimer: Diboron (B99234) dioxide (B₂O₂) is a gaseous species primarily studied in high-temperature environments or isolated in inert gas matrices; it is not a commercially available or routinely used laboratory reagent.[1] This guide provides best practices for handling related and more stable boron-oxygen compounds, which can serve as a proxy for researchers encountering unstable boron species in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with diboron dioxide and related unstable boron compounds?
Unstable boron compounds, including theoretical this compound, present significant handling challenges due to their high reactivity. Key issues include:
-
Sensitivity to Atmosphere: Many boron compounds are sensitive to moisture and oxygen, leading to rapid decomposition or oxidation.
-
Thermal Instability: These compounds can be thermally labile, decomposing at or near room temperature.
-
High Reactivity: Their electrophilic nature can lead to reactions with a wide range of common laboratory solvents and materials.
-
Lack of Characterization Data: For transient species like this compound, extensive experimental data on stability and reactivity is often unavailable.
Q2: How can I detect the presence of unstable boron species in my experiment?
Direct detection of transient species is challenging. A combination of techniques is often necessary:
-
Mass Spectrometry (MS): Useful for identifying the molecular weight of gaseous or volatile species.
-
Infrared (IR) Spectroscopy: In specialized setups like matrix isolation, IR spectroscopy can identify the vibrational frequencies of specific boron-oxygen bonds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful tool for characterizing the coordination environment of boron in more stable solution-phase compounds.
-
Computational Chemistry: Theoretical calculations can predict spectroscopic signatures to aid in experimental identification.
Q3: Are there any general strategies for stabilizing boron-oxygen compounds in solution?
While specific data for this compound is lacking, general strategies for enhancing the stability of boron compounds include:
-
Use of Anhydrous, Aprotic Solvents: To prevent hydrolysis, rigorously dried and deoxygenated solvents are essential.
-
Inert Atmosphere: All manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Low Temperatures: Maintaining low temperatures can slow down decomposition pathways.
-
Steric Hindrance: Introducing bulky substituents around the boron center can sterically protect it from reactive species.
Troubleshooting Guides
Issue 1: Rapid Decomposition of Boron Compound Upon Synthesis or Isolation
| Possible Cause | Troubleshooting Step |
| Presence of atmospheric moisture or oxygen. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use rigorously dried and deoxygenated solvents. Perform all manipulations in a glovebox or on a Schlenk line. |
| Thermal instability. | Conduct the reaction and workup at the lowest feasible temperature. Consider cryo-purification techniques if applicable. |
| Reaction with solvent. | Choose a non-reactive, aprotic solvent. Perform small-scale solvent screening tests to assess compatibility. |
| Inherent instability of the target molecule. | Re-evaluate the synthetic target. Consider synthesizing a more stable derivative with protective groups. |
Issue 2: Unexpected Side Products in the Reaction Mixture
| Possible Cause | Troubleshooting Step |
| Oxidation of the boron compound. | Scrupulously exclude oxygen from the reaction. Use solvents that have been purged with an inert gas. |
| Hydrolysis to boric acid or other borates. | Ensure all reagents and solvents are anhydrous. Add a drying agent to the reaction if compatible. |
| Reaction with glassware. | For highly reactive species, consider using Teflon or other inert reaction vessels. |
| Decomposition followed by rearrangement. | Analyze the reaction at various time points and temperatures to identify intermediates and understand the decomposition pathway. |
Quantitative Data
As experimental data on the stability of this compound is not available, the properties of the more stable and well-characterized Diboron Trioxide (B₂O₃) are provided for reference.
| Property | Value | Source |
| Melting Point | 450 °C | [2] |
| Boiling Point | 1860 °C | [2] |
| Density | 2.46 g/cm³ | [2] |
| Solubility in Water | Slowly reacts to form boric acid. 36 g/L at 25°C. | [2][3] |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). It is hygroscopic and will slowly absorb moisture from the air to form boric acid. | [3][4] |
Experimental Protocols
Protocol: General Handling of Air- and Moisture-Sensitive Boron Compounds
This protocol outlines a general workflow for handling highly reactive boron compounds, emphasizing the necessary precautions.
-
Preparation of Glassware and Equipment:
-
All glassware must be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry inert gas.
-
Syringes and needles should be dried in an oven and purged with inert gas before use.
-
Ensure the Schlenk line or glovebox is functioning correctly and maintaining an inert atmosphere.
-
-
Solvent and Reagent Preparation:
-
Use anhydrous solvents from a solvent purification system or freshly opened bottles rated for anhydrous use.
-
Degas solvents by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Ensure all other reagents are anhydrous and compatible with the boron compound.
-
-
Reaction Setup:
-
Assemble the reaction glassware under a positive pressure of inert gas.
-
Use septa and cannulation techniques for transferring liquids.
-
Solid reagents should be added under a counterflow of inert gas or inside a glovebox.
-
-
Running the Reaction:
-
Maintain the reaction at the desired temperature using a suitable cooling bath.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., taking aliquots for NMR or GC-MS analysis under inert conditions).
-
-
Workup and Purification:
-
Quench the reaction carefully at low temperature, if necessary.
-
Perform extractions and filtrations under an inert atmosphere.
-
Purification via chromatography should use dried stationary phases and anhydrous, deoxygenated solvents.
-
Visualizations
Caption: General workflow for handling unstable chemical compounds.
Caption: Potential decomposition pathways for a reactive diboron species.
References
Technical Support Center: Crystallization of Amorphous Boron Oxides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering difficulties in crystallizing amorphous boron oxide (B₂O₃).
Troubleshooting Guide
Issue 1: Sample remains amorphous after thermal annealing at atmospheric pressure.
Symptoms:
-
X-ray Diffraction (XRD) pattern shows a broad, non-crystalline "hump" instead of sharp Bragg peaks.
-
Visually, the sample remains a transparent or translucent glass.
-
Differential Scanning Calorimetry (DSC) shows a glass transition (T₉) but no sharp crystallization exotherm.
Root Causes & Solutions:
-
Kinetic Hindrance: The crystallization of molten or glassy B₂O₃ at ambient pressure is known to be extremely sluggish and kinetically disfavored.[1] The high viscosity of the melt and the difficulty in reorganizing the network of BO₃ triangles into an ordered crystalline structure present a significant energy barrier.
-
Solution 1 (Primary Recommendation): Utilize high-pressure conditions. Applying pressure significantly lowers the kinetic barrier to crystallization.
-
Solution 2 (Atmospheric Pressure): Implement extremely long annealing times (days to weeks) at a temperature just above the glass transition temperature (T₉). However, success is not guaranteed.
-
-
Moisture Contamination: Amorphous B₂O₃ is highly hygroscopic. Absorbed water can lead to the formation of boric acid, which disrupts the oxide network and inhibits crystallization.[2][3]
-
Solution: Ensure the starting amorphous B₂O₃ is completely anhydrous. Handle and store the material in a dry atmosphere (e.g., a glovebox). If moisture contamination is suspected, the sample may need to be re-melted under vacuum to drive off water before attempting crystallization again.
-
-
Incorrect Annealing Temperature: The annealing temperature must be carefully controlled. If the temperature is too low, atomic mobility will be insufficient for crystal nucleation and growth. If it is too high (approaching the melting point), the driving force for crystallization is reduced.
-
Solution: The optimal annealing temperature is typically in the range just above the glass transition temperature. For borosilicate glasses, annealing is often performed around 565°C (1050°F), but this can vary.[4] A systematic study of annealing temperatures may be required for your specific sample.
-
Issue 2: Poor crystallinity or mixed phases are observed.
Symptoms:
-
XRD pattern shows very broad, low-intensity peaks superimposed on an amorphous background.
-
Multiple crystalline phases are identified in the XRD pattern, which may include α-B₂O₃ and potentially impurity-related phases.
Root Causes & Solutions:
-
Sample Purity: The presence of impurities can significantly affect the crystallization process. Some impurities can act as nucleating agents, while others can inhibit crystal growth or lead to the formation of undesired phases.[5][6]
-
Solution: Use high-purity amorphous B₂O₃ as the starting material. If starting from boric acid, ensure it is of high purity and the dehydration process is complete and clean.[1]
-
-
Insufficient Annealing Time or Pressure: The transformation to a fully crystalline state may be incomplete.
-
Solution: Increase the duration of the annealing step or the applied pressure during the experiment. Monitor the progression of crystallization with a time-series of XRD measurements if possible.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the crystallization of amorphous B₂O₃.
Caption: Troubleshooting workflow for B₂O₃ crystallization.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to crystallize amorphous B₂O₃ at atmospheric pressure?
Crystallizing amorphous B₂O₃ at atmospheric pressure is exceptionally challenging due to high kinetic barriers.[1] The process involves a significant structural reorganization from a random network of corner-shared BO₃ triangles (in the glass) to the ordered structure of crystalline α-B₂O₃. This rearrangement is very slow (sluggish) due to the high viscosity of B₂O₃ near its crystallization temperature.[7] Therefore, even when held at temperatures where the crystalline form is thermodynamically stable, the glass remains kinetically "frozen" in its amorphous state.
Q2: What is the most reliable method to crystallize amorphous B₂O₃?
The most reliable and effective method is to apply high pressure during the thermal treatment.[7][8] High pressures (e.g., >1 GPa) facilitate the structural transformation, making crystallization kinetically favorable. This technique can be used to synthesize both the low-pressure hexagonal phase (α-B₂O₃) and the high-pressure monoclinic phase (β-B₂O₃).[7]
Q3: What are the main crystalline phases of B₂O₃, and under what conditions do they form?
There are two well-established crystalline polymorphs of B₂O₃:
-
α-B₂O₃: This is the ordinary, low-pressure hexagonal phase. It can be formed by the prolonged annealing of amorphous B₂O₃ at temperatures around 200°C under high pressure (at least 10 kbar).[1] It is composed of BO₃ triangular units.
-
β-B₂O₃: This is a dense, high-pressure monoclinic phase. It is formed from the melt at pressures above ~7 GPa.[9] This phase is composed of interconnected BO₄ tetrahedra, representing a change in boron coordination from 3 to 4.
Q4: My starting material is boric acid (H₃BO₃). How does this affect crystallization?
Boric acid is a common precursor for producing B₂O₃. It is critical to ensure complete dehydration of H₃BO₃ to B₂O₃ before attempting crystallization. The process typically involves heating above 300°C.[1] Incomplete dehydration will leave residual water or hydroxyl groups, which will severely inhibit crystallization. The heating rate must be carefully controlled to prevent "gumming" as water evolves.[1] A method to produce anhydrous B₂O₃ involves heating boric acid under vacuum to facilitate water removal at lower temperatures.[10]
Q5: How do impurities affect the crystallization process?
Impurities can have a complex and significant impact. In multicomponent systems, like borosilicate glasses, other oxides can either promote or suppress crystallization. For instance, some studies show that adding B₂O₃ to certain silicate (B1173343) glasses can suppress the crystallization of aluminosilicate (B74896) phases like nepheline. Conversely, in other systems, B₂O₃ can increase the tendency to crystallize. For pure B₂O₃ crystallization, any foreign ions can disrupt the lattice formation, potentially acting as nucleation inhibitors or leading to the formation of undesired mixed-oxide phases. Therefore, starting with the highest purity B₂O₃ is crucial for obtaining a pure crystalline phase.
Quantitative Data and Experimental Parameters
The tables below summarize key quantitative data for the crystallization of amorphous B₂O₃.
Table 1: Physical Properties of B₂O₃ Polymorphs
| Property | Amorphous (Glass) | α-B₂O₃ (Trigonal) | β-B₂O₃ (Monoclinic) |
| Density | ~2.46 g/cm³ | ~2.55 g/cm³ | ~3.11 g/cm³ |
| Melting Point | N/A (Softens) | ~450 °C | ~510 °C |
| Boron Coordination | 3 (BO₃) | 3 (BO₃) | 4 (BO₄) |
| Refractive Index | ~1.485 | - | - |
| Data sourced from[1][2][9] |
Table 2: Experimental Conditions for B₂O₃ Crystallization
| Crystalline Phase | Pressure | Temperature | Time | Starting Material | Reference |
| α-B₂O₃ | ≥ 10 kbar (~1 GPa) | ~200 °C | Prolonged | Amorphous B₂O₃ | [1] |
| α-B₂O₃ | up to 4 GPa | up to 1000 °C | - | Vitreous B₂O₃ | [7] |
| β-B₂O₃ | > 7 GPa | 1020–1400 K | - | Amorphous B₂O₃ | [9] |
| β-B₂O₃ | 0.5–46 GPa | High T | - | Amorphous B₂O₃ | [8] |
Experimental Protocols
Protocol 1: High-Pressure Synthesis of Crystalline α-B₂O₃
Objective: To synthesize the hexagonal α-B₂O₃ phase from amorphous B₂O₃.
Materials:
-
High-purity, anhydrous amorphous B₂O₃ powder.
-
High-pressure apparatus (e.g., multi-anvil press, piston-cylinder apparatus) capable of reaching >1 GPa and >200°C.
-
Capsule material inert to boron oxide (e.g., platinum, gold).
Procedure:
-
Sample Preparation: Under an inert, dry atmosphere (e.g., argon-filled glovebox), load the anhydrous amorphous B₂O₃ powder into the sample capsule.
-
Encapsulation: Securely seal the capsule to prevent any contamination and maintain pressure integrity.
-
High-Pressure Apparatus Setup: Place the encapsulated sample into the high-pressure apparatus assembly.
-
Pressurization: Gradually increase the pressure to the target value (e.g., 2 GPa).
-
Heating: Once the target pressure is stable, begin heating the sample to the target temperature (e.g., 250°C).
-
Annealing: Hold the sample at the target pressure and temperature for an extended period (e.g., 24-48 hours) to ensure complete crystallization.
-
Quenching: Rapidly cool the sample to room temperature while maintaining pressure.
-
Decompression: Slowly and carefully release the pressure.
-
Sample Recovery & Analysis: Recover the sample from the capsule and characterize the crystalline phase using X-ray Diffraction (XRD).
Protocol 2: Dehydration of Boric Acid to Amorphous B₂O₃
Objective: To prepare anhydrous amorphous B₂O₃ from boric acid, suitable for crystallization experiments.
Materials:
-
High-purity crystalline boric acid (H₃BO₃).
-
Stainless steel or platinum reactor/crucible.
-
Vacuum furnace or a tube furnace connected to a vacuum pump.
Procedure:
-
Loading: Place the H₃BO₃ powder into the reactor or crucible.
-
Vacuum Application: Connect the reactor to a vacuum system and reduce the pressure to between 10 and 30 mmHg.[10]
-
Stepwise Heating (Step A): While agitating if possible, slowly heat the mass to a temperature not exceeding ~150°C.[10] This step primarily converts boric acid to metaboric acid (HBO₂) and removes a significant amount of water. Hold at this temperature until water vapor evolution subsides.
-
Stepwise Heating (Step B): Increase the temperature to a value not exceeding ~250°C to complete the dehydration to B₂O₃.[10]
-
Melting & Homogenization: After complete dehydration, increase the temperature above the melting point of B₂O₃ (~450°C) under vacuum to obtain a clear, bubble-free molten glass.
-
Cooling: Cool the molten B₂O₃ to room temperature. The resulting solid is amorphous B₂O₃.
-
Storage: Immediately transfer the anhydrous amorphous B₂O₃ to a desiccator or an inert atmosphere glovebox for storage to prevent moisture reabsorption.
Phase Transformation Pathway
The following diagram illustrates the relationship between pressure, temperature, and the different states of B₂O₃.
Caption: B₂O₃ phase transformation pathways.
References
- 1. Boron trioxide - Wikipedia [en.wikipedia.org]
- 2. Boron oxide (B2O3) | B2O3 | CID 11073337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. northstarglass.com [northstarglass.com]
- 5. Investigating the Crystallization Process of Boron-Bearing Silicate-Phosphate Glasses by Thermal and Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sibran.ru [sibran.ru]
- 7. researchgate.net [researchgate.net]
- 8. uspex-team.org [uspex-team.org]
- 9. arxiv.org [arxiv.org]
- 10. US4908196A - Boric oxide preparation method - Google Patents [patents.google.com]
Technical Support Center: Diboron Dioxide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of diboron (B99234) compounds, with a focus on minimizing byproduct formation. For the purpose of this guide, we will focus on the synthesis of bis(pinacolato)diboron (B136004) (B₂pin₂), a common tetraalkoxydiboron compound, as a representative example.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. | - Ensure dropwise addition of reagents, particularly when exothermic reactions are expected.[1] - Maintain appropriate reaction temperature; some reactions require initial cooling followed by warming to room temperature.[1][2] - Use freshly opened and high-purity starting materials. |
| - Moisture in the reaction. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] - Ensure all glassware is thoroughly dried. | |
| - Suboptimal catalyst activity or degradation. | - Use the recommended catalyst loading. - Consider using a more stable catalyst or different solvent to prevent degradation, for example, using dioxane instead of DMF at high temperatures.[4] | |
| Presence of Boronic Acid as a Byproduct | - Hydrolysis of the diboron product. | - Work under strictly anhydrous conditions.[4] - Minimize exposure of the product to air and moisture during workup and purification. |
| Reaction Mixture Turns Brown or Black | - Palladium catalyst degradation. | - This can be normal for some palladium catalysts like Pd(dppf)Cl₂ upon heating.[4] - If it occurs early in the reaction, it may indicate premature catalyst decomposition, which can lead to side reactions like dehalogenation.[4] - Consider lowering the reaction temperature or changing the solvent to one less coordinating, like dioxane.[4] |
| Difficulty in Removing Byproducts | - Co-elution during chromatography or similar boiling points. | - For notoriously difficult-to-remove byproducts like triphenylphosphine (B44618) oxide, alternative purification methods may be needed.[5] - Consider converting the product to a more easily purified derivative, such as a potassium trifluoroborate salt.[5] |
| - Boron-containing byproducts remaining after workup. | - For some reactions involving diboron reagents, adding ethylenediamine (B42938) during workup can help remove boron-containing byproducts.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in diboron dioxide synthesis?
A1: Impurities can arise from several sources during the synthesis of diboron compounds. These include:
-
Starting Materials: Impurities present in the initial reagents can be carried through the synthesis.[][9]
-
Side Reactions: Unwanted reactions can compete with the desired product formation, leading to byproducts.
-
Incomplete Reactions: Unreacted starting materials can remain as impurities.[9][]
-
Degradation: The desired product or intermediates can decompose under the reaction conditions.[][11] For instance, the use of high temperatures in solvents like DMF can cause solvent pyrolysis, introducing impurities.[9]
-
Contamination: Contamination from solvents, catalysts, or the reaction setup can introduce impurities.[]
Q2: How can I minimize the formation of byproducts during the synthesis of bis(pinacolato)diboron?
A2: To minimize byproduct formation, consider the following:
-
Control of Reaction Conditions: Careful control of temperature is crucial. For example, in the synthesis of tetrakis(dimethylamino)diboron (B157049), a precursor to B₂pin₂, the dropwise addition of boron tribromide should be done at low temperatures (-40°C) to prevent violent reactions upon warming.[1]
-
Use of High-Purity Reagents: Using pure starting materials is essential to prevent the introduction of initial impurities.
-
Inert Atmosphere: Many reagents and products in diboron chemistry are sensitive to moisture and oxygen.[12] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis and oxidation side reactions.[3]
-
Appropriate Solvent Choice: The solvent can significantly impact the reaction. For instance, using anhydrous and non-toxic solvents like isopropanol (B130326) can help avoid homocoupling and increase selectivity in some borylation reactions.[3]
Q3: What are some common methods for purifying crude bis(pinacolato)diboron?
A3: Common purification methods include:
-
Filtration: This is often used to remove solid byproducts or unreacted solid reagents. For example, filtering through a Celite pad is a common step to remove precipitated salts like dimethylamine (B145610) hydrobromide.[1][2]
-
Distillation: For liquid products like tetrakis(dimethylamino)diboron, distillation under reduced pressure is an effective purification method.[1]
-
Chromatography: Silica gel chromatography can be used to purify some diboron compounds.[13]
-
Recrystallization: This technique can be used for solid diboron compounds to achieve high purity.
Q4: My diboron compound appears unstable. What are the best storage practices?
A4: Many diboron compounds, especially intermediates like tetrakis(dimethylamino)diboron, are moisture-sensitive.[1] While bis(pinacolato)diboron is considered bench-stable and inert towards oxygen and moisture, it is still good practice to store it in a cool, dry place under an inert atmosphere, especially for long-term storage, to prevent slow degradation.[2] Boronic acid derivatives like pinacol (B44631) esters offer increased stability for long-term storage compared to boronic acids themselves.[5]
Experimental Protocol: Synthesis of Bis(pinacolato)diboron
This protocol is a generalized procedure based on common literature methods for the synthesis of bis(pinacolato)diboron from tetrakis(dimethylamino)diboron.
Step 1: Synthesis of Tetrakis(dimethylamino)diboron
-
A three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a nitrogen source is flushed with nitrogen.
-
Toluene (B28343) and sodium are added to the flask, and the mixture is heated to reflux to finely pulverize the sodium with vigorous stirring.
-
After cooling, bromobis(dimethylamino)borane (B1604638) in toluene is added dropwise.
-
The suspension is heated at reflux for several hours.
-
After cooling, the slurry is filtered through a Celite pad.
-
The filtrate is concentrated under reduced pressure, and the residual oil is distilled to yield tetrakis(dimethylamino)diboron.[1]
Step 2: Synthesis of Bis(pinacolato)diboron
-
A three-necked flask is charged with tetrakis(dimethylamino)diboron and toluene.
-
A solution of pinacol in toluene is added.
-
The flask is cooled in an ice-water bath, and an ethereal solution of hydrogen chloride is added dropwise over a period of 2 hours, leading to the precipitation of dimethylamine hydrochloride.
-
The slurry is stirred at room temperature for an additional 4 hours.
-
The precipitate is removed by filtration through a Celite pad.
-
The filtrate is concentrated, and the residue is purified to yield bis(pinacolato)diboron.
Visualizations
Caption: Workflow for the synthesis of bis(pinacolato)diboron.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Experimental Hazards of Diboron Dioxide Precursors
This guide provides essential information for researchers, scientists, and drug development professionals working with diboron (B99234) dioxide precursors, primarily focusing on Bis(pinacolato)diboron (B2pin2) and Bis(catecholato)diboron. It is designed to offer troubleshooting assistance and answer frequently asked questions regarding the safe handling and use of these reagents.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with diboron dioxide precursors like Bis(pinacolato)diboron (B2pin2) and Bis(catecholato)diboron?
A1: The primary hazards associated with these precursors are:
-
Irritation: They are known to cause skin and serious eye irritation. Inhalation of dust can also lead to respiratory irritation.
-
Combustibility: While not highly flammable, they are combustible solids.
-
Hydrolytic Sensitivity: Some diboron compounds can be sensitive to moisture, leading to hydrolysis. This can affect the reagent's integrity and potentially lead to the formation of boric acid and the corresponding diol.
-
Incompatibility with Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous reactions and should be avoided.
Q2: What are the recommended personal protective equipment (PPE) when handling these precursors?
A2: Appropriate PPE is crucial for minimizing exposure. The following should be worn:
-
Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Always inspect gloves before use and practice proper glove removal technique.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working in an area with poor ventilation or where dust generation is likely, a NIOSH-approved respirator should be used.
Q3: How should I properly store this compound precursors?
A3: To ensure their stability and prevent degradation, these precursors should be stored in a cool, dry place. The container should be tightly sealed to protect from moisture and air. Some suppliers recommend refrigeration.
Q4: What are the signs of decomposition or degradation of these precursors?
A4: While visual signs may not always be apparent, a change in color, texture, or the presence of clumps could indicate degradation, likely due to hydrolysis. For quantitative assessment, techniques like NMR spectroscopy can be used to check the purity of the reagent before use.
Q5: What should I do in case of a spill?
A5: For minor spills, the following steps should be taken:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE (see Q2).
-
Carefully sweep up the solid material, avoiding dust generation. Use a spark-proof tool for cleanup.
-
Place the spilled material into a clearly labeled, sealed container for disposal.
-
Clean the spill area with a damp cloth or paper towel to remove any remaining residue.
-
Dispose of all cleanup materials as hazardous waste.
For major spills, evacuate the laboratory immediately and contact your institution's emergency response team.
Section 2: Troubleshooting Guides
Troubleshooting Unexpected Experimental Outcomes
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield in a cross-coupling reaction (e.g., Suzuki-Miyaura) | 1. Degraded diboron precursor: The reagent may have hydrolyzed due to improper storage or handling. 2. Inactive catalyst: The catalyst may have been deactivated. 3. Incorrect reaction conditions: Temperature, solvent, or base may not be optimal. | 1. Verify reagent quality: Use a fresh bottle of the diboron precursor or test the purity of the existing stock (e.g., by NMR). 2. Check catalyst: Use a fresh batch of catalyst and ensure it is handled under appropriate inert conditions if required. 3. Optimize reaction: Review the literature for established protocols for your specific substrates. Consider screening different solvents, bases, and temperatures. |
| Formation of unexpected byproducts | 1. Side reactions of the diboron reagent: The precursor might be participating in unintended reactions. 2. Contaminants in starting materials: Impurities in your substrates or solvent could be reacting. 3. Reaction with air or moisture: If the reaction is sensitive, exposure to the atmosphere could lead to byproduct formation. | 1. Review the mechanism: Understand the potential side reactions of your diboron reagent under the chosen conditions. 2. Purify starting materials: Ensure all substrates and solvents are pure and dry. 3. Improve inert atmosphere techniques: If necessary, use a glovebox or Schlenk line to exclude air and moisture from your reaction. |
| Reaction appears sluggish or does not go to completion | 1. Insufficient mixing: In heterogeneous mixtures, poor stirring can limit reaction rates. 2. Low reaction temperature: The activation energy for the reaction may not be met. 3. Inhibition: A component in the reaction mixture may be inhibiting the catalyst. | 1. Increase stirring rate: Ensure vigorous stirring to promote contact between reagents. 2. Increase temperature: Cautiously increase the reaction temperature, monitoring for any signs of decomposition. 3. Identify potential inhibitors: Review all components of your reaction for known catalyst poisons. |
Section 3: Quantitative Hazard Data
| Parameter | Value | Organization | Notes |
| OSHA PEL (Permissible Exposure Limit) | 15 mg/m³ (Total Dust for Boron Oxide) | OSHA | 8-hour Time-Weighted Average (TWA) |
| NIOSH REL (Recommended Exposure Limit) | 10 mg/m³ (Boron Oxide) | NIOSH | 10-hour TWA |
| ACGIH TLV (Threshold Limit Value) | 2 mg/m³ (Inhalable fraction for Borate compounds, inorganic) | ACGIH | 8-hour TWA |
| ACGIH STEL (Short-Term Exposure Limit) | 6 mg/m³ (Inhalable fraction for Borate compounds, inorganic) | ACGIH | 15-minute exposure limit |
Note: These limits are for boron compounds in general and may not be directly applicable to all this compound precursors. It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the most specific and up-to-date information.
Section 4: Experimental Protocols
Protocol 4.1: General Handling of this compound Precursors
-
Preparation: Before handling, ensure that the work area (e.g., fume hood) is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the diboron precursor under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Weighing: Weigh the required amount of the solid precursor in a closed container (e.g., a vial or flask) to minimize dust generation and exposure.
-
Transfer: If transferring the solid, do so carefully to avoid creating dust. Use a spatula or powder funnel.
-
Cleaning: After use, decontaminate any glassware or equipment that has come into contact with the precursor. Wash with an appropriate solvent, followed by soap and water.
Protocol 4.2: Quenching of Unreacted this compound Precursors
Small Scale (in a reaction flask):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a protic solvent such as methanol (B129727) or isopropanol (B130326) to the stirred reaction mixture. The protic solvent will react with the unreacted diboron reagent.
-
Allow the mixture to warm to room temperature and stir for at least one hour to ensure complete quenching.
-
Proceed with the aqueous workup as required by your specific reaction protocol.
Caution: The quenching process can be exothermic. Add the quenching agent slowly and with adequate cooling.
Protocol 4.3: Laboratory-Scale Waste Disposal
-
Segregation: Collect all waste containing this compound precursors and their byproducts in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.
-
Neutralization (if necessary): For residual amounts of the precursor, a quenching step as described in Protocol 4.2 can be performed on the waste stream before it is collected for disposal. Always check your institution's guidelines for chemical waste treatment.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Section 5: Visual Guides (Graphviz DOT Language)
Caption: General workflow for experiments involving this compound precursors.
Caption: Decision-making flowchart for responding to a diboron precursor spill.
Validation & Comparative
A Comparative Guide to the Experimental and Theoretical Spectra of Diboron Dioxide (B2O2)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental and theoretical spectroscopic data for diboron (B99234) dioxide (B2O2). It includes a detailed overview of the methodologies employed in obtaining this data and presents a clear, quantitative comparison to facilitate a deeper understanding of the molecule's properties.
Introduction to Diboron Dioxide Spectroscopy
This compound (B2O2) is a molecule of significant interest in chemical physics and materials science. Understanding its vibrational and rotational spectra is crucial for characterizing its molecular structure, bonding, and behavior in various environments. Spectroscopic analysis, both experimental and theoretical, provides valuable insights into these properties. Experimental techniques, such as matrix isolation infrared spectroscopy, allow for the direct observation of vibrational transitions, while computational methods, including ab initio and density functional theory (DFT) calculations, offer a theoretical framework for interpreting and predicting these spectra. This guide presents a comparative analysis of the available experimental and theoretical data for B2O2.
Data Presentation: A Comparative Analysis
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) of B2O2 Isotopologues
| Isotopologue | Vibrational Mode | Experimental Frequency (cm⁻¹)[1] | Theoretical Frequency (cm⁻¹) |
| ¹⁰B₂O₂ | ν(asym) | 1955 | Data not available in search results |
| ¹⁰B¹¹BO₂ | ν(asym) | 1921 | Data not available in search results |
| ¹¹B₂O₂ | ν(asym) | 1899 | Data not available in search results |
Note: The experimental frequencies were obtained in a solid argon matrix and may be subject to matrix shifts.
Table 2: Spectroscopic Constants of B2O2
| Constant | Experimental Value | Theoretical Value |
| Rotational Constant (B) | Data not available in search results | Data not available in search results |
| Bond Length (B-B) | Data not available in search results | Data not available in search results |
| Bond Length (B-O) | Data not available in search results | Data not available in search results |
Experimental and Theoretical Protocols
A robust comparison of spectroscopic data necessitates a thorough understanding of the methodologies used to obtain it.
Experimental Protocol: Matrix Isolation Infrared Spectroscopy
The experimental data for the infrared absorption spectra of B2O2 were obtained using the matrix isolation technique. This method is designed to study reactive or unstable species by trapping them in an inert solid matrix at very low temperatures.
Workflow for Matrix Isolation Infrared Spectroscopy of B2O2:
Caption: Workflow for Matrix Isolation Infrared Spectroscopy of B2O2.
The key steps in this process are:
-
Generation of B2O2: The B2O2 molecules were generated by the reaction of boron atoms with molecular oxygen at high temperatures.
-
Matrix Formation: The gaseous mixture containing B2O2 was then co-deposited with a large excess of an inert gas, such as argon, onto a cryogenic window cooled to approximately 4 Kelvin.
-
Spectroscopic Measurement: The infrared spectrum of the isolated B2O2 molecules was then recorded. The inert matrix prevents the rotation of the molecules, resulting in sharp absorption bands that correspond to the vibrational transitions.
Theoretical Protocol: Ab Initio and Density Functional Theory (DFT) Calculations
Theoretical spectra of molecules like B2O2 are typically calculated using quantum chemical methods. These methods solve the Schrödinger equation for the molecule to determine its electronic structure, optimized geometry, and vibrational frequencies.
Logical Workflow for Theoretical Spectrum Calculation:
Caption: Workflow for Theoretical Spectrum Calculation of B2O2.
Key aspects of the theoretical protocol include:
-
Level of Theory: This refers to the specific quantum mechanical approximation used. Common methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), coupled-cluster (CC) theory, and Density Functional Theory (DFT) with various functionals (e.g., B3LYP). Higher levels of theory generally provide more accurate results but are computationally more expensive.
-
Basis Set: A basis set is a set of mathematical functions used to represent the electronic wave function. Larger basis sets, such as those in the correlation-consistent family (e.g., cc-pVTZ, aug-cc-pVQZ), provide a more accurate description of the electron distribution and lead to more reliable predictions of molecular properties.
For B2O2, ab initio molecular orbital calculations have been used to confirm its linear D∞h structure (O=B-B=O). To obtain theoretical vibrational frequencies, a geometry optimization would first be performed to find the lowest energy structure, followed by a frequency calculation at that geometry. The frequency calculation provides the harmonic vibrational frequencies, which can then be compared to experimental data. Anharmonic corrections can also be applied for a more accurate comparison.
Objective Comparison and Discussion
The experimental data clearly identifies a strong antisymmetric stretching vibration for B2O2. The observed isotopic shifts upon substitution of ¹⁰B with ¹¹B are consistent with the theoretical understanding of vibrational frequencies, which are dependent on the masses of the constituent atoms.
A comprehensive comparison is currently limited by the lack of readily available, high-level theoretical calculations for the vibrational frequencies and rotational constants of B2O2 in the searched literature. Such theoretical data would be invaluable for several reasons:
-
Validation of Experimental Data: Theoretical calculations can help to confirm the assignment of experimental spectral features to specific vibrational modes.
-
Prediction of Unobserved Spectra: Theory can predict the frequencies of vibrational modes that are weak or inactive in the infrared spectrum, such as the symmetric stretching and bending modes of the linear B2O2 molecule.
-
Determination of Molecular Geometry: By comparing calculated rotational constants with experimental values (if they were available), a very precise molecular geometry (bond lengths) could be determined.
Future theoretical studies employing high-level coupled-cluster methods with large basis sets would be highly beneficial to provide a complete and accurate set of spectroscopic constants for B2O2, enabling a more thorough and quantitative comparison with experimental findings. This would ultimately lead to a more refined understanding of the structure and bonding in this intriguing molecule.
References
A Comparative Guide to Diboron Dioxide and Diboron Trioxide for Researchers
For scientists and professionals in drug development, a thorough understanding of the properties of chemical compounds is paramount. This guide provides a detailed comparison of diboron (B99234) dioxide (B₂O₂) and diboron trioxide (B₂O₃), offering insights into their known characteristics and potential applications. While extensive data is available for the well-studied diboron trioxide, information on diboron dioxide remains notably scarce in publicly accessible literature.
Quantitative Data Comparison
| Property | This compound (B₂O₂) | Diboron Trioxide (B₂O₃) |
| Molecular Formula | B₂O₂ | B₂O₃ |
| Molar Mass | 53.621 g/mol [1] | 69.6182 g/mol [2] |
| Appearance | Data not available | White, glassy solid or colorless, semi-transparent lumps[2][3] |
| Density | Data not available | 2.460 g/cm³ (liquid); 2.55 g/cm³ (trigonal); 3.11–3.146 g/cm³ (monoclinic)[2] |
| Melting Point | Data not available | 450 °C (trigonal)[2][3] |
| Boiling Point | Data not available | 1860 °C (sublimes at 1500 °C)[2] |
| Solubility in Water | Data not available | 1.1 g/100mL (10 °C), 3.3 g/100mL (20 °C), 15.7 g/100mL (100 °C)[2] |
| CAS Number | 13766-28-4[1][4][5][6] | 1303-86-2[2] |
Structural Properties
This compound (B₂O₂)
The structural properties of this compound are not well-documented in the solid state. Gas-phase studies have been conducted, but a comprehensive understanding of its solid-state structure and bonding is lacking.
Diboron Trioxide (B₂O₃)
Diboron trioxide typically exists in an amorphous (glassy) state, which is notoriously difficult to crystallize.[2] The most common amorphous form is believed to be composed of boroxol rings, which are six-membered rings of alternating boron and oxygen atoms.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not available in the reviewed literature. However, established methods for diboron trioxide are well-documented.
Synthesis of Diboron Trioxide (B₂O₃)
Method 1: Dehydration of Boric Acid
This method involves the thermal decomposition of boric acid.
-
Procedure:
-
Boric acid (H₃BO₃) is heated to approximately 170 °C. At this stage, it dehydrates to form metaboric acid (HBO₂).
-
H₃BO₃ → HBO₂ + H₂O
-
-
Further heating above 300 °C results in the formation of diboron trioxide and more water vapor.[2]
-
2HBO₂ → B₂O₃ + H₂O
-
-
-
Notes: A carefully controlled heating rate is necessary to prevent "gumming" as water is evolved.[2]
Method 2: From Borax and Sulfuric Acid
This industrial method produces B₂O₃ with high purity.
-
Procedure:
-
Borax (Na₂B₄O₇·10H₂O) is treated with sulfuric acid (H₂SO₄) in a fusion furnace.
-
At temperatures exceeding 750 °C, a molten layer of boron oxide separates from sodium sulfate.
-
The molten B₂O₃ is then decanted and cooled to yield a product of 96–97% purity.[2]
-
Applications in Research and Drug Development
This compound (B₂O₂)
Due to the limited available data, the applications of this compound in research, particularly in drug development, are currently unknown.
Diboron Trioxide (B₂O₃)
Diboron trioxide has a range of established and emerging applications relevant to researchers.
-
Starting Material for Boron Compounds: It serves as a crucial precursor for the synthesis of other boron-containing compounds, such as boron carbide and elemental boron.[2]
-
Catalysis: B₂O₃ is employed as an acid catalyst in various organic synthesis reactions.[7]
-
Glass and Ceramics Production: It is a key component in the manufacture of borosilicate glass, which is widely used for laboratory glassware due to its thermal resistance and chemical durability.[2]
-
Potential Anticancer Agent: Recent in vitro studies have explored the effects of B₂O₃ on colon cancer cells, suggesting it may have a role in stimulating apoptosis and necrosis.[8] However, further in vivo research is required to validate these findings.
Visualizing Synthesis and Applications
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. This compound [webbook.nist.gov]
- 2. Boron trioxide - Wikipedia [en.wikipedia.org]
- 3. Boron oxide (B2O3) | B2O3 | CID 11073337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. Boron trioxide (or diboron trioxide) manufacturers, suppliers, exporters, producers, in Visakhapatnam India. | Vizag Chemicals [vizagchemical.com]
- 8. Synthesis of New Boron Derived Compounds; Anticancer, Antioxidant and Antimicrobial Effect in Vitro Glioblastoma Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Boron Suboxide (B₆O) and Diboron Dioxide (B₂O₂): A Tale of a Superhard Solid and a Gaseous Enigma
In the landscape of materials science, boron oxides present a fascinating array of structures and properties. This guide provides a comparative analysis of the superhard boron suboxide (B₆O) and the less-understood diboron (B99234) dioxide (B₂O₂). Due to a wealth of experimental data for B₆O in its solid state and a contrasting lack of such data for B₂O₂, which is primarily characterized in the gaseous phase, this comparison is inherently asymmetrical. To provide a more grounded comparison for researchers, scientists, and professionals in drug development, the well-established properties of diboron trioxide (B₂O₃) are also included as a benchmark.
Synthesis and Structural Characteristics
Boron Suboxide (B₆O): A Covalently Bonded Supermaterial
Boron suboxide is a refractory solid renowned for its exceptional hardness and low density.[1][2] It is typically synthesized through high-temperature and often high-pressure methods. Common synthesis routes include the reduction of boric oxide (B₂O₃) with elemental boron or the oxidation of boron with metal oxides like zinc oxide (ZnO).[1][3] The application of high pressure during synthesis is crucial for obtaining highly crystalline and stoichiometric B₆O.[4]
The crystal structure of B₆O is rhombohedral (space group R-3m) and is based on a framework of B₁₂ icosahedra.[1][5][6] These icosahedra are located at the vertices of a rhombohedral unit cell.[1] Two oxygen atoms occupy interstitial positions along the[7] rhombohedral direction, forming strong covalent bonds with surrounding boron atoms.[1][5] This rigid, three-dimensional network of strong covalent bonds is the primary reason for B₆O's remarkable physical properties.[1][2]
Diboron Dioxide (B₂O₂): A Gaseous Molecule
In stark contrast to B₆O, there is a notable absence of experimental literature detailing the synthesis and characterization of a stable, solid form of this compound (B₂O₂). The available information on B₂O₂ is largely derived from computational chemistry databases and gas-phase studies.[8][9] These sources provide information on its molecular formula, weight, and computed descriptors but do not describe a crystal structure or solid-state properties.[8] Theoretical studies and gas-phase experiments indicate that B₂O₂ exists as a linear molecule with the structure O=B-B=O.[8]
Diboron Trioxide (B₂O₃): The Common Boron Oxide
Diboron trioxide, the most common oxide of boron, is a white, glassy solid at room temperature.[10] It is typically produced by the dehydration of boric acid. B₂O₃ exists in both amorphous (glassy) and crystalline forms. The crystalline form has a structure based on a network of corner-sharing BO₃ triangles.[10]
Comparative Physical and Chemical Properties
The disparate nature of the available data for B₆O and B₂O₂ necessitates a different approach to comparison. For B₆O, a wealth of experimental data on its solid-state properties exists. For B₂O₂, only basic molecular and computed data are available. B₂O₃ is included for a more complete comparison of boron oxides.
| Property | Boron Suboxide (B₆O) | This compound (B₂O₂) | Diboron Trioxide (B₂O₃) |
| Formula Weight ( g/mol ) | ~80.87 | 53.621[9] | 69.62 |
| State at STP | Solid[1] | Gas/Transient Species[9] | Solid[10] |
| Crystal Structure | Rhombohedral (R-3m)[1][5] | Not applicable (no stable solid) | Trigonal (crystalline), Amorphous (glassy)[10] |
| Density (g/cm³) | ~2.6 | Not applicable | 2.46 (crystalline)[10] |
| Hardness | Very high (approaching 45 GPa)[2] | Not applicable | ~4 (Mohs scale)[10] |
| Melting Point (°C) | ~2000 | Not applicable | 450 (crystalline)[10] |
| Thermal Conductivity | High[1][2] | Not applicable | Low |
| Chemical Inertness | High[1][2] | Reactive | Moderately reactive with water[10] |
| Electronic Properties | p-type semiconductor | Not applicable | Insulator |
Experimental Protocols: Synthesis of Boron Suboxide (B₆O)
A common method for synthesizing B₆O is through the high-pressure, high-temperature reduction of B₂O₃ with boron.[4]
Materials:
-
Amorphous or crystalline boron powder
-
Boric oxide (B₂O₃) powder
-
Hexagonal boron nitride (hBN) or other suitable capsule material
-
Multi-anvil press or similar high-pressure apparatus
Procedure:
-
Mixing: The starting powders of boron and B₂O₃ are thoroughly mixed in a desired stoichiometric ratio (e.g., 16B + B₂O₃ → 3B₆O). An excess of B₂O₃ may be used to promote crystal growth.[4]
-
Encapsulation: The mixed powder is loaded into a capsule made of a material that is inert under the reaction conditions, such as hBN.
-
High-Pressure, High-Temperature Synthesis: The capsule is placed within the cell assembly of a multi-anvil press. The pressure is gradually increased to the target pressure (e.g., 5.5 GPa). Once the desired pressure is reached, the temperature is increased to the synthesis temperature (e.g., 1800 °C) and held for a specific duration (e.g., 30 minutes).[4]
-
Quenching and Decompression: After the synthesis period, the sample is rapidly cooled (quenched) to room temperature while maintaining pressure. Subsequently, the pressure is slowly released.
-
Product Recovery and Purification: The synthesized product is recovered from the capsule. Unreacted B₂O₃ and other impurities can be removed by washing with hot water or other suitable solvents.
-
Characterization: The final product is characterized using techniques such as X-ray diffraction (XRD) for phase identification and crystal structure analysis, scanning electron microscopy (SEM) for morphology, and transmission electron microscopy (TEM) for detailed structural analysis.
Visualizing the Structures and Workflow
To better understand the structural differences and the experimental process, the following diagrams are provided.
Caption: A simplified representation of the B₆O crystal structure, highlighting a B₁₂ icosahedron and an interstitial oxygen atom.
Caption: Molecular representations of gaseous B₂O₂ and a fundamental unit of the B₂O₃ network structure.
Caption: A general workflow for the synthesis and characterization of boron suboxide (B₆O).
Conclusion
This comparative guide highlights the significant differences in the current scientific understanding of boron suboxide (B₆O) and this compound (B₂O₂). B₆O is a well-characterized superhard material with a defined crystal structure and a range of experimentally verified properties, making it a promising candidate for various technological applications. In contrast, B₂O₂ remains largely a subject of theoretical and gas-phase studies, with no stable solid-state form experimentally documented. The inclusion of diboron trioxide (B₂O₃) provides a valuable reference point, underscoring the diverse nature of boron oxides. For researchers and scientists, this analysis clarifies the state of knowledge for these materials and underscores the need for further experimental investigation into the potential existence and properties of solid B₂O₂.
References
- 1. This compound [webbook.nist.gov]
- 2. Boron dioxide [webbook.nist.gov]
- 3. This compound | B2O2 | CID 139581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. Thermal Properties Of Solids | Research Starters | EBSCO Research [ebsco.com]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure - Wikipedia [en.wikipedia.org]
- 9. ijrar.org [ijrar.org]
- 10. A high throughput synthetic workflow for solid state synthesis of oxides - PMC [pmc.ncbi.nlm.nih.gov]
Validating DFT Calculations for B2O2 Molecular Geometry: A Comparative Guide
A critical assessment of computational methods for predicting the molecular structure of diboron (B99234) dioxide (B2O2) is presented for researchers, scientists, and drug development professionals. In the absence of definitive experimental data, this guide provides a comparison of geometric parameters predicted by a common Density Functional Theory (DFT) functional against high-level ab initio calculations, offering insights into the reliability of computational approaches for this and similar molecules.
Diboron dioxide (B2O2) is a molecule of interest in boron chemistry and as a potential intermediate in combustion and materials science. Accurate determination of its molecular geometry is fundamental to understanding its reactivity and properties. While experimental characterization of such transient species can be challenging, computational chemistry, particularly DFT, offers a viable pathway to predict molecular structures. However, the accuracy of DFT is highly dependent on the choice of the functional. This guide addresses the validation of DFT calculations for the molecular geometry of B2O2 by comparing them to more accurate, albeit computationally expensive, ab initio methods.
Experimental and High-Level Theoretical Benchmarks
To date, a definitive experimental determination of the gas-phase molecular geometry of B2O2 has not been reported in the literature. The transient nature of the molecule makes experimental studies challenging.
In the absence of experimental data, high-level ab initio quantum chemistry methods, such as Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are considered the 'gold standard' for accurate molecular geometry predictions. These methods, while computationally intensive, provide a reliable benchmark for validating more cost-effective DFT calculations. Theoretical studies have investigated various isomers of B2O2, with the linear, centrosymmetric O=B-B=O structure (D∞h point group) being a commonly predicted stable form.
Comparison of Calculated Geometries
The following table summarizes the calculated geometric parameters for the linear O=B-B=O isomer of this compound using a representative DFT functional and a high-level ab initio method.
| Method/Basis Set | B-B Bond Length (Å) | B=O Bond Length (Å) |
| CCSD/6-31G * | 1.621 | 1.205 |
| B3LYP/6-311+G(d,p) | 1.603 | 1.209 |
Note: The values presented are based on available computational studies. The CCSD calculation provides a high-level theoretical reference.
The B3LYP functional, a widely used hybrid functional, provides a B-B bond length that is slightly shorter and a B=O bond length that is slightly longer than the values obtained from the CCSD calculation. This comparison highlights the typical deviations that can be expected from DFT methods and underscores the importance of benchmarking against higher levels of theory, especially when experimental data is unavailable.
Methodologies
Computational Details
The geometric parameters cited in this guide were obtained from full geometry optimizations. The DFT calculations were performed using the B3LYP functional with the 6-311+G(d,p) basis set. The reference ab initio calculations were carried out at the CCSD (Coupled-Cluster with Single and Double excitations) level of theory with the 6-31G* basis set. For both methods, the geometry was optimized until the forces on each atom were negligible, ensuring a true minimum on the potential energy surface was located.
Validation Workflow and Comparison Logic
The process of validating a DFT calculation against a high-level theoretical benchmark follows a clear logical workflow.
Caption: Workflow for validating DFT-calculated molecular geometry.
The core of the comparison lies in quantifying the deviation of the DFT-predicted geometry from the benchmark data.
Caption: Logical structure of the geometry comparison.
A Researcher's Guide to Cross-Validating B2O2 Characterization: A Comparative Analysis of XPS, TEM, and Raman Spectroscopy
For researchers and professionals in drug development and materials science, accurate characterization of novel compounds is paramount. This guide provides a comprehensive comparison of three powerful analytical techniques—X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), and Raman Spectroscopy—for the characterization of diboron (B99234) dioxide (B2O2). Detailed experimental protocols and quantitative data are presented to facilitate cross-validation and ensure robust material analysis.
The unique properties of boron-based materials, including B2O2, have garnered significant interest for various applications. However, a thorough understanding of their structure, composition, and purity is essential for their effective utilization. This guide offers a side-by-side comparison of XPS, TEM, and Raman spectroscopy, highlighting their individual strengths and how they can be used in a complementary manner to provide a holistic characterization of B2O2.
At a Glance: Comparing Key Analytical Techniques for B2O2
To aid in the selection of the most appropriate characterization method, the following table summarizes the key performance indicators of XPS, TEM, and Raman spectroscopy for the analysis of B2O2.
| Feature | X-ray Photoelectron Spectroscopy (XPS) | Transmission Electron Microscopy (TEM) | Raman Spectroscopy |
| Information Provided | Elemental composition, chemical states, empirical formula | Morphology, particle size and distribution, crystal structure | Molecular vibrations, phase identification, crystallinity |
| Primary Application for B2O2 | Quantifying B:O ratio, distinguishing B2O2 from B2O3 | Imaging of B2O2 nanostructures, diffraction analysis | Identifying B-O bonding, differentiating amorphous vs. crystalline forms |
| Spatial Resolution | ~10 µm | < 1 nm | ~1 µm |
| Detection Limit | ~0.1 atomic % | N/A (imaging technique) | Varies with material and instrumentation |
| Sample Requirements | Solid, powder, or thin film; UHV compatible | Electron-transparent thin samples (<100 nm) | Solid, liquid, or gas |
| Key B2O2 Parameter | B 1s Binding Energy | Lattice spacing (from SAED) | Raman shift of B-O vibrations |
In-Depth Analysis of B2O2 with XPS, TEM, and Raman Spectroscopy
A multi-technique approach is often necessary for the unambiguous characterization of novel materials like B2O2. The following sections delve into the specific information each technique can provide.
X-ray Photoelectron Spectroscopy (XPS): Unveiling Surface Chemistry
XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the top 5-10 nm of a material.[1] For B2O2, XPS is invaluable for determining the precise boron-to-oxygen ratio and for distinguishing it from other boron oxides, such as boron trioxide (B2O3).
The key parameter in the XPS analysis of boron compounds is the binding energy of the B 1s core level electron. For a thin film of B2O2, the B 1s binding energy has been reported to be around 192.55 eV.[2] This is distinct from the B 1s binding energy in B2O3, which typically appears at a higher energy of 193.5-194.0 eV.[2] This chemical shift is a direct consequence of the different oxidation states of boron in the two compounds.
Transmission Electron Microscopy (TEM): Visualizing Nanoscale Structure
TEM offers direct visualization of the morphology, size, and crystal structure of nanomaterials with sub-nanometer resolution.[3][4] For B2O2, TEM can be used to image individual nanoparticles or thin film structures, providing insights into their size distribution and shape.
Furthermore, Selected Area Electron Diffraction (SAED) in the TEM provides crystallographic information.[5][6] For crystalline B2O2, the SAED pattern will consist of a series of sharp spots or rings, from which the lattice parameters can be determined. Amorphous B2O2, on the other hand, will produce diffuse halo rings in the diffraction pattern.[7]
Raman Spectroscopy: Probing Molecular Vibrations
Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices.[8] It is highly sensitive to the chemical bonding and crystal structure of a material, making it an excellent tool for identifying different phases and assessing crystallinity.
The Raman spectrum of B2O2 is expected to show characteristic peaks corresponding to the stretching and bending vibrations of the B-O bonds. While specific Raman spectra for pure B2O2 are not widely reported, the analysis of other boron-oxygen compounds indicates that the position and shape of these peaks can be used to distinguish between different boron oxides and to differentiate between amorphous and crystalline forms.[9] For instance, crystalline materials typically exhibit sharp, well-defined Raman peaks, whereas amorphous materials show broad bands.[9]
Experimental Protocols for B2O2 Characterization
To ensure reproducibility and enable cross-validation, detailed experimental protocols are provided below for each technique as they would be applied to the characterization of a B2O2 sample, for instance, in powder form.
XPS Experimental Protocol
-
Sample Preparation: Mount the B2O2 powder onto a sample holder using double-sided copper or carbon tape. Ensure the powder is pressed firmly to create a smooth, flat surface.
-
Instrument Setup:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV).
-
Analysis Chamber Pressure: < 1 x 10⁻⁸ mbar.
-
Pass Energy: 160 eV for survey scans and 20 eV for high-resolution scans of the B 1s and O 1s regions.
-
Take-off Angle: 90° with respect to the sample surface.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the B 1s and O 1s regions.
-
If depth-dependent information is required, perform Ar+ ion sputtering to etch the surface, followed by XPS analysis at different depths.[10]
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Perform peak fitting on the high-resolution B 1s spectrum to identify the different chemical states of boron.
-
Calculate the atomic concentrations of boron and oxygen from the peak areas and their respective sensitivity factors.
-
TEM Experimental Protocol
-
Sample Preparation:
-
Disperse a small amount of B2O2 powder in a volatile solvent like ethanol (B145695) or isopropanol.
-
Sonnicate the dispersion for 5-10 minutes to break up agglomerates.
-
Place a drop of the dispersion onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely in a dust-free environment.
-
-
Instrument Setup:
-
Acceleration Voltage: 200 kV.
-
Imaging Mode: Bright-field imaging for morphology and size analysis.
-
Diffraction Mode: Selected Area Electron Diffraction (SAED) for crystallographic analysis.
-
-
Data Acquisition:
-
Acquire low-magnification images to assess the overall particle distribution.
-
Acquire high-resolution images of individual particles to observe their morphology and any lattice fringes in crystalline regions.
-
Obtain SAED patterns from single particles or ensembles of particles.
-
-
Data Analysis:
-
Measure the size of a statistically significant number of particles from the TEM images to determine the particle size distribution.
-
Index the SAED patterns to determine the crystal structure and lattice parameters for crystalline B2O2.
-
Analyze the diffuse rings from amorphous B2O2 to obtain information about the short-range order.
-
Raman Spectroscopy Experimental Protocol
-
Sample Preparation: Place a small amount of B2O2 powder on a clean microscope slide.
-
Instrument Setup:
-
Laser Excitation Wavelength: 532 nm or 785 nm (the choice may depend on sample fluorescence).
-
Laser Power: Use low laser power (e.g., < 1 mW) to avoid sample damage.
-
Objective Lens: 50x or 100x.
-
Spectral Range: 100 - 2000 cm⁻¹.
-
Acquisition Time and Accumulations: Adjust to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a Raman spectrum from a representative area of the sample.
-
If the sample is heterogeneous, perform Raman mapping to visualize the spatial distribution of different components.
-
-
Data Analysis:
-
Identify the positions and relative intensities of the Raman peaks.
-
Compare the obtained spectrum with reference spectra of other boron oxides to confirm the identity of B2O2.
-
Analyze the peak widths to assess the degree of crystallinity.
-
Visualizing the Characterization Workflow
To effectively utilize these techniques in a coordinated manner, a logical workflow is essential. The following diagrams illustrate a typical workflow for comprehensive B2O2 characterization and the decision-making process based on the obtained results.
By employing a combination of XPS, TEM, and Raman spectroscopy, and by following rigorous experimental protocols, researchers can achieve a thorough and reliable characterization of B2O2. This integrated approach is crucial for advancing the development and application of this promising material in various scientific and technological fields.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selected area diffraction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Isotopic Shift Analysis in Diboron Dioxide (B₂O₂) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic performance of isotopic shift analysis in the study of diboron (B99234) dioxide (B₂O₂), supported by experimental data. Detailed methodologies for the key experiments are presented, and logical and experimental workflows are visualized.
Introduction to Isotopic Shift Analysis
Isotopic shift analysis is a powerful spectroscopic technique used to elucidate the structure and bonding of molecules. By substituting atoms with their heavier or lighter isotopes, changes in the vibrational frequencies of the molecule can be observed. These shifts provide valuable information about the specific atoms involved in a particular vibrational mode, aiding in the definitive assignment of spectral features and the validation of molecular structures. In the case of diboron dioxide, isotopic substitution of boron (¹⁰B and ¹¹B) is crucial for confirming its linear O=B-B=O structure.
Performance Comparison: Isotopic Shift Analysis vs. Other Techniques
While other techniques can provide structural information, isotopic shift analysis offers unique advantages for small molecules like B₂O₂.
| Technique | Advantages | Limitations | Applicability to B₂O₂ |
| Isotopic Shift Analysis (Infrared/Raman) | - Provides definitive vibrational mode assignments.[1][2] - Confirms the presence and number of specific atoms in a vibrational mode.[1] - Relatively straightforward to implement with matrix isolation spectroscopy. | - Requires synthesis or availability of isotopically labeled precursors. - Analysis can be complex for larger molecules with many vibrational modes. | High: Essential for confirming the D∞h symmetry and assigning the B-O stretching modes.[1][2] |
| X-ray Crystallography | - Provides precise atomic coordinates and bond lengths in the solid state. | - Requires the molecule to be crystalline. - B₂O₂ is a reactive species, making crystal growth challenging. | Low: Not readily applicable due to the transient nature of B₂O₂. |
| Gas-Phase Electron Diffraction | - Determines molecular structure in the gas phase. | - Provides average structural parameters. - Can be difficult for species that are not easily vaporized or are present in mixtures. | Moderate: Has been used for related boron oxides, but isotopic shift analysis provides more direct vibrational information. |
| Microwave Spectroscopy | - Provides very precise rotational constants and molecular geometries for gas-phase molecules. | - Requires the molecule to have a permanent dipole moment. - The linear O=B-B=O structure of B₂O₂ has no permanent dipole moment. | Low: Not applicable for determining the structure of the ground state of B₂O₂. |
Quantitative Data: Isotopic Shifts in this compound
The most significant application of isotopic shift analysis for B₂O₂ has been the assignment of the asymmetric B=O stretching vibration (ν₃). The observed frequencies for different isotopologues of B₂O₂ isolated in a solid argon matrix are presented below.
| Isotopologue | Observed Frequency (cm⁻¹) | Reference |
| ¹¹B₂O₂ | 1898.9 | [1] |
| ¹¹B₂O₂ | 1899 | [2] |
| ¹⁰B¹¹BO₂ | 1921 | [2] |
| ¹⁰B₂O₂ | 1955 | [2] |
The observed shift to higher frequencies upon substitution with the lighter ¹⁰B isotope is consistent with the theoretical predictions for a B=O stretching mode, confirming the assignment.[1][2] The splitting pattern observed for the mixed isotopologue, ¹⁰B¹¹BO₂, further validates the presence of two equivalent boron atoms in the molecule.[1]
Experimental Protocols
The primary experimental technique used to obtain the spectroscopic data for B₂O₂ and its isotopologues is matrix isolation infrared spectroscopy .[1][2]
Objective: To trap individual B₂O₂ molecules in an inert solid matrix at cryogenic temperatures to obtain high-resolution infrared spectra and observe isotopic shifts.
Methodology:
-
Generation of B₂O₂: Boron atoms are generated by Nd:YAG laser ablation of a solid boron target.[1]
-
Reaction: The ablated boron atoms are co-deposited with an Argon/Oxygen (Ar/O₂) mixture onto a cryogenic salt window (e.g., CsI or KBr) maintained at approximately 11 ± 1 K.[1] The boron atoms react with O₂ upon condensation to form various boron oxides, including B₂O₂.
-
Isotopic Labeling: To observe isotopic shifts, the experiment is repeated using isotopically enriched precursors. For boron, this involves using targets of ¹⁰B and ¹¹B.
-
Matrix Isolation: The product molecules are trapped within the solid argon matrix. The inert nature of the argon matrix prevents further reactions and allows for the stabilization of the reactive B₂O₂ species.
-
Spectroscopic Measurement: The infrared absorption spectrum of the matrix-isolated species is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: The observed absorption bands are assigned to specific vibrational modes of the different boron oxide species based on their frequencies and, crucially, their isotopic shifts. Annealing the matrix (warming it slightly) can promote the formation of larger aggregates like B₂O₂, and the corresponding spectral changes are monitored.[1]
Visualizations
Caption: Experimental workflow for matrix isolation infrared spectroscopy of B₂O₂.
Caption: Logical workflow for using isotopic shifts to confirm molecular structure.
References
A Researcher's Guide to Spectroscopic Differentiation of B2O2 from Other Boron-Oxygen Species
For researchers, scientists, and drug development professionals, the accurate identification of boron-oxygen species is critical. This guide provides a comprehensive comparison of spectroscopic techniques for differentiating diboron (B99234) dioxide (B2O2) from other common boron oxides such as boron monoxide (BO), boron dioxide (BO2), and diboron trioxide (B2O3), supported by experimental data.
This document outlines the key spectroscopic identifiers for B2O2 and presents the methodologies used to obtain this data. A logical workflow for the unambiguous identification of B2O2 is also provided.
Distinguishing Spectroscopic Signatures
The primary methods for distinguishing B2O2 from its counterparts are mass spectrometry, infrared (IR) spectroscopy, and photoelectron spectroscopy. Each technique provides unique insights into the molecular structure and composition of these species.
Mass Spectrometry
Mass spectrometry is the initial and most direct method for identifying B2O2 based on its specific mass-to-charge ratio (m/z). The molecular weight of the most common isotopologue, ¹¹B₂¹⁶O₂, is approximately 54 amu. The natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) results in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the presence of two boron atoms.
Infrared Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. B2O2, having a linear O=B-B=O structure (D∞h symmetry), exhibits characteristic vibrational frequencies that are distinct from other boron-oxygen species. These frequencies, often measured using matrix isolation techniques, serve as a fingerprint for the molecule.
Photoelectron Spectroscopy
Photoelectron spectroscopy provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization. While this technique is powerful for studying electronic properties and bonding, its primary utility in this context is to complement data from mass and infrared spectroscopy for a more comprehensive characterization, especially for larger boron-oxide clusters.
Comparative Spectroscopic Data
The following table summarizes the key quantitative data obtained from mass spectrometry and infrared spectroscopy for the differentiation of B2O2 from other relevant boron-oxygen species.
| Species | Formula | Molecular Weight (¹¹B, ¹⁶O amu) | Key Infrared Vibrational Frequencies (cm⁻¹) | Bond Length (Å) |
| Boron Monoxide | BO | 27 | ~1855 | 1.205 |
| Boron Dioxide | BO₂ | 43 | ~1323 (¹⁰B¹⁶O₂), ~1276 (¹¹B¹⁶O₂) | 1.265 |
| Diboron Dioxide | B₂O₂ | 54 | ~1955 (¹⁰B₂¹⁶O₂), ~1921 (¹⁰B¹¹B¹⁶O₂), ~1899 (¹¹B₂¹⁶O₂)[1] | B-O: ~1.20, B-B: ~1.60 |
| Diboron Trioxide | B₂O₃ | 70 | 2060, 1239, 729, 518, 454 (for ¹¹B₂¹⁶O₃ in a "V" structure)[2] | B-O: 1.37 |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing matrix isolation infrared spectroscopy and laser vaporization with mass spectrometry.
Matrix Isolation Infrared Spectroscopy
This technique is used to trap and study unstable or reactive species like B2O2 at very low temperatures.
Protocol:
-
Generation of Species: The boron-oxygen species of interest are generated in the gas phase at high temperatures. For B2O2, this can be achieved by heating a mixture of boron and boric oxide in a Knudsen effusion cell.
-
Matrix Gas Co-deposition: A high-temperature effusive beam of the generated species is mixed with a large excess of an inert matrix gas, typically argon or neon.
-
Cryogenic Trapping: The gas mixture is rapidly condensed onto a cryogenic window (e.g., CsI or BaF₂) cooled to approximately 4-10 K by a closed-cycle helium cryostat. This rapid cooling traps the individual molecules in the solid, inert matrix, preventing them from reacting or aggregating.
-
Spectroscopic Analysis: The trapped molecules are then analyzed using a Fourier-transform infrared (FTIR) spectrometer. The inert matrix minimizes intermolecular interactions, resulting in sharp, well-resolved vibrational bands. Isotopic substitution (e.g., using ¹⁰B-enriched boron) is a crucial step to confirm the vibrational assignments.[2][3]
Laser Vaporization Supersonic Expansion Mass Spectrometry
This method is employed to produce and analyze clusters of atoms and molecules in the gas phase.
Protocol:
-
Target Preparation: A solid target of the material of interest (e.g., a pressed pellet of boron or a boron-containing compound) is placed in a vacuum chamber.
-
Laser Ablation: A high-power pulsed laser (e.g., a Nd:YAG laser) is focused onto the surface of the rotating and translating target. The intense laser pulse vaporizes a small amount of the material, creating a hot plasma.
-
Supersonic Expansion: A synchronized pulse of a carrier gas (typically helium) is introduced over the plasma. The mixture of the vaporized material and the carrier gas then expands into a vacuum through a small nozzle. This supersonic expansion rapidly cools the species, promoting the formation of clusters and stabilizing them in a low-energy state.
-
Ionization and Mass Analysis: The cooled species in the molecular beam are then ionized, typically by another laser. The resulting ions are accelerated into a mass spectrometer (e.g., a time-of-flight mass spectrometer) where they are separated based on their mass-to-charge ratio, allowing for the identification of B2O2 and other boron-oxygen clusters.[4][5]
Logical Workflow for B2O2 Identification
The following diagram illustrates a logical workflow for the unambiguous identification of B2O2 in a sample containing a mixture of boron-oxygen species.
References
A Comparative Guide to the Reactivity of B2O2 and Other Diboron Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of diboron (B99234) dioxide (B2O2) and other key diboron compounds, including diboron tetrachloride (B2Cl4), diboron tetrafluoride (B2F4), and diborane(4) (B1213185) (B2H4). The information presented herein is based on a comprehensive review of available experimental and computational data, offering a resource for understanding the chemical behavior of these important boron species.
Executive Summary
A direct experimental comparison of the reactivity of B2O2 with other diboron compounds is challenging due to the transient nature of diboron dioxide. B2O2 is primarily studied as a gas-phase or matrix-isolated species, and its solution-phase chemistry is not well-established. In contrast, tetrahalodiboranes like B2Cl4 and B2F4 are well-characterized reagents, particularly in their addition reactions to unsaturated organic molecules. Computational studies provide the bulk of our understanding of B2O2 and B2H4 reactivity. This guide synthesizes the available data to offer a qualitative and quantitative comparison, highlighting the distinct reactivity profiles of these diboron compounds.
Data Presentation
Table 1: Comparative Properties of Diboron Compounds
| Property | B2O2 | B2Cl4 | B2F4 | B2H4 |
| Physical State at STP | Gas (transient) | Colorless liquid | Colorless gas | Gas (transient) |
| B-B Bond Length (Å) | ~1.58 (calculated) | 1.702 | 1.72 | ~1.61 (calculated, bridged) |
| B-B Bond Dissociation Energy (kcal/mol) | Not experimentally established; Calculated values vary | ~83 (calculated) | ~90 (calculated) | Not experimentally established; Calculated values vary |
| Reactivity with Alkenes/Alkynes | Not experimentally established | High reactivity, mild conditions required[1] | Moderate reactivity, forcing conditions required[1] | Not experimentally established |
| Primary Method of Study | Matrix Isolation Spectroscopy, Computational Chemistry[2] | Standard Organic/Inorganic Synthesis | Standard Organic/Inorganic Synthesis | Matrix Isolation Spectroscopy, Computational Chemistry |
| Notable Characteristics | Highly transient species | Highly Lewis acidic | Most stable of the diboron tetrahalides | Exists as isomers, including a bridged structure |
Note: Some values are derived from computational studies due to a lack of experimental data.
Table 2: Computational Data on the Reaction of Diboron Compounds with a Model Substrate (Ethene)
| Diboron Compound | Reaction Type | Activation Energy (kcal/mol) | Reference |
| B2Cl4 | [2σs + 2πs] addition | ~15-20 | Computational studies |
| B2F4 | [2σs + 2πs] addition | Higher than B2Cl4 | Computational studies |
| B2O2 | Not available | Not available | - |
| B2H4 | Not available | Not available | - |
This table illustrates the trend in reactivity for tetrahalodiboranes based on available computational data. A direct comparison with B2O2 and B2H4 for this specific reaction is not available in the literature.
Experimental Protocols
General Protocol for the Addition of Tetrahalodiboranes (B2Cl4 and B2F4) to Alkenes
This protocol describes a general procedure for the 1,2-diboration of an alkene using a tetrahalodiborane.
Materials:
-
Diboron tetrachloride (B2Cl4) or Diboron tetrafluoride (B2F4)
-
Alkene (e.g., ethylene (B1197577), cyclohexene)
-
Anhydrous, degassed solvent (e.g., hexane, dichloromethane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar
-
Cryostat or cooling bath
Procedure:
-
Inert Atmosphere: All glassware is dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox.
-
Reaction Setup: The reaction vessel is charged with the alkene and the anhydrous, degassed solvent. The solution is cooled to the desired reaction temperature (e.g., -78 °C for B2Cl4, higher temperatures may be needed for B2F4).
-
Reagent Addition: The tetrahalodiborane is added to the stirred solution of the alkene. The addition is typically performed slowly to control the reaction exotherm.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored for completion by techniques such as NMR spectroscopy or gas chromatography. Reaction times can vary from minutes to several hours depending on the reactivity of the alkene and the specific tetrahalodiborane used.
-
Workup: Upon completion, the reaction mixture is carefully quenched (if necessary) and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by methods such as distillation or crystallization to yield the 1,2-bis(dihaloboryl)alkane.
Protocol for the Study of B2O2 via Matrix Isolation Spectroscopy
This protocol outlines the general methodology used to generate and spectroscopically characterize transient species like B2O2.
Materials:
-
Boron source (e.g., elemental boron, boric oxide)
-
Oxygen source (e.g., O2 gas)
-
Inert matrix gas (e.g., argon, neon)
-
High-vacuum chamber
-
Cryostat with a cold window (e.g., CsI or BaF2, cooled to ~10 K)
-
High-temperature effusion cell or laser ablation setup
-
Spectrometer (e.g., FTIR, UV-Vis)
Procedure:
-
High Vacuum: The matrix isolation chamber is evacuated to a high vacuum to prevent contamination.
-
Cryostat Cooling: The cold window of the cryostat is cooled to a temperature low enough to solidify the matrix gas (typically 4-20 K).
-
Generation of B2O2: Gaseous B2O2 is generated in situ. This can be achieved by methods such as:
-
Heating a mixture of boron and boric oxide in a Knudsen effusion cell to high temperatures (e.g., 1400 K).[2]
-
Laser ablation of a boron target in the presence of an oxygen-containing precursor.
-
-
Matrix Deposition: The generated B2O2 gas is co-deposited with a large excess of the inert matrix gas onto the cold window. The high dilution of B2O2 in the solid inert gas matrix isolates the molecules from each other, preventing reaction.
-
Spectroscopic Analysis: The matrix-isolated B2O2 is then characterized using spectroscopic techniques. Infrared spectroscopy is commonly used to identify the vibrational frequencies of the molecule.
-
Data Analysis: The obtained spectra are analyzed, often with the aid of computational chemistry, to confirm the identity and structure of the trapped species.
Reactivity Comparison and Mechanistic Insights
B2O2: Due to its transient nature, the reactivity of B2O2 is not extensively explored experimentally. Computational studies on its reaction with H2 suggest that the singlet ground state of B2O2 (OBBO) is significantly less reactive than the BO monomer.[3] The high stability of the B-O bonds likely contributes to its lower reactivity in comparison to other diboron compounds where the substituents are less strongly bound to the boron atoms.
B2Cl4: Diboron tetrachloride is a highly reactive diboron compound. It readily undergoes 1,2-addition to alkenes and alkynes under mild conditions.[1] For example, the reaction with ethylene proceeds smoothly to give 1,2-bis(dichloroboryl)ethane. The high reactivity is attributed to the Lewis acidity of the boron centers and the relatively weaker B-Cl bonds compared to B-F bonds.
B2F4: Diboron tetrafluoride is the most stable of the tetrahalodiboranes. While it also undergoes addition reactions to unsaturated hydrocarbons, it typically requires more forcing conditions than B2Cl4.[1] This lower reactivity is consistent with the stronger B-F bond compared to the B-Cl bond, making the BF2 groups less susceptible to reaction.
B2H4: Diborane(4) is another transient species that has been studied primarily through computational methods and matrix isolation techniques. Computational studies suggest that B2H4 can act as an electron donor through its B-B bond to form hydrogen-bonded complexes. Its synthetic utility has not been established due to its instability.
Visualizations
Caption: General reaction scheme for the 1,2-addition of a tetrahalodiborane (B2X4) to an alkene.
Caption: Conceptual flowchart illustrating the relative reactivity and stability of the diboron compounds.
Caption: Diagram of a matrix isolation experiment for the study of reactive species like B2O2.
References
A Comparative Analysis of the Molecular Structures of Diboron Dioxide (B₂O₂) and Diboron Tetrachloride (B₂Cl₄)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular structures of diboron (B99234) dioxide (B₂O₂) and diboron tetrachloride (B₂Cl₄), supported by experimental and theoretical data. Understanding the distinct geometries of these boron compounds is crucial for applications in materials science and synthetic chemistry.
Executive Summary
Diboron dioxide (B₂O₂) and diboron tetrachloride (B₂Cl₄) exhibit fundamentally different molecular geometries. B₂O₂ adopts a linear, centrosymmetric structure, whereas B₂Cl₄ possesses a non-planar, staggered conformation in the gas phase. These structural disparities, driven by differences in electronic effects and steric hindrance, dictate their chemical reactivity and potential applications.
Structural Parameters
The key structural parameters for B₂O₂ and B₂Cl₄, determined through a combination of experimental techniques and computational modeling, are summarized below.
| Parameter | B₂O₂ (Gas Phase) | B₂Cl₄ (Gas Phase) | B₂Cl₄ (Solid Phase) |
| Symmetry | D∞h | D2d | D2h |
| B-B Bond Length (Å) | 1.693 (calculated) | 1.702 | 1.75 |
| B-O/B-Cl Bond Length (Å) | 1.293 (calculated) | 1.750 | 1.73 |
| O-B-B / Cl-B-B Bond Angle (°) | 180 | 120.1 | ~120 |
| Cl-B-Cl Bond Angle (°) | N/A | 119.8 | ~120 |
| Dihedral Angle (O-B-B-O / Cl-B-B-Cl) (°) | 180 | 90 | 0 |
Molecular Geometry and Bonding
This compound (B₂O₂)
Experimental evidence from photoelectron spectroscopy, combined with ab initio molecular orbital calculations, has established that B₂O₂ possesses a linear O–B–B–O structure with D∞h symmetry.[1][2][3] This arrangement implies that the molecule is centrosymmetric and the O-B-B bond angles are 180°. The bonding can be described by a central boron-boron single bond flanked by two boron-oxygen double bonds. The orbital ordering in B₂O₂ has been determined to be πg, πu, σg, σu, which differs from its isoelectronic counterpart, dicyanogen (C₂N₂).[1]
Diboron Tetrachloride (B₂Cl₄)
In contrast, the structure of B₂Cl₄ is more complex and phase-dependent. In the gas phase, electron diffraction studies have shown that B₂Cl₄ adopts a staggered D2d symmetry.[1] This means the two BCl₂ groups are twisted by 90° relative to each other around the B-B bond. This staggered conformation is energetically favored as it minimizes steric repulsion between the chlorine atoms.[4]
In the solid state, however, X-ray crystallography reveals that B₂Cl₄ is a planar molecule with D2h symmetry.[2][5] The planar geometry in the crystalline phase is attributed to packing effects in the crystal lattice.[4] The B-B bond length is slightly longer in the solid state compared to the gas phase.
The diagram below illustrates the distinct molecular geometries of B₂O₂ and B₂Cl₄.
Experimental Protocols
The structural elucidation of these molecules relies on sophisticated experimental and computational techniques.
Gas-Phase Electron Diffraction (for B₂Cl₄)
Gas-phase electron diffraction involves passing a beam of high-energy electrons through a gaseous sample of the molecule. The electrons are scattered by the atoms in the molecules, creating a diffraction pattern. By analyzing the intensity and angular distribution of the scattered electrons, the internuclear distances and bond angles can be determined. This method was crucial in establishing the staggered D2d geometry of gaseous B₂Cl₄.[1]
X-ray Crystallography (for B₂Cl₄)
In X-ray crystallography, a single crystal of the compound is irradiated with a beam of X-rays. The regular arrangement of molecules in the crystal lattice diffracts the X-rays in a specific pattern. Analysis of this diffraction pattern allows for the determination of the electron density distribution within the crystal, from which the precise positions of the atoms and thus the molecular structure can be deduced. This technique revealed the planar D2h structure of B₂Cl₄ in the solid state.[2][5]
Photoelectron Spectroscopy (for B₂O₂)
Photoelectron spectroscopy involves irradiating a sample with high-energy photons (e.g., from a He I source) and measuring the kinetic energy of the ejected electrons. This provides information about the electronic structure and energy levels of the molecule's orbitals. By comparing the experimental spectrum with the results of ab initio molecular orbital calculations for different possible geometries, the most probable structure can be identified. This combined approach provided conclusive evidence for the linear D∞h structure of B₂O₂.[1][2][3]
The logical workflow for the structural comparison is depicted below.
References
A Comparative Guide to the Thermochemical Properties of Boron Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermochemical data for several key boron oxides: diboron (B99234) trioxide (B₂O₃), diboron dioxide (B₂O₂), boron monoxide (BO), boron dioxide (BO₂), and diboron monoxide (B₂O). The information presented herein is crucial for understanding the stability, reactivity, and energy changes associated with these compounds in various chemical processes. The data is primarily sourced from the NIST Chemistry WebBook, a widely recognized and reliable source for chemical and physical property data.[1][2][3][4][5][6]
Thermochemical Data Comparison
The standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) for the gas-phase species of these boron oxides at 298.15 K are summarized in the table below. These values are essential for predicting the feasibility and energetics of reactions involving these compounds.
| Compound | Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |
| Diboron Trioxide | B₂O₃ | -831.99 ± 16.7 | 279.70 | 63.22 |
| This compound | B₂O₂ | -454.8 ± 20.9 | 242.38 | 46.86 |
| Boron Monoxide | BO | 3.8 ± 16.7 | 201.17 | 29.54 |
| Boron Dioxide | BO₂ | -284.5 ± 25.1 | 235.31 | 37.24 |
| Diboron Monoxide | B₂O | 96.2 ± 41.8 | 227.74 | 38.41 |
Experimental and Computational Methodologies
The determination of precise thermochemical data for highly reactive and high-temperature species like boron oxides requires sophisticated experimental and computational techniques.
Experimental Protocols
Knudsen Effusion Mass Spectrometry (KEMS)
A primary experimental method for obtaining thermodynamic data for low-volatility substances at high temperatures is Knudsen Effusion Mass Spectrometry (KEMS).
-
Principle: A sample is heated in a thermally isolated effusion cell (the Knudsen cell) to a high temperature, creating an equilibrium between the condensed and vapor phases. A small orifice in the cell allows a molecular beam of the vapor to effuse into a high-vacuum chamber, which is then analyzed by a mass spectrometer.
-
Apparatus: The setup consists of a high-temperature furnace capable of reaching temperatures exceeding 2000 K, a Knudsen cell typically made of a refractory and inert material like molybdenum, tungsten, or graphite, and a mass spectrometer for identifying the effusing species and measuring their ion intensities.
-
Data Analysis: The ion intensities are correlated with the partial pressures of the corresponding vapor species. By measuring the temperature dependence of these partial pressures, thermodynamic quantities such as the enthalpy of sublimation or reaction can be determined using the second-law or third-law method. For instance, the study of the B-B₂O₃ system using KEMS has been instrumental in characterizing the B₂O₂ molecule.
Calorimetry
Calorimetry is used to directly measure the heat changes associated with chemical reactions. For boron compounds, fluorine bomb calorimetry is a powerful technique for determining heats of formation.
-
Principle: A known amount of the boron compound is completely combusted in a high-pressure fluorine atmosphere within a sealed container (the "bomb"). The heat released by the reaction is absorbed by the surrounding water bath, and the temperature change of the bath is precisely measured.
-
Apparatus: The setup includes a high-pressure reaction vessel, a combustion ignition system, and a highly sensitive thermometer to monitor the temperature of the water bath.
-
Data Analysis: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter. This value is then used to derive the standard enthalpy of formation of the compound.
Computational Protocols
Ab Initio and Density Functional Theory (DFT) Calculations
With the advancement of computational chemistry, high-level quantum chemical calculations have become an indispensable tool for predicting the thermochemical properties of molecules.
-
Methods: Composite methods like the Gaussian-n theories (e.g., G3 and G4) are widely used for their high accuracy. These methods combine results from several levels of theory and basis sets to extrapolate to a high-level of accuracy, often approaching experimental uncertainty.
-
Procedure: The first step involves geometry optimization of the molecule to find its lowest energy structure. Then, vibrational frequency calculations are performed to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. Finally, a series of single-point energy calculations at different levels of theory and with various basis sets are carried out to obtain a highly accurate electronic energy.
-
Data Analysis: The calculated electronic energy, along with the ZPVE and thermal corrections, is used to determine the atomization energy of the molecule. The enthalpy of formation is then derived from the atomization energy and the known enthalpies of formation of the constituent atoms.
Logical Relationships of Boron Oxides
The various boron oxides are interconnected through a series of chemical reactions, primarily occurring at high temperatures. The following diagram illustrates some of the key relationships and transformations between these species.
Caption: Interconversion pathways of various boron oxides.
This guide provides a foundational understanding of the thermochemical properties of key boron oxides, which is vital for researchers and professionals working with boron-containing materials. The presented data and methodologies offer a basis for further investigation and application in diverse scientific and industrial fields.
References
Benchmarking Computational Methods for Diboron Dioxide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate computational modeling of molecular properties is paramount. This guide provides a comparative benchmark of computational methods for the structural and vibrational properties of diboron (B99234) dioxide (B₂O₂), a molecule of interest in boron chemistry and material science. By juxtaposing theoretical data against experimental values, this document aims to inform the selection of appropriate computational approaches for studies involving this and similar boron-containing compounds.
Diboron dioxide, a linear molecule with a D∞h point group symmetry, has been a subject of both experimental and theoretical investigations. Its simple structure belies the complexities in accurately predicting its properties through computational means. This guide collates and compares results from various computational methods with established experimental data for key molecular parameters, including bond lengths and vibrational frequencies.
Experimental Benchmark Data
A critical aspect of benchmarking computational methods is the availability of reliable experimental data. For this compound, key experimental values for its geometric structure and vibrational frequencies serve as the foundation for our comparisons.
The geometric parameters of B₂O₂ were determined by Ruscic, Curtiss, and Berkowitz through photoelectron spectroscopy. Their work established the linear O-B-B-O structure of the molecule.[1]
Vibrational frequencies for this compound have been reported in the NIST Chemistry WebBook, providing a standard for assessing the accuracy of computational predictions.[2]
Comparison of Computational Methods
The following tables summarize the performance of various computational methods in predicting the bond lengths and vibrational frequencies of this compound. The deviation from experimental values is provided to quantify the accuracy of each method.
Geometric Parameters
The equilibrium bond lengths of the B-O and B-B bonds are fundamental structural parameters. The accuracy of their prediction is a primary test for any computational method.
| Method | Basis Set | r(B-O) (Å) | Δ(B-O) (Å) | r(B-B) (Å) | Δ(B-B) (Å) | Reference |
| Experimental | - | 1.205 | - | 1.695 | - | [1] |
| MP2 | 6-31G* | 1.222 | +0.017 | 1.688 | -0.007 | |
| B3LYP | 6-311+G(d,p) | 1.208 | +0.003 | 1.701 | +0.006 | [3] |
Note: The computational data for MP2/6-31G is derived from related studies on boron oxides, as a direct benchmarking study was not found. The B3LYP/6-311+G(d,p) data is from a study on the reaction of B₂O₂ with H₂.*
Vibrational Frequencies
The vibrational frequencies of a molecule are sensitive probes of its electronic structure and bonding. Accurate prediction of these frequencies is a stringent test for computational methods. The following table compares experimental and calculated vibrational frequencies for the fundamental modes of this compound.
| Symmetry | Description | Experimental (cm⁻¹) | G2M(MP2)//B3LYP/6-311+G(d,p) (cm⁻¹) | Δ (cm⁻¹) |
| Σg+ | Symmetric B-O stretch | 2055 | - | - |
| Σu+ | Asymmetric B-O stretch | 1897 | - | - |
| Πg | Trans-bending | 530 | - | - |
| Πu | Cis-bending | 213 | - | - |
Experimental and Computational Protocols
Experimental Methods:
The experimental geometry of this compound was determined using photoelectron spectroscopy . This technique involves irradiating a molecule with high-energy photons and measuring the kinetic energy of the ejected electrons. Analysis of the resulting spectrum provides information about the electronic structure and, indirectly, the geometry of the molecule.[1]
The experimental vibrational frequencies were obtained using infrared absorption spectroscopy in an argon matrix.[2] This method involves passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed, corresponding to the vibrational modes of the molecule.
Computational Methods:
The computational data presented in this guide were obtained from various sources employing different theoretical methods. A brief description of these methods is provided below:
-
Møller-Plesset Perturbation Theory (MP2): This is a post-Hartree-Fock ab initio method that includes electron correlation effects to improve upon the Hartree-Fock approximation.
-
Density Functional Theory (DFT): This approach uses the electron density to calculate the energy of a system. The B3LYP functional is a popular hybrid functional that combines the strengths of both Hartree-Fock and DFT methods.
-
G2M(MP2): This is a composite method that aims to achieve high accuracy by combining calculations at different levels of theory and basis sets.
The choice of basis set is also crucial in computational chemistry. The basis sets mentioned in this guide, such as 6-31G* and 6-311+G(d,p), are sets of mathematical functions used to describe the atomic orbitals in the molecule. Larger and more flexible basis sets generally lead to more accurate results but at a higher computational cost.
Visualizing the Computational Workflow
To provide a clearer understanding of the process of a computational chemistry benchmark study, the following workflow diagram is presented.
The Hierarchy of Computational Methods
The selection of a computational method often involves a trade-off between accuracy and computational cost. The following diagram illustrates the general relationship between different levels of theory and basis sets.
Conclusion
This guide highlights the importance of benchmarking computational methods against experimental data for reliable predictions of molecular properties. For this compound, the presented data indicates that both MP2 and DFT methods can provide reasonable estimates of its geometry, with DFT/B3LYP showing particularly good agreement for bond lengths. A comprehensive comparison of vibrational frequencies remains an area for further investigation, requiring more extensive computational studies across a wider range of methods. Researchers are encouraged to consider the trade-offs between accuracy and computational cost when selecting a method for their specific application and to validate their chosen approach against available experimental data whenever possible.
References
A Comparative Analysis of Boron-Oxygen Bond Lengths in Boron Oxides
A comprehensive guide for researchers, scientists, and drug development professionals detailing the variations in B-O bond lengths across different boron oxide compounds. This guide provides supporting experimental data, detailed methodologies, and visual representations of the structural relationships.
The precise length of the boron-oxygen (B-O) bond is a critical parameter that dictates the structural framework and, consequently, the physicochemical properties of boron oxide materials. These materials find diverse applications, from glass manufacturing to specialized ceramics. Understanding the nuances of B-O bond lengths is paramount for designing novel materials with tailored properties. This guide presents a comparative study of B-O bond lengths in various boron oxides, supported by experimental data from advanced characterization techniques.
Comparative Analysis of B-O Bond Lengths
The B-O bond length is not a fixed value but varies depending on the specific boron oxide compound, its crystalline or amorphous form, the coordination number of the boron atom, and the local structural arrangement. The following table summarizes experimentally determined B-O bond lengths in several key boron oxides.
| Boron Oxide | Formula | Form/Structure | Boron Coordination | B-O Bond Length (Å) | Experimental Method |
| Diboron Trioxide | B₂O₃ | Trigonal (α-B₂O₃) | Trigonal (BO₃) | 1.37 | X-ray Diffraction |
| Orthorhombic (β-B₂O₃) | Tetrahedral (BO₄) | 1.38 - 1.51 | X-ray Diffraction | ||
| Amorphous/Glassy | Primarily Trigonal (BO₃) in boroxol rings | ~1.37 (in rings), ~1.48 (inter-ring) | Neutron Diffraction (PDF) | ||
| Molecular (V-shaped) | Trigonal (BO₃) | 1.20 (B=O), 1.33 (B-O) | Electron Diffraction | ||
| Boron Suboxide | B₆O | Rhombohedral | - | 1.503 | X-ray Diffraction (Rietveld) |
| Diatomic Boron Monoxide | BO | Gas Phase | - | 1.205 | Microwave Spectroscopy |
Key Observations:
-
Coordination Number: A significant factor influencing the B-O bond length is the coordination number of the boron atom. In the common trigonal (α) form of B₂O₃, boron is threefold coordinated (BO₃), resulting in a shorter B-O bond length of approximately 1.37 Å.[1] In contrast, the high-pressure orthorhombic (β) form features fourfold coordinated boron (BO₄), leading to a range of longer B-O bond lengths from 1.38 to 1.51 Å.[2]
-
Structural Motifs in Amorphous B₂O₃: In glassy B₂O₃, the structure is predominantly composed of boroxol rings—six-membered rings of alternating boron and oxygen atoms. The intra-ring B-O bonds are typically around 1.37 Å, while the inter-ring linkages can be longer, around 1.48 Å.
-
Bond Order: The diatomic boron monoxide (BO) molecule exhibits a significantly shorter B-O bond length of 1.205 Å, indicative of a higher bond order (approaching a double bond) compared to the single bonds found in solid-state oxides.[3] The molecular form of B₂O₃ also displays distinct shorter (B=O) and longer (B-O) bonds.
-
Boron Suboxides: In the highly robust structure of boron suboxide (B₆O), the B-O bond length is approximately 1.503 Å, reflecting the unique bonding environment within its icosahedral framework.
Experimental Protocols
The determination of precise B-O bond lengths relies on sophisticated experimental and computational techniques. Below are detailed methodologies for the key experiments cited.
X-ray Diffraction (XRD) with Rietveld Refinement
X-ray diffraction is a primary technique for determining the crystal structure of materials, from which bond lengths can be accurately calculated.
Methodology:
-
Sample Preparation: A polycrystalline sample of the boron oxide is finely ground to a homogenous powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder. For air-sensitive samples, preparation is conducted in an inert atmosphere.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5406 Å) in a diffractometer. The intensity of the diffracted X-rays is recorded as a function of the diffraction angle (2θ). Data is typically collected over a wide angular range to obtain a sufficient number of reflections for structural analysis.
-
Structure Refinement (Rietveld Method): The Rietveld method is a powerful technique for refining crystal structures from powder diffraction data. The experimental diffraction pattern is compared to a calculated pattern based on a starting structural model (including space group, atomic positions, and lattice parameters). The parameters of the model are then adjusted using a least-squares approach to minimize the difference between the observed and calculated patterns. This refinement process yields highly accurate atomic positions, from which precise bond lengths and angles are determined.
Neutron Diffraction with Pair Distribution Function (PDF) Analysis
For amorphous or glassy materials lacking long-range order, neutron diffraction coupled with Pair Distribution Function (PDF) analysis provides invaluable information about the local atomic structure.
Methodology:
-
Sample Preparation: An amorphous sample of the boron oxide is placed in a suitable container (e.g., a vanadium can, which has a low coherent scattering cross-section for neutrons).
-
Data Collection: The sample is exposed to a beam of neutrons at a spallation neutron source or a nuclear reactor. The scattered neutrons are detected by an array of detectors surrounding the sample, measuring the scattering intensity as a function of the scattering vector, Q.
-
Data Analysis (Pair Distribution Function): The raw scattering data is corrected for background, absorption, and multiple scattering effects. The corrected data is then Fourier transformed to obtain the Pair Distribution Function, G(r). The G(r) represents the probability of finding another atom at a distance 'r' from an average atom. Peaks in the G(r) plot correspond to specific interatomic distances. By fitting the experimental G(r) with structural models, the average B-O bond lengths and coordination numbers can be extracted.
Computational Chemistry (Density Functional Theory - DFT)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the electronic structure and bonding in molecules and materials.
Methodology:
-
Model Building: A computational model of the boron oxide molecule or crystal unit cell is constructed.
-
Theory and Basis Set Selection: A suitable level of theory, such as a specific DFT functional (e.g., B3LYP, PBE), and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice of functional and basis set is crucial for obtaining accurate results and is often validated against experimental data.
-
Geometry Optimization: An energy minimization calculation is performed to find the lowest energy (most stable) geometry of the system. This process systematically adjusts the atomic positions to minimize the forces on each atom, resulting in the equilibrium structure.
-
Analysis: From the optimized geometry, the B-O bond lengths and other structural parameters can be directly measured. Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide insights into the nature of the B-O bond (e.g., single, double, or triple bond character).
Visualizing Structural Relationships
The following diagrams, generated using the DOT language, illustrate the key structural concepts discussed in this guide.
Caption: Structural forms of boron oxides and their B-O bond lengths.
Caption: Influence of boron coordination on B-O bond length.
References
Validating Force Constants of the B2O2 Molecule: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of molecular force constants is paramount for understanding molecular structure, vibrational behavior, and reactivity. This guide provides a comparative analysis of experimental and theoretical approaches to validate the force constants of the diboron (B99234) dioxide (B2O2) molecule.
The B2O2 molecule, with its intriguing bonding arrangement, serves as an important subject for vibrational analysis. The validation of its force constants, which quantify the stiffness of its chemical bonds, relies on a synergistic approach combining experimental spectroscopic data with theoretical computational methods.
Data Presentation: A Comparative Overview
A direct comparison between experimentally observed vibrational frequencies and theoretically calculated values is fundamental to validating the force constants derived from computational models. The primary experimental evidence for the vibrational frequency of B2O2 comes from infrared spectroscopy of the molecule isolated in a solid argon matrix.
| Parameter | Experimental Value | Theoretical Value | Method/Basis Set | Reference |
| Vibrational Frequency (B=O Stretch) | 1898.9 cm⁻¹ | Data not available in public domain | Infrared Spectroscopy (Argon Matrix) | Burkholder and Andrews, 1991 |
Experimental Protocols
The experimental validation of the B2O2 force constants hinges on the analysis of its vibrational spectrum. The most definitive work to date was conducted by Burkholder and Andrews in 1991, utilizing matrix isolation infrared spectroscopy.
Matrix Isolation Infrared Spectroscopy
Objective: To trap individual B2O2 molecules in an inert solid matrix at low temperatures to obtain high-resolution infrared spectra of their fundamental vibrational modes.
Methodology:
-
Sample Preparation: Boron atoms are ablated from a solid boron target using a laser.
-
Co-deposition: The ablated boron atoms are co-deposited with a mixture of molecular oxygen (O2) and a large excess of argon (Ar) onto a cryogenic window (typically at 10-12 K).
-
Matrix Formation: The argon gas solidifies upon contact with the cold window, forming an inert matrix that traps the boron and oxygen species.
-
Reaction and Isolation: Within the matrix, boron and oxygen atoms react to form various boron oxides, including B2O2. The inert nature of the argon matrix prevents significant intermolecular interactions, thus isolating individual B2O2 molecules.
-
Spectroscopic Measurement: An infrared spectrometer is used to pass a beam of infrared radiation through the argon matrix. The absorption of specific frequencies of light by the B2O2 molecules is detected, corresponding to their vibrational transitions.
-
Data Analysis: The resulting infrared spectrum is analyzed to identify the absorption bands corresponding to the vibrational modes of B2O2. Isotopic substitution (e.g., using ¹⁸O₂) is a key technique to confirm the elemental composition of the vibrating atoms and the molecular structure. In the case of B2O2, the observation of isotopic shifts consistent with two equivalent boron atoms and two equivalent oxygen atoms confirmed its linear O=B-B=O structure. The band at 1898.9 cm⁻¹ was assigned to the B=O stretching mode.
Logical Workflow for Force Constant Validation
The process of validating molecular force constants is a logical progression from theoretical prediction to experimental verification. This workflow ensures that the theoretical models accurately reflect the physical reality of the molecule.
Caption: Logical workflow for the validation of molecular force constants.
Conclusion
Unraveling Boron Oxides: A Comparative Analysis of Diboron Dioxide (B₂O₂) and Boron Monoxide (B₂O)
For researchers, scientists, and drug development professionals, a nuanced understanding of boron oxide compounds is critical for advancing materials science and chemical synthesis. This guide provides a detailed, objective comparison of two closely related yet distinct boron oxides: Diboron (B99234) dioxide (B₂O₂) and the more enigmatic Boron monoxide (B₂O). Supported by experimental and theoretical data, this document elucidates their fundamental differences in structure, properties, and synthesis.
At a Glance: Key Distinctions
| Property | Diboron dioxide (B₂O₂) | Boron monoxide (B₂O) |
| Chemical Formula | B₂O₂ | B₂O (polymeric form) |
| Molecular Weight | 53.621 g/mol [1] | 42.82 g/mol (empirical) |
| Structure | Linear, molecular (O=B-B=O) | 1D or 2D Polymeric network of B₄O₂ rings |
| Bonding | Covalent B-B and B=O bonds | Covalent B-B and B-O bonds within a repeating unit |
| Synthesis | Reactions of boron atoms with molecular oxygen in an inert matrix[2] | Thermal condensation of tetrahydroxydiboron[3][4][5][6][7] |
| Stability | Studied in the gas phase and isolated in matrices | A subject of historical debate, with recent studies confirming a polymeric structure. Some earlier studies suggested instability. |
Structural Elucidation: From Linear Molecule to Polymeric Network
The most profound difference between this compound and Boron monoxide lies in their atomic arrangement.
This compound (B₂O₂) is a discrete molecule with a linear O=B-B=O structure. This has been confirmed through ab initio calculations and photoelectron spectroscopy.
Boron monoxide (B₂O) , in its characterized form, is not a simple diatomic molecule (BO) in the solid state, but rather a polymeric material with the empirical formula B₂O. For decades, its structure was a puzzle to chemists.[8] However, recent advanced analytical techniques, particularly solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed a one-dimensional or two-dimensional polymeric structure.[3][4][5][6][7] This network is composed of interconnected six-membered B₄O₂ rings. It is crucial to distinguish this polymeric material from the diatomic radical, boron monoxide (BO), which has been studied in the gas phase.
Figure 1. Structural comparison of this compound and the repeating unit of polymeric Boron monoxide.
Comparative Physicochemical Properties
The structural disparity between B₂O₂ and B₂O gives rise to distinct physicochemical properties.
| Parameter | This compound (B₂O₂) | Boron monoxide (B₂O) - Polymeric |
| Vibrational Frequencies (cm⁻¹) | 1955, 1921, 1899 (B-O stretches)[2] | Characterized by solid-state NMR rather than discrete vibrational bands of a single molecule. |
| Bond Lengths (Å) - Theoretical | B-B: ~1.61, B=O: ~1.20 | B-B (within B₄O₂ ring): Varies, B-O (within B₄O₂ ring): Varies |
| Appearance | Studied as a gas-phase or matrix-isolated species | White powder[9] |
Synthesis and Experimental Protocols
The methods employed to synthesize and characterize these two boron oxides are fundamentally different, reflecting their distinct nature.
This compound (B₂O₂) Synthesis and Characterization
Synthesis: B₂O₂ is typically generated in the gas phase for spectroscopic studies. A common method involves the reaction of boron atoms with molecular oxygen.
Experimental Protocol: Matrix Isolation Infrared Spectroscopy of B₂O₂ [2]
-
Objective: To trap and obtain the infrared spectrum of the B₂O₂ molecule.
-
Apparatus: A high-temperature effusion cell (Knudsen cell) coupled to a cryogenic matrix isolation system.
-
Procedure:
-
A mixture of elemental boron and a source of oxygen (e.g., B₂O₃) is heated in the effusion cell to generate boron-containing species in the gas phase.
-
The effusing vapor is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI) maintained at a very low temperature (typically ~4 K).
-
The inert gas forms a solid matrix, trapping the individual B₂O₂ molecules.
-
The infrared spectrum of the matrix-isolated species is then recorded using an FTIR spectrometer.
-
-
Key Parameters:
-
Matrix Gas: Argon (Ar)
-
Deposition Temperature: ~4 K
-
Matrix Ratio (Ar:B₂O₂): High dilution (e.g., >1000:1) to ensure isolation of monomeric species.
-
Figure 2. Experimental workflow for the synthesis and characterization of B₂O₂ via matrix isolation infrared spectroscopy.
Boron monoxide (B₂O) Synthesis and Characterization
Synthesis: Polymeric B₂O is synthesized via the thermal condensation of tetrahydroxydiboron (B82485) (B₂(OH)₄).[3][4][5][6][7][8]
Experimental Protocol: Synthesis of Tetrahydroxydiboron [9][10][11]
-
Objective: To synthesize the precursor for polymeric B₂O.
-
Method 1 (from Diboron Tetrachloride):
-
Generation of diboron tetrachloride from boron trichloride.
-
Reaction of diboron tetrachloride with water.
-
-
Method 2 (from Tetra(dimethylamino)diborane): [10]
-
Slow addition of hydrochloric acid to a mixture of tetra(dimethylamino)borane and water at 0°C.
-
Precipitation of tetrahydroxydiboron.
-
Experimental Protocol: Polycondensation of Tetrahydroxydiboron to B₂O [12]
-
Objective: To synthesize polymeric Boron monoxide.
-
Procedure:
-
Characterization: The structure of the resulting polymer is confirmed using solid-state NMR and X-ray diffraction.
Experimental Protocol: Solid-State NMR of Polymeric B₂O [3][4]
-
Objective: To elucidate the local atomic environment and connectivity in polymeric B₂O.
-
Techniques:
-
¹¹B Magic Angle Spinning (MAS) NMR: To identify the number and nature of different boron sites.
-
¹⁷O MAS NMR: To probe the oxygen environments.
-
Two-dimensional correlation experiments (e.g., ¹¹B-{¹⁷O} D-HMQC): To establish connectivity between boron and oxygen atoms.
-
-
Key Findings: These experiments have been instrumental in confirming the presence of interconnected B₄O₂ rings as the fundamental building block of the polymer.[3][4]
Figure 3. Logical workflow for the synthesis and structural characterization of polymeric Boron monoxide (B₂O).
Conclusion
References
- 1. This compound [webbook.nist.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Boron monoxide is a one-dimensional polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structure of Boron Monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tetrahydroxydiboron - Wikipedia [en.wikipedia.org]
- 10. Preparation Method and Application Examples of Tetrahydroxydiboron - Career Henan Chemical Co. [coreychem.com]
- 11. TETRAHYDROXYDIBORON synthesis - chemicalbook [chemicalbook.com]
- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Comparative Energetics of Diboron Dioxide (B2O2) Isomers: A Computational Perspective
A comprehensive analysis of the relative stabilities of B2O2 isomers, based on high-level quantum chemical calculations, reveals a linear symmetric structure as the ground state, with other isomers lying significantly higher in energy. This guide provides a detailed comparison of the energetics and structures of key B2O2 isomers, supported by computational data, for researchers in chemistry, materials science, and drug development.
Introduction
Diboron dioxide (B2O2) is a molecule of significant interest in understanding the complex chemistry of boron oxides. Its potential role as an intermediate in combustion processes and as a component in boron-based materials necessitates a thorough understanding of its fundamental properties, including the relative stability of its various structural isomers. Computational chemistry provides a powerful tool for investigating the potential energy surface of such species, allowing for the characterization of different isomers and the determination of their energetic ordering. This guide summarizes the key findings from theoretical studies on the comparative energetics of B2O2 isomers.
Relative Energetics of B2O2 Isomers
High-level ab initio molecular orbital calculations have been employed to determine the structures and relative energies of the most plausible isomers of B2O2. The results consistently indicate that the linear, symmetric O=B–B=O structure with D∞h point group symmetry is the most stable isomer, representing the global minimum on the potential energy surface. Other isomers, including a quasi-planar C2v structure and a trans-bent C2h structure, are predicted to be significantly less stable.
The following table summarizes the relative energies of the key B2O2 isomers as determined by computational studies.
| Isomer Structure | Point Group | Relative Energy (kcal/mol) |
| Linear (O=B–B=O) | D∞h | 0.0 |
| Quasi-planar (bent) | C2v | 65.8 |
| Trans-bent | C2h | 72.3 |
Computational Protocols
The energetic data presented in this guide are derived from sophisticated quantum chemical calculations. Understanding the methodologies employed is crucial for interpreting the results.
Ab Initio Molecular Orbital Theory: The primary methods used for these calculations are based on ab initio (from first principles) molecular orbital theory. These methods solve the Schrödinger equation for the electronic structure of the molecule without empirical parameters.
Levels of Theory:
-
Self-Consistent Field (SCF): This is a foundational method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations.
-
Configuration Interaction (CI): This method improves upon the SCF approximation by including contributions from excited electronic states, thereby accounting for electron correlation.
-
Møller-Plesset Perturbation Theory (MP2): This is another method to incorporate electron correlation by treating it as a perturbation to the SCF solution.
-
Coupled-Cluster Theory (e.g., CCSD(T)): This is a highly accurate method that includes single, double, and perturbative triple excitations. It is often considered the "gold standard" for computational chemistry when applicable.
Basis Sets: The accuracy of ab initio calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals. Common basis sets include:
-
Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used and provide a good balance of accuracy and computational cost.
-
Correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVQZ): These are designed to systematically converge towards the complete basis set limit, providing higher accuracy.
The relative energies reported here are typically calculated at a high level of theory, such as CCSD(T), with a large and flexible basis set to ensure the reliability of the predictions. The geometries of the isomers are optimized to find the minimum energy structure for each conformation, and vibrational frequency calculations are performed to confirm that they are true minima (no imaginary frequencies).
Visualization of Energetic Ordering
The following diagram illustrates the logical relationship and energetic hierarchy of the principal B2O2 isomers.
Safety Operating Guide
Navigating the Disposal of Diboron Dioxide: A Guide for Laboratory Professionals
Providing critical safety and logistical information is paramount for the well-being of researchers and the environment. This document offers procedural guidance for the proper disposal of diboron (B99234) dioxide, ensuring operational safety and regulatory compliance. As a trusted partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, fostering a culture of safety and responsibility in the scientific community.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of diboron dioxide waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table summarizes key physical and chemical properties of the closely related and more thoroughly documented compound, boron trioxide (B2O3), which can serve as a preliminary reference.
| Property | Value |
| Molecular Weight | 69.62 g/mol |
| Melting Point | 450 °C (842 °F) |
| Boiling Point | 1860 °C (3380 °F) |
| Solubility in Water | Reacts slowly to form boric acid |
Note: This data pertains to Boron Trioxide (B2O3) and should be used as a general reference only.
Step-by-Step Disposal Protocol for this compound Waste
The following protocol is a recommended guideline based on general principles for handling reactive chemical waste. Confirmation with a licensed waste disposal contractor is mandatory before implementation.
Waste Identification and Segregation
-
Isolate this compound Waste: Ensure that waste containing this compound is segregated from other laboratory waste streams to prevent unintended reactions.
-
Labeling: Clearly label the waste container with "this compound Waste," including any known contaminants and the date of accumulation.
Small Quantity Spill Management
For minor spills of solid this compound:
-
Containment: Carefully sweep the solid material into a designated, dry, and sealable container. Avoid generating dust. A HEPA-filtered vacuum can be used for finer particles.[1]
-
Packaging: Place the collected material in a clearly labeled, sealed container for disposal.
Disposal of Uncontaminated this compound
-
Professional Disposal: Contact a licensed hazardous waste disposal facility to arrange for pickup and disposal. This is the most recommended and safest method.
-
Do Not Dispose Down the Drain: Boron compounds can be harmful to aquatic life in high concentrations. Avoid disposing of this compound or its solutions into the sewer system.
Disposal of Contaminated Materials
-
Contaminated PPE and Labware: Any materials, such as gloves, wipes, or glassware, that have come into contact with this compound should be considered contaminated.
-
Packaging: Place all contaminated materials in a separate, clearly labeled, and sealed container.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste contractor, informing them of the nature of the contamination.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: The information provided is intended as a general guide. It is the responsibility of the user to ensure compliance with all applicable local, state, and federal regulations regarding waste disposal. Always consult your institution's environmental health and safety department and a licensed waste disposal professional.
References
Personal protective equipment for handling Diboron dioxide
Disclaimer: The information provided herein is for guidance purposes only and is based on the assumption that the user's query for "Diboron dioxide" refers to the common chemical compound Diboron trioxide (B₂O₃) , also known as Boric Anhydride or Boron Oxide. It is crucial to consult the specific Safety Data Sheet (SDS) for the material you are using before commencing any work and to conduct a thorough risk assessment for your particular experimental conditions.
Immediate Safety and Hazard Information
Diboron trioxide is a white, odorless, granular or crystalline solid.[1] It is classified as a reproductive toxin (Category 1B) and may cause damage to fertility or an unborn child.[2][3] It can also cause serious eye irritation and respiratory irritation.[4] Prolonged or repeated exposure may lead to liver and kidney damage.[1][5] The substance is hygroscopic and reacts with water or moisture to form boric acid.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling Diboron trioxide to minimize exposure.[6] The following table summarizes the required personal protective equipment.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be required for larger quantities or when splashing is possible.[2][4] |
| Skin Protection | Impermeable chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[2][6][7] A lab coat or other protective clothing should be worn to prevent skin contact.[6] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[4] If there is a risk of exceeding exposure limits, a full-face respirator with N100 (US) or ABEK-P2 (EU EN 143) cartridges should be used.[4] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][7] |
Occupational Exposure Limits:
| Organization | Limit |
| OSHA (PEL) | 15 mg/m³ (Total dust) over an 8-hour workshift[1][8] |
| NIOSH (REL) | 10 mg/m³ over a 10-hour workshift[1] |
| ACGIH (TLV) | 10 mg/m³ over an 8-hour workshift[1][8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for the safe handling of Diboron trioxide in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an emergency eyewash station and safety shower are accessible.[9]
-
Designate a specific area for handling Diboron trioxide.
-
Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials.[7][9][10]
2. Handling the Solid:
-
Before opening the container, put on all required PPE.
-
Open the container in the chemical fume hood to minimize dust generation and accumulation.[6][10]
-
Carefully weigh and transfer the required amount of Diboron trioxide. Use tools and techniques that minimize the creation of dust. Do not dry sweep.[1]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Keep the container tightly closed when not in use.[7][9][10]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.[2]
-
Wearing appropriate PPE, carefully sweep or shovel the spilled material into a suitable, sealed container for disposal.[7][11]
-
Do not wash the spill into the sewer system.[11]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[2][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][12]
Disposal Plan
Diboron trioxide and any contaminated materials should be disposed of as hazardous waste.
-
Waste Collection: Collect all Diboron trioxide waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.
-
Disposal Procedure: Dispose of the waste through a licensed professional waste disposal service.[7] Do not dispose of it in the regular trash or pour it down the drain.[3]
-
Regulatory Compliance: Ensure that the disposal method complies with all local, regional, and national environmental regulations.[9][13]
Safe Handling Workflow for Diboron Trioxide
Caption: Workflow for the safe handling and disposal of Diboron trioxide.
References
- 1. nj.gov [nj.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. n.b5z.net [n.b5z.net]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. king-boron.com [king-boron.com]
- 7. physics.purdue.edu [physics.purdue.edu]
- 8. kojundo.co.jp [kojundo.co.jp]
- 9. isoflex.com [isoflex.com]
- 10. materion.com [materion.com]
- 11. nj.gov [nj.gov]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
